1-(2,4-dichlorophenyl)urea
Description
The exact mass of the compound (2,4-Dichlorophenyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12974. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEUHNXDHIYZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279518 | |
| Record name | (2,4-dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-50-2 | |
| Record name | 5428-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-DICHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dichlorophenyl)urea
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of 1-(2,4-dichlorophenyl)urea, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of reaction mechanisms, step-by-step experimental protocols, and critical process considerations. The synthesis of this molecule is primarily approached through three strategic pathways: the reaction of 2,4-dichloroaniline with a cyanate salt, the formation and subsequent reaction of 2,4-dichlorophenyl isocyanate, and the direct condensation of 2,4-dichloroaniline with urea. Each method is discussed with an emphasis on the underlying chemical principles, causality behind experimental choices, and practical insights for laboratory and potential scale-up applications.
Introduction: Significance of this compound
This compound is a substituted phenylurea that serves as a crucial building block in organic synthesis. Its structural motif is found in a variety of biologically active compounds. The dichlorinated phenyl ring and the urea functionality impart specific physicochemical properties that are leveraged in the design of molecules with desired biological activities. A thorough understanding of its synthesis is therefore fundamental for chemists working in the fields of medicinal chemistry and crop protection. This guide will explore the most reliable and commonly employed methods for its preparation.
Synthetic Strategies and Mechanistic Insights
The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations.
The Cyanate Method: Reaction of 2,4-Dichloroaniline with Sodium Cyanate
This is a classical and highly reliable method for the synthesis of aryl ureas. It involves the reaction of an arylamine, in this case, 2,4-dichloroaniline, with a cyanate salt, typically sodium or potassium cyanate, in an acidic aqueous medium.
Mechanism: The key to this reaction is the in-situ generation of isocyanic acid (HN=C=O) from the protonation of the cyanate salt. The highly reactive isocyanic acid is then attacked by the nucleophilic nitrogen atom of 2,4-dichloroaniline to form the desired urea product. The acidic medium, typically aqueous acetic acid, serves to both generate the isocyanic acid and protonate the aniline to form the corresponding anilinium salt, which is in equilibrium with the free amine.
Caption: Reaction mechanism for the cyanate method.
Experimental Protocol: The following protocol is adapted from a general and reliable procedure for the synthesis of arylureas.[1]
Materials:
-
2,4-Dichloroaniline
-
Sodium cyanate (NaOCN)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 2,4-dichloroaniline (1.0 eq) in a mixture of glacial acetic acid and water. The solution should be warmed gently if necessary to ensure complete dissolution.
-
In a separate beaker, prepare a solution of sodium cyanate (1.2-1.5 eq) in water.
-
With vigorous stirring, add the sodium cyanate solution to the 2,4-dichloroaniline solution. A white precipitate of this compound should form almost immediately.
-
Continue stirring the resulting thick suspension for 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any unreacted salts and acetic acid.
-
Dry the product under vacuum or in a drying oven at a moderate temperature (e.g., 60-80 °C).
Causality and Insights:
-
The use of an excess of sodium cyanate ensures the complete conversion of the starting aniline.
-
The reaction is typically fast and exothermic. For larger scale reactions, controlling the rate of addition of the cyanate solution may be necessary to manage the temperature.
-
The product is generally obtained in high yield and purity, often not requiring further purification for many applications. Recrystallization from an ethanol-water mixture can be performed if higher purity is needed.
The Isocyanate Route: A Two-Step Approach
This method proceeds via the formation of a 2,4-dichlorophenyl isocyanate intermediate, which is then reacted with ammonia to yield the target urea. This route is common in industrial settings due to its efficiency, although it requires handling of more hazardous reagents like phosgene or its safer alternatives.
Step 1: Synthesis of 2,4-Dichlorophenyl Isocyanate
The classical method for preparing isocyanates involves the reaction of the corresponding primary amine with phosgene (COCl₂). Due to the extreme toxicity of phosgene, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are now commonly used in laboratory settings.
Mechanism: The reaction with triphosgene, in the presence of a non-nucleophilic base like triethylamine, proceeds through the formation of a carbamoyl chloride, which then eliminates HCl to form the isocyanate.
Caption: Synthesis of 2,4-dichlorophenyl isocyanate.
Experimental Protocol (using Triphosgene): [2] Materials:
-
2,4-Dichloroaniline
-
Triphosgene
-
Triethylamine
-
Anhydrous toluene
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve triphosgene (0.33-0.40 eq) in anhydrous toluene.
-
In the dropping funnel, prepare a solution of 2,4-dichloroaniline (1.0 eq) and triethylamine (1.0-1.1 eq) in anhydrous toluene.
-
Cool the triphosgene solution in an ice bath and slowly add the aniline/triethylamine solution dropwise with stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the strong isocyanate stretch around 2250-2270 cm⁻¹).
-
Cool the mixture and filter off the triethylamine hydrochloride salt.
-
The resulting toluene solution of 2,4-dichlorophenyl isocyanate can be used directly in the next step, or the isocyanate can be isolated by vacuum distillation.
Step 2: Reaction of 2,4-Dichlorophenyl Isocyanate with Ammonia
The isocyanate is a highly reactive electrophile that readily reacts with nucleophiles. The reaction with ammonia provides the desired this compound.
Mechanism: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon of the isocyanate group. A subsequent proton transfer results in the formation of the stable urea product.
Sources
Introduction: Defining 1-(2,4-dichlorophenyl)urea
An In-depth Technical Guide to the Chemical Properties of 1-(2,4-dichlorophenyl)urea
This compound is a substituted phenylurea compound characterized by a urea core functional group attached to a 2,4-dichlorinated benzene ring. Its chemical structure makes it a subject of interest in various fields, including synthetic chemistry, materials science, and pharmacology. As an intermediate, it serves as a valuable building block for more complex molecules. Furthermore, the broader class of dichlorophenyl ureas has been investigated for a range of biological activities, including antimicrobial and anti-proliferative effects.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and handling, tailored for researchers and drug development professionals.
Section 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. The properties of this compound are summarized below.
Chemical Structure
The molecule consists of a urea group (-NH-CO-NH₂) where one of the nitrogen atoms is substituted with a 2,4-dichlorophenyl group.
Caption: Chemical structure of this compound.
Physicochemical Data
Quantitative data for this compound is crucial for experimental design, including solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 5428-50-2 | [3][4] |
| Molecular Formula | C₇H₆Cl₂N₂O | [4] |
| Molecular Weight | 205.04 g/mol | [4] |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | Data not consistently available; related ureas have high melting points (>150 °C)[5] | N/A |
| Solubility | Very slightly soluble in water; soluble in organic solvents like acetone, methanol, and DMSO. | N/A |
Section 2: Synthesis and Purification
The synthesis of substituted phenylureas is a well-established process in organic chemistry. A common and reliable method involves the reaction of a corresponding aniline with a source of the urea carbonyl group.
Synthetic Pathway Rationale
The most direct laboratory synthesis involves the reaction of 2,4-dichloroaniline with an alkali metal cyanate (e.g., potassium cyanate) in an aqueous acidic medium. The in situ generation of isocyanic acid (HNCO) from the cyanate salt allows for its subsequent nucleophilic attack by the amine. This one-pot method is efficient and avoids the handling of highly reactive and toxic isocyanates directly.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from general methods for urea synthesis.[6]
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2,4-dichloroaniline (e.g., 10 mmol) in a mixture of glacial acetic acid (20 mL) and water (20 mL).
-
Reaction Initiation: While stirring the solution vigorously, add a solution of potassium cyanate (e.g., 12 mmol) dissolved in water (15 mL) dropwise over 15 minutes. The choice to use a slight excess of cyanate ensures the complete conversion of the starting aniline.
-
Reaction Progression: Stir the resulting mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Product Isolation: Upon completion, a white precipitate of this compound will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water to remove any unreacted salts and acetic acid, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Drying and Characterization: Dry the purified crystals under vacuum. Determine the melting point and characterize the product using spectroscopic methods (IR, NMR, MS) to confirm its identity and purity.
Section 3: Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for confirming the structure and purity of the synthesized compound.
Analytical Workflow Overview
Caption: Standard workflow for the analytical characterization of the compound.
Expected Spectral Data
The following table summarizes the expected key signals based on the structure of this compound and data from analogous compounds.[7][8]
| Technique | Functional Group | Expected Signal / Characteristic Feature |
| FTIR | N-H Stretch (Amide/Amine) | Broad absorption band in the range of 3200-3400 cm⁻¹ |
| C=O Stretch (Urea) | Strong, sharp absorption band around 1650-1700 cm⁻¹ | |
| C-N Stretch | Absorption in the 1400-1450 cm⁻¹ region | |
| C-Cl Stretch | Strong absorption in the fingerprint region, typically 600-800 cm⁻¹ | |
| ¹H NMR | -NH₂ (Amine) | Broad singlet, chemical shift is solvent-dependent |
| -NH- (Amide) | Singlet, typically downfield (> 8.0 ppm) | |
| Aromatic protons | Multiplets in the aromatic region (7.0-7.8 ppm) | |
| ¹³C NMR | C=O (Carbonyl) | Signal in the range of 155-165 ppm |
| Aromatic Carbons | Multiple signals between 115-140 ppm | |
| Mass Spec. | Molecular Ion (M⁺) | Peak at m/z 204 (for ³⁵Cl isotopes) |
| Isotope Pattern | Characteristic M, M+2, M+4 pattern due to the presence of two chlorine atoms, with relative intensities of approximately 9:6:1.[9] |
Section 4: Potential Applications and Biological Context
While this compound itself is primarily a chemical intermediate, its structural motifs are present in molecules with significant biological activity.
-
Herbicide Metabolite: Substituted phenylureas are a well-known class of herbicides, such as Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea). Compounds like this compound can be metabolites or degradation products in environmental studies.
-
Antimicrobial Research: A variety of urea derivatives have been synthesized and tested for antimicrobial activity against bacterial and fungal strains.[1] The dichlorophenyl moiety is a common feature in many active compounds, suggesting that this compound could serve as a scaffold for developing new potential antimicrobial agents.
-
Anticancer Research: Certain complex ureas, such as 1,3-bis(3,5-dichlorophenyl)urea, have demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines, including melanoma.[2] This highlights the potential of the dichlorophenylurea pharmacophore in oncology drug discovery.
Section 5: Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is derived from standard Safety Data Sheets (SDS) for related chemicals.[10][11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation when handling the powder.[10][11] Handle in accordance with good industrial hygiene and safety practices.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed until ready for use.
-
Incompatibilities: Avoid strong oxidizing agents.[11]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water, also under the eyelids.
-
Inhalation: Move to fresh air.
-
Ingestion: Consult a physician if feeling unwell.[11]
-
-
Disposal: Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations.
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3-(3,4-DICHLOROPHENYL)UREA | CAS 25417-47-4 - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. Retrieved January 21, 2026, from [Link]
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1-(2,4-Dichlorophenyl)-3-ethylurea - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]
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1-(2,4-dichlorophenyl)-3-propylurea - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]
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This compound - Oakwood Chemical. (n.d.). Oakwood Chemical. Retrieved January 21, 2026, from [Link]
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Urea, 3-(3,4-dichlorophenyl)-1-(2,2-diethoxyethyl) - KingDraw. (n.d.). KingDraw. Retrieved January 21, 2026, from [Link]
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Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2021). Pharmaceuticals, 14(11), 1109. MDPI. Retrieved January 21, 2026, from [Link]
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Mass Spectrometric Characterization of N,N-bis(2,4,6-Trichlorophenyl) urea. (1984). Defense Technical Information Center. Retrieved January 21, 2026, from [Link]
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3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON) - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]
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1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma. (2014). PLoS ONE, 9(1), e85841. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. (2016). Journal of the Chinese Chemical Society, 63(1), 108-114. ResearchGate. Retrieved January 21, 2026, from [Link]
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Core Mechanism I: Inhibition of Photosynthesis
An In-Depth Technical Guide to the Mechanism of Action of Dichlorophenyl Ureas
Abstract: The dichlorophenyl urea scaffold is a cornerstone moiety in diverse fields, from agriculture to oncology. Compounds bearing this chemical feature exhibit a remarkable breadth of biological activities, acting as potent herbicides, promising anticancer agents, and specific enzyme inhibitors. This guide provides a comprehensive technical overview of the multifaceted mechanism of action attributed to this class of compounds, with a focus on 1-(2,4-dichlorophenyl)urea and its close structural analogs. We will dissect the primary modes of action, including the well-established inhibition of photosynthetic electron transport, the complex interplay of pathways leading to cancer cell cytotoxicity, and other key biochemical interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of dichlorophenyl ureas, complete with actionable experimental protocols and visual pathway models to facilitate further investigation.
The most extensively characterized mechanism of action for dichlorophenyl urea derivatives, particularly for the herbicide Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), is the potent and specific inhibition of photosynthesis.[1] This activity is the basis for their widespread use as herbicides for broad-leaved and grassy weed control.
The primary target is Photosystem II (PSII) , a critical protein complex in the thylakoid membranes of chloroplasts that initiates the light-dependent reactions of photosynthesis. Dichlorophenyl ureas act by blocking the photosynthetic electron transport chain.[1] Specifically, they bind to the Q\textsubscript{B} plastoquinone-binding site on the D1 protein of the PSII reaction center.[2] This binding event physically prevents the transfer of electrons from the primary quinone acceptor, Q\textsubscript{A}, to the secondary quinone acceptor, Q\textsubscript{B}.
The interruption of this electron flow has two major consequences:
-
It halts the linear electron transport, thereby stopping the production of ATP and NADPH, the chemical energy and reducing power required for carbon fixation in the Calvin cycle.[1]
-
It leads to the formation of reactive oxygen species (ROS), causing photo-oxidative damage to the photosynthetic apparatus and other cellular components, ultimately leading to chlorosis and plant death.[3]
It is crucial to note that this mechanism is specific to PSII; Photosystem I and carbon fixation pathways are not directly affected.[1]
Caption: Dichlorophenyl urea blocks the QB binding site in PSII, halting electron flow.
Core Mechanism II: Anticancer and Cytotoxic Activity
Beyond their herbicidal properties, dichlorophenyl ureas have emerged as a promising scaffold for anticancer drug development.[4][5] Numerous derivatives, including 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), exhibit potent cytotoxic activity against a range of human cancer cell lines, such as melanoma, gastric carcinoma, and hepatoma.[6][7] The anticancer mechanism is multifaceted, involving the simultaneous disruption of several critical cellular processes.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of cytotoxicity is the induction of programmed cell death, or apoptosis. Treatment of melanoma cells with the dichlorophenyl urea compound COH-SR4 has been shown to significantly increase DNA fragmentation, a hallmark of apoptosis.[7] This pro-apoptotic effect is often coupled with a disruption of the cell cycle. Specifically, these compounds can induce a G2/M phase cell cycle arrest , preventing cancer cells from progressing through mitosis and dividing.[7] Western blot analyses of tumors from treated animal models revealed increased levels of PARP cleavage, an apoptosis marker, and decreased levels of proteins essential for cell cycle progression, such as CDK4 and Cyclin B1.[7]
Inhibition of Kinase Signaling
Many diaryl urea compounds, which share the core structure, are known to function as protein kinase inhibitors.[5] These enzymes are often dysregulated in cancer, driving uncontrolled cell growth and survival. While specific kinase targets for this compound are not fully elucidated, related compounds are known to inhibit key cancer-related signaling pathways:
-
Raf/MEK/ERK Pathway: This is a central signaling cascade that promotes cell proliferation. Some diaryl ureas are known to target Raf kinases.[5]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and is often hyperactivated in cancer. In vivo studies with COH-SR4 showed decreased levels of phosphorylated Akt (pAkt), indicating inhibition of this pathway.[7]
-
AMPK Activation: Conversely, treatment with COH-SR4 leads to an increase in phosphorylated AMPK (pAMPK).[7] AMPK is an energy sensor that, when activated, can halt cell growth and proliferation, acting as a tumor suppressor.
Caption: Dichlorophenyl ureas inhibit pro-survival pathways (Raf, Akt) and activate a tumor-suppressive pathway (AMPK).
Inhibition of Glutathione S-Transferase (GST)
Glutathione S-transferases (GSTs) are detoxification enzymes that are often overexpressed in cancer cells, contributing to drug resistance.[7] The compound COH-SR4 has been demonstrated to significantly inhibit the total GST activity in melanoma cells.[7] This inhibition compromises the cell's ability to neutralize toxic compounds and oxidative stress, thereby contributing to the overall cytotoxic effect.
Other Biochemical Mechanisms
Effects on Mitochondrial Respiration
Certain dichlorophenyl urea derivatives also exert effects on cellular energy metabolism at the mitochondrial level. Studies on 1-(α-methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU) in isolated plant mitochondria showed that it could inhibit state 3 respiration (ADP-stimulated) while stimulating state 4 respiration (basal).[8][9] This suggests an uncoupling effect on oxidative phosphorylation, disrupting the efficient production of ATP.
Urease Inhibition
The urea moiety is a natural structural alert for interaction with the enzyme urease. Urease, a nickel-dependent enzyme, hydrolyzes urea to ammonia and is a virulence factor for some pathogenic bacteria (e.g., Helicobacter pylori) and a major cause of nitrogen loss from fertilizers in agriculture.[10][11] Various urea and thiourea derivatives have been synthesized and identified as potent urease inhibitors.[12] Dichlorophenyl urea derivatives, by mimicking the natural substrate, can act as competitive or non-competitive inhibitors of the urease enzyme, representing a potential therapeutic strategy for urease-related pathologies and an agricultural tool.[10][12]
Quantitative Cytotoxicity Data
The cytotoxic potency of dichlorophenyl urea derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.
| Compound Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| URD12 | SMMC-7721 | Human Hepatoma | ~456 | [6] |
| URD12 | MGC-803 | Human Gastric Carcinoma | ~1437 | [6] |
| COH-SR4 | B16-F0 | Murine Melanoma | 5 ± 1 | [7] |
| COH-SR4 | Hs600T | Human Melanoma | 6 ± 1 | [7] |
| COH-SR4 | A2058 | Human Melanoma | 11 ± 2 | [7] |
| Thiourea Derivative 2 | SW480 | Primary Colon Cancer | 1.5 - 8.9 | [13] |
Note: URD12 IC₅₀ values were reported in mmol/l and converted for consistency. The specific structure of URD12 contains a morpholine ring in addition to the urea scaffold.[6]
Experimental Protocols for Mechanistic Elucidation
To investigate the mechanism of action of a novel dichlorophenyl urea compound, a series of well-established cell-based assays are required.
Caption: A logical progression from initial cytotoxicity screening to detailed mechanistic assays.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into a purple formazan product, the absorbance of which is proportional to the number of viable cells.[6]
Materials:
-
Cancer cell line of interest (e.g., A2058 melanoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette and microplate reader (570 nm)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Typical final concentrations might range from 0.1 µM to 100 µM.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).[7]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.[7]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes at room temperature.[7]
-
Data Acquisition: Measure the optical density (absorbance) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection (TUNEL Assay)
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a late-stage marker of apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
Materials:
-
Cells grown on glass coverslips or in chamber slides
-
This compound
-
Paraformaldehyde (4% in PBS) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Commercial TUNEL assay kit (e.g., from Promega or Roche)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat the cells with the compound at a relevant concentration (e.g., 1x or 2x the IC₅₀) for a specified time (e.g., 24 hours).[7] Include positive (e.g., DNase I treated) and negative controls.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash again with PBS. Incubate the cells with permeabilization solution for 2-5 minutes on ice.
-
TUNEL Reaction: Wash with PBS. Prepare the TUNEL reaction mixture (TdT enzyme and fluorescently-labeled nucleotides) according to the manufacturer's instructions.
-
Add the reaction mixture to the cells and incubate in a humidified, dark chamber for 60 minutes at 37°C.[7]
-
Staining and Mounting: Wash the cells thoroughly with PBS. Counterstain the nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization: Examine the slides using a fluorescence microscope. Apoptotic cells will show green (or red, depending on the fluorophore) fluorescence co-localized with the blue nuclear stain.[7]
Conclusion
The this compound scaffold is associated with a diverse and potent range of biological activities. Its mechanism of action is context-dependent, ranging from the highly specific inhibition of photosynthetic electron transport in plants to a multi-pronged assault on cancer cells involving the induction of apoptosis, cell cycle arrest, and the disruption of key signaling and metabolic pathways. Furthermore, its ability to inhibit enzymes like urease and modulate mitochondrial function highlights its versatility as a chemical probe and a starting point for drug and agrochemical development. Future research should focus on identifying the specific protein kinase targets for anticancer derivatives and exploring synergistic combinations with other therapeutic agents to overcome drug resistance. The protocols provided herein offer a robust framework for researchers to undertake such mechanistic investigations.
References
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Effects of Optically Active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts. (n.d.). National Institutes of Health.[Link]
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URD12: A urea derivative with marked antitumor activities. (2014). Spandidos Publications.[Link]
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1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. (2015). National Institutes of Health.[Link]
-
3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). (n.d.). Ataman Kimya.[Link]
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Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2022). National Institutes of Health.[Link]
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Effects of optically active 1-(alpha-methylbenzyl)-3-(3,4-dichlorophenyl)urea on reactions of mitochondria and chloroplasts. (1974). PubMed.[Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). National Institutes of Health.[Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). National Institutes of Health.[Link]
-
INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. (2018). ResearchGate.[Link]
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Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. (2018). ResearchGate.[Link]
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Recent advances in design of new urease inhibitors: A review. (2014). National Institutes of Health.[Link]
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DCMU. (n.d.). Wikipedia.[Link]
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Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. (2020). National Institutes of Health.[Link]
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1, 3-Bis (3, 5-dichlorophenyl) urea compound ‘COH-SR4’ inhibits proliferation and activates apoptosis in melanoma. (2016). Conference Series.[Link]
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A Possible Mechanism of Action of the Urea Type Herbicides. (1956). Cambridge University Press.[Link]
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Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2022). MDPI.[Link]
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This compound. (n.d.). Oakwood Chemical.[Link]
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Effects of Optically Active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts 1. (1974). Oxford Academic.[Link]
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1-(2,4-Dichlorophenyl)-urea. (n.d.). Neochema.[Link]
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N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. (2005). ResearchGate.[Link]
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Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher.[Link]
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A differential effect of 3-(3'4' dichlorophenyl)-1,1 dimethyl urea and atrazine on fluorescence kinetics in chloroplasts. (1987). PubMed.[Link]
-
Urea, (3,4-dichlorophenyl)-. (n.d.). PubChem.[Link]
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3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) Inhibition of System II and Light-Induced Regulatory Changes in Energy Transfer Efficiency. (1972). PubMed.[Link]
-
Measuring urea concentrations in water samples. (2022). protocols.io.[Link]
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N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea. (n.d.). PubChem.[Link]
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Urease inhibitors: A review. (n.d.). Indian Journal of Biotechnology.[Link]
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Biochemical and histological evaluation of kidney damage after sub-acute exposure to 2,4-dichlorophenoxyacetic herbicide in rats: involvement of oxidative stress. (2012). PubMed.[Link]
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N , N ′-dichloro-bis[2,4,6-trichlorophenyl]urea (CC2) and suspending agents used for the preparation of decontamination formulation against chemical warfare agents. (2015). ResearchGate.[Link]
-
Exploring Substituted Dihydroxybenzenes as Urease Inhibitors through Structure–Activity Relationship Studies in Soil Incubations. (2021). National Institutes of Health.[Link]
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Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review. (2023). Frontiers.[Link]
-
Colorimetric determination of urea using diacetyl monoxime with strong acids. (2018). National Institutes of Health.[Link]
-
Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments. (2022). Frontiers.[Link]
-
Modulation of Urea Transport Attenuates TLR2-Mediated Microglial Activation and Upregulates Microglial Metabolism In Vitro. (2024). MDPI.[Link]
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Short-Term Assay of Soil Urease Activity Using Colorimetric Determination of Ammonium. (n.d.). Academia.edu.[Link]
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- 2. A differential effect of 3-(3'4' dichlorophenyl)-1,1 dimethyl urea and atrazine on fluorescence kinetics in chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-(2,4-dichlorophenyl)urea: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2,4-dichlorophenyl)urea, a compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed examination of its structural features through nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a practical and comprehensive resource.
Introduction
This compound belongs to the class of phenylurea compounds, which are recognized for their diverse biological activities and applications in medicinal chemistry and agriculture. The precise characterization of the molecular structure of this compound is paramount for understanding its chemical properties, reactivity, and biological interactions. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's atomic and functional group composition. This guide will systematically explore the ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometric data of this compound.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound is foundational to interpreting its spectroscopic data. The key structural features include a dichlorinated phenyl ring, a urea moiety, and the associated protons and carbons.
Figure 1: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts, splitting patterns, and integration of the signals are indicative of the electronic environment and neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a substituted phenylurea is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ureas due to its ability to solubilize the compound and to slow down the exchange of the -NH and -NH₂ protons, allowing for their observation.
-
Instrumentation: The spectrum is typically recorded on a 300 or 400 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Data and Interpretation
While a publicly available, verified ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the analysis of closely related structures and established principles of NMR spectroscopy.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~7.3 | Doublet | 1H |
| H-5 | ~7.1 | Doublet of doublets | 1H |
| H-6 | ~8.2 | Doublet | 1H |
| -NH- | ~8.5-9.5 | Singlet (broad) | 1H |
| -NH₂ | ~6.0-7.0 | Singlet (broad) | 2H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation:
-
Aromatic Protons (H-3, H-5, H-6): The protons on the dichlorophenyl ring are expected to appear in the aromatic region (7.0-8.5 ppm). The electron-withdrawing nature of the chlorine atoms and the urea group will deshield these protons.
-
H-6: This proton is ortho to the urea nitrogen and is expected to be the most deshielded due to the anisotropic effect of the carbonyl group and the nitrogen lone pair, appearing as a doublet.
-
H-3: This proton is ortho to a chlorine atom and will appear as a doublet.
-
H-5: This proton is situated between a chlorine atom and a proton, leading to a doublet of doublets splitting pattern.
-
-
Urea Protons (-NH- and -NH₂): The chemical shifts of the urea protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
-
-NH- Proton: The proton attached to the nitrogen adjacent to the phenyl ring is expected to be more deshielded and appear as a broad singlet.
-
-NH₂ Protons: The two protons of the terminal amino group are chemically equivalent and will appear as a single, broad resonance. The broadness of these signals is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
-
Figure 2: Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:
-
Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The experiment is performed on the same NMR spectrometer, but the carbon channel is used.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each carbon signal appears as a singlet. A significantly larger number of scans is required compared to ¹H NMR.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
¹³C NMR Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~155-160 |
| C-1 | ~135-140 |
| C-2 | ~125-130 |
| C-3 | ~128-133 |
| C-4 | ~120-125 |
| C-5 | ~122-127 |
| C-6 | ~118-123 |
Note: The exact chemical shifts can vary depending on the solvent.
Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the urea group is the most deshielded carbon and is expected to appear at the downfield end of the spectrum.
-
Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the substituents on the ring.
-
C-1: The carbon directly attached to the nitrogen will be deshielded.
-
C-2 and C-4: The carbons bearing the chlorine atoms will be significantly deshielded due to the electronegativity of chlorine.
-
C-3, C-5, and C-6: The remaining aromatic carbons will have chemical shifts in the typical aromatic region, with their exact positions influenced by the electronic effects of the neighboring substituents.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
A common method for obtaining an FT-IR spectrum of a solid sample is:
-
Sample Preparation (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. Then, the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
FT-IR Data and Interpretation
Based on the functional groups in this compound, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3450-3300 | N-H stretching (asymmetric and symmetric) | Medium-Strong |
| ~1660 | C=O stretching (Amide I band) | Strong |
| ~1600 | N-H bending (Amide II band) | Medium |
| ~1550 | C-N stretching and N-H bending | Medium |
| ~1475 | Aromatic C=C stretching | Medium |
| ~1240 | C-N stretching | Medium |
| ~820 | C-H out-of-plane bending (aromatic) | Strong |
| ~750 | C-Cl stretching | Strong |
Interpretation:
-
N-H Stretching: The presence of two bands in the 3450-3300 cm⁻¹ region is characteristic of the primary amine (-NH₂) group of the urea moiety, corresponding to asymmetric and symmetric stretching vibrations. The secondary amine (-NH-) will also contribute in this region.
-
C=O Stretching (Amide I): A strong absorption band around 1660 cm⁻¹ is a clear indicator of the carbonyl group of the urea.
-
N-H Bending (Amide II): The band around 1600 cm⁻¹ arises from the in-plane bending of the N-H bonds.
-
Aromatic C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl ring.
-
C-Cl Stretching: The presence of chlorine atoms on the aromatic ring will give rise to strong absorptions in the lower wavenumber region (around 750 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.
Experimental Protocol: Mass Spectrometry
A typical protocol for analyzing a solid sample like this compound using electrospray ionization (ESI) mass spectrometry is:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: The solution is introduced into the ESI source of a mass spectrometer. The solvent is evaporated, and the analyte molecules are ionized.
-
Data Acquisition: The ions are then separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Mass Spectrometry Data and Interpretation
The expected mass spectrometric data for this compound (C₇H₆Cl₂N₂O) is as follows:
| Ion | m/z (calculated) | Interpretation |
| [M+H]⁺ | 205.9930 | Protonated molecular ion |
| [M+Na]⁺ | 227.9750 | Sodium adduct of the molecular ion |
Interpretation:
-
Molecular Ion Peak: In ESI-MS, the compound is expected to be observed as a protonated molecule [M+H]⁺. The calculated exact mass for this ion is 205.9930. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This isotopic signature is a powerful tool for confirming the presence of two chlorine atoms in the molecule.
-
Fragmentation Pattern: Under appropriate conditions (e.g., tandem MS/MS), the molecular ion can fragment. Common fragmentation pathways for phenylureas involve cleavage of the urea moiety. Expected fragment ions would include the 2,4-dichloroaniline cation (m/z ~161) and the isocyanate fragment.
Figure 3: Predicted fragmentation of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and together they form a robust dataset for the characterization of this compound. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this and related phenylurea derivatives, facilitating quality control, structural elucidation, and further research in drug discovery and development.
References
- Note: As specific experimental data for this compound is not readily available in public databases, this reference list includes sources for general spectroscopic principles, data for related compounds, and common experimental protocols.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Waters Corporation. Mass Spectrometry Primers. [Link]
An In-Depth Technical Guide to the NMR and Mass Spectrometry of 1-(2,4-dichlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-dichlorophenyl)urea is a chemical compound of interest in various fields, including agriculture and pharmaceutical development, due to its potential biological activities. Accurate structural elucidation and characterization are paramount for its application and for regulatory purposes. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for this compound. While direct, publicly available spectral data for this specific isomer is limited, this guide will leverage data from its close structural isomer, 1-(3,4-dichlorophenyl)urea, to provide a robust predictive analysis. This approach, grounded in fundamental principles of spectroscopy, offers valuable insights for researchers working with this and related compounds.
Molecular Structure and Isomerism
The precise arrangement of the chloro substituents on the phenyl ring significantly influences the spectral output. Understanding this structure is key to interpreting the NMR and MS data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with interpretive guidance based on the known data for 1-(3,4-dichlorophenyl)urea from PubChem[1].
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.
Instrumentation:
-
A 300 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts[2].
-
Ensure complete dissolution; gentle vortexing or sonication may be applied.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Data Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
Data Acquisition Parameters (¹³C NMR):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH₂ | ~6.0 - 6.5 | Singlet | 2H | - |
| NH | ~8.5 - 9.5 | Singlet | 1H | - |
| Ar-H (H6) | ~8.2 | Doublet | 1H | ~2.5 |
| Ar-H (H5) | ~7.4 | Doublet of Doublets | 1H | ~8.7, ~2.5 |
| Ar-H (H3) | ~7.6 | Doublet | 1H | ~8.7 |
Interpretation:
-
The NH₂ and NH protons are expected to appear as broad singlets due to quadrupole broadening and exchange with residual water in the solvent. Their chemical shifts can be highly dependent on solvent and concentration.
-
The aromatic protons will exhibit a characteristic splitting pattern. H6, being ortho to a chlorine and the urea linkage, will be the most deshielded. It will appear as a doublet due to coupling with H5. H5 will be a doublet of doublets, coupling to both H3 and H6. H3 will appear as a doublet, coupling to H5. The predicted shifts and coupling constants are based on established substituent effects on aromatic rings.
Caption: Predicted ¹H-¹H coupling in the aromatic region.
¹³C NMR Spectral Data (Predicted)
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~153 - 155 |
| C1 | ~135 - 137 |
| C2 | ~128 - 130 |
| C3 | ~129 - 131 |
| C4 | ~124 - 126 |
| C5 | ~127 - 129 |
| C6 | ~121 - 123 |
Interpretation:
-
The carbonyl carbon (C=O) of the urea moiety is expected to be the most downfield signal, typically appearing around 153-155 ppm.
-
The aromatic carbons will have distinct chemical shifts based on their substitution. The carbons directly attached to the chlorine atoms (C2 and C4) and the urea nitrogen (C1) will be significantly affected. The remaining carbons (C3, C5, and C6) will also have unique chemical shifts. These predictions are based on additive models for substituent effects on benzene rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Experimental Protocol: Mass Spectrometry Data Acquisition
Instrumentation:
-
A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer, coupled to an appropriate ionization source.
Sample Introduction:
-
Direct Infusion: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is directly infused into the ionization source.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is first separated by liquid chromatography before entering the mass spectrometer. This is useful for complex mixtures.
Ionization Method:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like ureas. It typically produces protonated molecules [M+H]⁺ in positive ion mode.
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While it can make the molecular ion peak difficult to observe, the fragmentation pattern is highly reproducible and useful for structural elucidation.
Data Acquisition Parameters:
-
Mass Range: A range that encompasses the expected molecular weight (e.g., m/z 50-500).
-
Ionization Mode: Positive or negative, depending on the compound and desired information. For ureas, positive mode ESI is common.
-
Collision Energy (for MS/MS): If tandem mass spectrometry is performed to study fragmentation, the collision energy will need to be optimized to induce fragmentation.
Mass Spectral Data (Predicted)
The mass spectrum of this compound (Molecular Weight: 205.04 g/mol ) is expected to show a characteristic molecular ion peak and several key fragment ions.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Ion |
| 204/206/208 | [M+H]⁺ (protonated molecular ion) |
| 187/189/191 | [M-NH₂]⁺ |
| 161/163 | [Cl₂C₆H₃NH]⁺ |
| 126/128 | [ClC₆H₃NH]⁺ |
Interpretation:
-
The protonated molecular ion peak [M+H]⁺ will appear as a cluster of peaks at m/z 204, 206, and 208 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The ratio of these peaks will be indicative of the presence of two chlorine atoms.
-
Fragmentation is likely to occur at the C-N bonds of the urea linkage. A common fragmentation pathway involves the loss of the amino group, leading to the ion at m/z 187/189/191.
-
Cleavage of the C-N bond between the carbonyl group and the phenyl ring can lead to the formation of the 2,4-dichloroanilino radical cation at m/z 161/163.
-
Further fragmentation of the aromatic portion, such as the loss of a chlorine atom, could also be observed.
Caption: Proposed fragmentation pathway for this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR and mass spectrometry data for this compound. By leveraging data from a closely related isomer and applying fundamental principles of spectral interpretation, researchers can confidently identify and characterize this compound. The detailed experimental protocols and interpretive guidance serve as a valuable resource for scientists and professionals in drug development and related fields, ensuring data integrity and facilitating further research.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem. (n.d.). 1-(3,4-Dichlorophenyl)urea. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]
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Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 22, 2026, from [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved January 22, 2026, from [Link]
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An In-Depth Technical Guide to 1-(2,4-dichlorophenyl)urea as a Diuron Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-(2,4-dichlorophenyl)urea, a significant yet often overlooked impurity in the widely used herbicide Diuron. While Diuron's active ingredient is 3-(3,4-dichlorophenyl)-1,1-dimethylurea, the presence of isomeric impurities such as this compound can arise from the manufacturing process of key starting materials. This guide will delve into the synthetic origins of this impurity, present robust analytical methodologies for its detection and quantification, evaluate its potential toxicological and environmental impact, and discuss the relevant regulatory context. Through a detailed examination of the causality behind its formation and the self-validating nature of the proposed analytical protocols, this document serves as an essential resource for professionals engaged in pesticide analysis, quality control, and regulatory compliance.
Introduction: The Significance of Impurities in Agrochemicals
The efficacy and safety of agrochemicals are not solely determined by the properties of the active ingredient but are also significantly influenced by the presence of impurities. In the case of the phenylurea herbicide Diuron, which is extensively used for broad-spectrum weed control, a thorough understanding of its impurity profile is paramount for ensuring product quality and minimizing potential environmental and health risks.[1] Diuron itself is classified by the U.S. Environmental Protection Agency (EPA) as a "known/likely" carcinogen, underscoring the importance of scrutinizing all components of its technical formulations.[2][3]
This guide focuses specifically on this compound, an isomer of the primary Diuron degradation product, 3,4-dichlorophenylurea (DCPU). The critical distinction lies in the substitution pattern on the phenyl ring. While much of the research on Diuron impurities has centered on process-related byproducts like 3,3',4,4'-tetrachloroazobenzene (TCAB) and degradation products, the potential for isomeric impurities arising from the starting materials is a crucial area of investigation.
Genesis of an Impurity: The Synthetic Pathway to this compound in Diuron
The presence of this compound in technical grade Diuron is a direct consequence of impurities within the primary raw material, 3,4-dichloroaniline. The conventional synthesis of Diuron involves the reaction of 3,4-dichlorophenyl isocyanate with dimethylamine. The isocyanate precursor is, in turn, synthesized from 3,4-dichloroaniline.
The industrial production of 3,4-dichloroaniline is typically achieved through the catalytic hydrogenation of 3,4-dichloronitrobenzene. A significant challenge in this process is the potential for the formation of various isomers during the initial nitration and subsequent chlorination of benzene. This can lead to the presence of other dichloronitrobenzene isomers, including 2,4-dichloronitrobenzene, in the feedstock. Consequently, the resulting technical grade 3,4-dichloroaniline may contain isomeric impurities such as 2,4-dichloroaniline.
During the synthesis of Diuron, any 2,4-dichloroaniline present in the 3,4-dichloroaniline starting material will also react to form the corresponding this compound, which is then carried through as an impurity in the final product.
Analytical Methodology for Impurity Profiling
The detection and quantification of this compound in a Diuron matrix requires a robust and selective analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the technique of choice for this purpose.
Recommended Analytical Technique: HPLC-UV
A validated HPLC method with UV detection is a reliable and widely accessible approach for the routine analysis of Diuron and its impurities.[4] The structural similarity between Diuron and this compound necessitates a chromatographic system with sufficient resolving power to achieve baseline separation.
Detailed Experimental Protocol: HPLC-UV Analysis
Objective: To separate and quantify this compound in a technical Diuron sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Diuron analytical standard
-
This compound analytical standard
-
Methanol (HPLC grade) for sample and standard preparation
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (gradient elution may be required for optimal separation) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of Diuron and this compound in methanol at a concentration of 1000 µg/mL.
-
From the stock solutions, prepare a series of mixed working standards containing both analytes at concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the technical Diuron sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Inject the prepared standards and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to Diuron and this compound based on their retention times compared to the standards.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the working standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the percentage of this compound in the technical Diuron sample.
-
Toxicological and Environmental Considerations
While specific toxicological data for this compound is limited, an assessment of its potential risks can be inferred from the known toxicities of its structural analogues, Diuron and 2,4-dichloroaniline.
Inferred Toxicological Profile
-
Carcinogenicity: Diuron is classified as a likely human carcinogen.[2] The structural similarity of this compound suggests that it may also possess carcinogenic potential.
-
Genotoxicity: While Diuron itself is generally not considered genotoxic, some of its metabolites, such as 3,4-dichloroaniline, have shown evidence of genotoxicity.[2] The potential for this compound to metabolize to 2,4-dichloroaniline raises concerns about its genotoxic potential.
-
Acute and Chronic Toxicity: Diuron exhibits moderate acute toxicity.[1] The toxicological profile of this compound is expected to be in a similar range.
Environmental Fate and Impact
The environmental persistence and mobility of this compound are likely to be comparable to those of Diuron and its primary degradation products. Phenylurea herbicides are known to be relatively persistent in soil and can potentially contaminate ground and surface water.[4] The presence of an additional isomeric impurity could contribute to the overall environmental burden of phenylurea compounds.
Regulatory Landscape and Quality Control
Regulatory agencies such as the EPA and the European Chemicals Agency (ECHA) have established maximum residue limits (MRLs) for Diuron in various commodities.[5] While specific limits for this compound as a Diuron impurity are not explicitly defined, the general principle of controlling impurities in pesticide formulations is a key aspect of regulatory oversight.
The FAO specifies limits for certain impurities in technical Diuron, such as free amine salts.[6] The presence of significant levels of isomeric impurities like this compound would likely be a cause for concern for regulatory bodies and would necessitate a thorough risk assessment.
Data Summary Table:
| Compound | Chemical Structure | Molar Mass ( g/mol ) | Key Toxicological Concern |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | 233.09 | Likely human carcinogen |
| This compound | This compound | 205.04 | Potential carcinogenicity and genotoxicity (inferred) |
| 3,4-Dichloroaniline | 3,4-dichloroaniline | 162.02 | Genotoxicity |
| 2,4-Dichloroaniline | 2,4-dichloroaniline | 162.02 | Potential for methemoglobin formation |
Conclusion and Future Perspectives
This technical guide has established a strong scientific basis for considering this compound as a relevant impurity in technical grade Diuron. Its formation is a logical consequence of the industrial synthesis of the 3,4-dichloroaniline precursor. The analytical methodologies presented provide a clear path for its detection and quantification, enabling robust quality control of Diuron formulations.
Given the potential toxicological and environmental implications of this impurity, further research is warranted in the following areas:
-
Comprehensive Toxicological Evaluation: Dedicated studies on the acute and chronic toxicity, carcinogenicity, and genotoxicity of this compound are needed for a more precise risk assessment.
-
Occurrence Data: Analysis of a wide range of commercial Diuron samples from different manufacturers would provide valuable data on the prevalence and concentration levels of this impurity.
-
Regulatory Scrutiny: Increased awareness of the potential for isomeric impurities in Diuron may prompt regulatory agencies to establish specific limits for compounds such as this compound.
By proactively addressing the presence of such impurities, researchers, manufacturers, and regulatory bodies can work together to ensure the continued safe and effective use of essential agrochemicals like Diuron.
References
-
Canada.ca. (n.d.). Screening Assessment for the Challenge Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron). Retrieved from [Link]
-
Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Anais da Academia Brasileira de Ciências, 88(3), 1235–1243. [Link]
-
U.S. Environmental Protection Agency. (1983). Pesticide Fact Sheet: Diuron. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3120, Diuron. Retrieved from [Link]
-
AGRINFO. (2023, March 5). Maximum residue levels for diuron. Retrieved from [Link]
-
Publications Office of the European Union. (n.d.). EUR-Lex. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures. Retrieved from [Link]
-
Chromatography Online. (n.d.). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Diuron - Substance Information. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). FAO specifications for plant protection products - Diuron. Retrieved from [Link]
-
Regulations.gov. (n.d.). Diuron Ban - EPA comment period. Retrieved from [Link]
-
PubMed. (n.d.). Multiresidue HPLC methods for phenyl urea herbicides in water. Retrieved from [Link]
-
ACS Publications. (2019, January 18). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2011, July 1). Diuron human health assessment report. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, April 28). EPA Seeks Public Comment on Measures to Address Human Health and Ecological Risks Posed by Diuron. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). diuron (ISO); 3-(3,4-dichlorophenyl)-1,1-dimethylurea - Registration Dossier. Retrieved from [Link]
-
Juniper Publishers. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. [Link]
-
PubMed. (n.d.). Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells. Retrieved from [Link]
-
MDPI. (n.d.). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Genotoxicity of the herbicide 2, 4-dichlorophenoxyacetic acid (2, 4-D): Higher plants as monitoring systems. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Substances restricted under REACH. Retrieved from [Link]
-
ResearchGate. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Retrieved from [Link]
-
AGRINFO. (2023, March 5). Maximum residue levels for diuron. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8796, 4-Chlorophenylurea. Retrieved from [Link]
-
PubMed. (2022, June 15). Does exposure to environmental 2,4-dichlorophenoxyacetic acid concentrations increase mortality rate in animals? A meta-analytic review. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Urea. Retrieved from [Link]
-
Regulations.gov. (2003, July 9). Revised Residue Chemistry Chapter For The Diuron Reregistration Eligibility Decision (RED) Document. [Link]
-
EXTOXNET. (1996, June). 2,4-DB. Retrieved from [Link]
-
MDPI. (2023, November 22). Cucumber Bioassay and HPLC Analysis to Detect Diuron Residues in Remineralized Soils Following Canavalia ensiformis Cultivation as a Phytoremediator. [Link]
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Introduction: The Versatile Dichlorophenyl Urea Scaffold
An In-Depth Technical Guide to Dichlorophenyl Urea Compounds: Synthesis, Mechanisms, and Applications
Dichlorophenyl urea compounds represent a significant class of molecules characterized by a central urea moiety linked to at least one dichlorinated phenyl ring. This chemical scaffold has proven to be remarkably versatile, forming the basis for widely used agricultural herbicides and emerging as a promising platform for the development of novel anticancer therapeutics. The specific substitution pattern of the chlorine atoms on the phenyl ring, along with the nature of the substituents on the second urea nitrogen, dictates the compound's biological activity, tuning its function from a potent inhibitor of photosynthesis to a modulator of critical human cell signaling pathways.
This guide provides a comprehensive overview of dichlorophenyl urea compounds, intended for researchers and drug development professionals. We will delve into their synthesis, explore their distinct mechanisms of action in both plant and mammalian systems, analyze their structure-activity relationships, and provide detailed protocols for their study.
Core Synthesis Strategy
The synthesis of dichlorophenyl urea derivatives is typically straightforward, relying on the robust and efficient reaction between an isocyanate and an amine. This modularity allows for the creation of diverse compound libraries for screening and optimization.
General Synthesis Workflow
The primary route involves the reaction of a substituted dichlorophenyl isocyanate with a primary or secondary amine. The isocyanate itself is often generated in situ or used as a stable precursor.
herbicidal properties of 1-(2,4-dichlorophenyl)urea
An In-depth Technical Guide to the Herbicidal Properties of 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron)
Executive Summary
This technical guide provides a comprehensive overview of the herbicidal properties, mechanism of action, synthesis, and analytical evaluation of 1-(3,4-dichlorophenyl)-1,1-dimethylurea, commonly known as Diuron. As a member of the phenylurea class of herbicides, Diuron is a potent and broad-spectrum inhibitor of photosynthesis, primarily utilized for pre-emergence control of annual and perennial broadleaf and grassy weeds.[1] Its primary mode of action is the disruption of the electron transport chain in Photosystem II (PSII), a critical process for plant survival.[2][3] This document details the chemical synthesis of Diuron, its physicochemical properties, environmental fate, and toxicological profile. Furthermore, it provides validated, step-by-step experimental protocols for assessing its phytotoxicity and analytical methods for its detection in environmental matrices, designed for researchers and drug development professionals in the agrochemical field.
Introduction to Diuron
Diuron, chemically designated as 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, is a systemic herbicide that has been used extensively in agriculture and for non-crop vegetation management for several decades.[1][2] It is absorbed primarily through the roots and translocated upward via the xylem.[1] Its efficacy is rooted in its ability to strongly inhibit photosynthesis.[1] While the user prompt specified 1-(2,4-dichlorophenyl)urea, the widely commercialized and studied herbicide in this class is the 3,4-dichloro isomer, Diuron, which will be the focus of this guide. Diuron is registered for weed control in numerous crops, including forage, field crops, fruits, and vegetables, as well as on industrial sites and rights-of-way.[1] Due to its environmental persistence and potential for groundwater contamination, a thorough understanding of its properties is critical for its safe and effective use.[4][5][6]
Physicochemical Properties
The physical and chemical characteristics of Diuron govern its environmental behavior, solubility, and interaction with biological systems. Technical grade Diuron is a white, odorless, crystalline solid that is stable under conventional conditions to oxidation and moisture.[1]
| Property | Value | Source |
| IUPAC Name | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | [4] |
| CAS Registry Number | 330-54-1 | [4] |
| Molecular Formula | C₉H₁₀Cl₂N₂O | [7] |
| Molecular Weight | 233.09 g/mol | [4][7] |
| Melting Point | 158-159 °C | [8] |
| Decomposition Temp. | 180-190 °C | [1] |
| Water Solubility | 42 mg/L (at 25 °C) | [8] |
| Vapor Pressure | 4.1 x 10⁻⁶ Pa (at 30 °C) | [8] |
| Log P (Octanol-Water) | 2.85 | [4] |
Synthesis and Formulation
The commercial production of Diuron is a well-established multi-step chemical synthesis. The process requires precise control over reaction conditions to maximize yield and minimize the formation of impurities.[4]
The primary synthesis route begins with the reaction of 3,4-dichloroaniline with phosgene or a safer phosgene substitute like triphosgene.[4] This step forms the critical intermediate, 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with dimethylamine to yield the final product, Diuron.[4] The final stages involve purification, drying, and formulation into various commercial products, such as wettable powders, granules, and liquid suspensions.[1][4]
Figure 2: Diuron's Mechanism of Action at Photosystem II.
Bioavailability and Environmental Fate
The environmental persistence and mobility of Diuron are significant factors in its risk assessment.
-
Soil Behavior : Diuron is moderately persistent in soil, with a typical half-life of around 90 days, though this can range from 30 to 365 days depending on environmental conditions. [9]Its adsorption to soil particles increases with higher clay and organic matter content, which reduces its mobility. [1]Microbial breakdown is the primary mechanism of degradation in soils. [1]* Water Contamination : Due to its moderate water solubility and persistence, Diuron has the potential to leach into groundwater, particularly in soils with low organic matter. [4]It can also enter surface waters through runoff. [10]Its degradation in water is slow, especially in the absence of light. [6][10]* Metabolites : The primary biodegradation product of Diuron is 3,4-dichloroaniline (3,4-DCA), which can exhibit higher toxicity and is also persistent in the environment. [6]This makes the assessment of its metabolites crucial for a complete environmental impact analysis.
Ecotoxicology and Toxicology Profile
Diuron presents a varied toxicological profile to non-target organisms.
-
Mammals : It exhibits low acute toxicity to mammals if ingested, inhaled, or through dermal contact. [8][9]The EPA has classified it as a potential human carcinogen. [5][7]* Aquatic Life : Diuron is considered moderately to highly toxic to fish and aquatic invertebrates. [9]It is particularly toxic to algae, which is consistent with its mode of action as a photosynthesis inhibitor. [4]* Other Organisms : The herbicide is moderately toxic to birds and earthworms but has low toxicity to honeybees. [4]
Experimental Evaluation of Herbicidal Properties
Protocol for Phytotoxicity Assessment (Greenhouse Dose-Response Study)
This protocol is designed to determine the dose of Diuron required to inhibit plant growth by 50% (ED₅₀), a key metric for assessing phytotoxicity.
1. Plant Preparation:
- Select sensitive indicator species (e.g., canola, wheat) and a known susceptible weed species. [11] 2. Sow seeds in pots or trays filled with a standardized soil mix (e.g., sandy loam).
- Grow seedlings in a controlled greenhouse environment (e.g., 25°C day/18°C night, 14-hour photoperiod) until they reach a uniform growth stage (e.g., 2-3 true leaves). [12] 2. Herbicide Application:
- Prepare a stock solution of a technical grade Diuron in a suitable solvent.
- Create a series of dilutions to achieve a range of application rates. This should include a zero-herbicide control and rates that bracket the expected ED₅₀ value (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0 mg/kg of soil). [13] 3. Apply the herbicide solutions evenly to the soil surface of each pot. The experiment should be arranged in a completely randomized design with at least four replicates per treatment. [14] 3. Data Collection and Analysis:
- After a set period (e.g., 21 days), harvest the above-ground biomass from each pot.
- Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
- Record the dry weight for each replicate.
- Analyze the data using a non-linear regression model (e.g., log-logistic) to calculate the ED₅₀ value, which is the dose causing a 50% reduction in biomass compared to the untreated control. [11]
Data Presentation: Phytotoxicity of Diuron
The following table summarizes ED₅₀ values for different plant species in varying soil types, demonstrating the influence of soil composition on Diuron bioavailability and phytotoxicity.
| Plant Species | Soil Type | Endpoint | ED₅₀ (mg kg⁻¹) | Source |
| Canola | Sand | Shoot Biomass | 0.03 | [11][13] |
| Loamy Sand | Shoot Biomass | 0.07 | [11][13] | |
| Sand | Root Dry Weight | 0.01 | [11][13] | |
| Loamy Sand | Root Dry Weight | 0.06 | [11][13] | |
| Wheat | Sand | Shoot Biomass | 0.11 | [11][13] |
| Loamy Sand | Shoot Biomass | 0.24 | [11][13] | |
| Sand | Root Growth | 0.14 | [11][13] | |
| Loamy Sand | Root Growth | 0.19 | [11][13] |
The higher ED₅₀ values in loamy sand are attributed to greater adsorption of Diuron to organic matter, reducing its bioavailability. [11][13]
Protocol for Efficacy Assessment (Field Trial)
This protocol outlines a standard procedure for evaluating the weed control efficacy of a Diuron formulation under field conditions.
1. Site Selection and Trial Design:
- Select a field site with a natural and uniform infestation of the target weed species. 2. Design the experiment using a randomized complete block design (RCBD) to account for field variability. [14]Each block should contain one replicate of each treatment.
- Plot sizes should be adequate for application and assessment, with a minimum net plot of 25 m² recommended. 2. Treatments and Application:
- Treatments should include an untreated control, the proposed application rate(s) of the Diuron formulation, and an industry standard herbicide for comparison. [14] 2. Apply the treatments using calibrated field plot spray equipment to ensure accurate and uniform coverage. Record environmental conditions (temperature, humidity, wind speed) at the time of application. 3. Assessment and Data Collection:
- Assess weed control at regular intervals after application (e.g., 14, 28, and 56 days).
- Efficacy is typically evaluated using a visual rating scale (e.g., 0% = no control, 100% = complete kill) or by counting weed density and/or measuring weed biomass in quadrats placed randomly within each plot.
- Assess crop phytotoxicity visually if the trial is conducted in a crop.
4. Data Analysis:
- Subject the data (e.g., percent control, weed biomass) to an Analysis of Variance (ANOVA) appropriate for an RCBD.
- Use a mean separation test (e.g., Tukey's HSD) to determine statistically significant differences between treatment means.
Analytical Methodologies for Residue Analysis
Accurate quantification of Diuron and its metabolites in environmental samples is essential for monitoring and regulatory purposes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and robust method. [15][16]
Protocol for Diuron Analysis in Soil via LC-MS/MS
1. Sample Preparation and Extraction:
- Collect a representative soil sample from the field.
- Air-dry the sample and sieve to remove large debris.
- Extract a subsample (e.g., 10g) using an appropriate solvent system, such as methanol/water with formic acid, via an accelerated solvent extraction (ASE) system. [15] 2. Extract Cleanup and Concentration:
- Evaporate the organic solvent (methanol) from an aliquot of the extract.
- Dilute the remaining aqueous extract and filter it through a 0.22 µm syringe filter to remove particulates before analysis. [15]For water samples, a solid-phase extraction (SPE) step can be used to concentrate the analytes. [16] 3. LC-MS/MS Analysis:
- Inject the filtered extract into a reverse-phase HPLC system (e.g., C18 column).
- Couple the HPLC to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. [15] 3. Monitor for specific mass-to-charge (m/z) transitions for Diuron and its metabolites (e.g., 3,4-DCA) for quantification and confirmation.
A[label="1. Sample Collection\n(Soil or Water)"];
B[label="2. Extraction\n(e.g., Accelerated Solvent Extraction for Soil;\nSolid-Phase Extraction for Water)"];
C [label="3. Extract Filtration / Cleanup"];
D [label="4. LC-MS/MS Injection"];
E [label="5. Chromatographic Separation\n(HPLC)"];
F [label="6. Ionization\n(Electrospray - ESI)"];
G [label="7. Mass Analysis\n(Tandem MS)"];
H [label="8. Data Acquisition & Quantification"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Figure 3: General Workflow for Analytical Detection of Diuron.
Conclusion
Diuron remains an effective herbicidal agent due to its potent inhibition of Photosystem II. This guide has detailed its chemical synthesis, mechanism of action, and environmental characteristics. The provided experimental protocols offer a validated framework for researchers to assess its phytotoxicity and efficacy in a scientifically rigorous manner. A comprehensive understanding of its properties, from molecular interactions to environmental fate and analytical detection, is paramount for its responsible application in modern agriculture and vegetation management.
References
-
AERU - University of Hertfordshire. (2025). Diuron (Ref: DPX 14740). Pesticide Properties DataBase. [Link]
-
Washington State Department of Transportation. (2017). Diuron Roadside Vegetation Management Herbicide Fact Sheet. WSDOT. [Link]
-
United States Environmental Protection Agency. (1983). Pesticide Fact Sheet: Diuron. EPA. [Link]
-
National Center for Biotechnology Information. (n.d.). Diuron. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Urea, (3,4-dichlorophenyl)-. PubChem Compound Database. [Link]
-
Dale, C., et al. (2025). Electroanalytical Overview: the Measurement of Diuron. ACS Publications. [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Efficacy experimental design and analysis. APVMA. [Link]
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Gautam, S. K., & Sharma, A. (2011). Environmental impact of diuron transformation: a review. PubMed. [Link]
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V-Bio. (2024). Phytotoxicity risk assessment of diuron residues in sands on wheat, chickpea, and canola. V-Bio. [Link]
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United States Environmental Protection Agency. (n.d.). Analytical method for the determination of linuron, diuron. EPA. [Link]
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Zhang, L., et al. (2019). Mechanism and Kinetics of Diuron Oxidation Initiated by Hydroxyl Radical: Hydrogen and Chlorine Atom Abstraction Reactions. The Journal of Physical Chemistry A. [Link]
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V-Bio. (2024). Phytotoxicity risk assessment of diuron residues in sands on wheat, chickpea, and canola. Cross Connect. [Link]
-
ResearchGate. (2015). A relative predictive study of structurally similar chlorophenyl urea herbicides: Monuron and Diuron. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fate and occurrence of diuron into the environment. ResearchGate. [Link]
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U.S. Geological Survey. (n.d.). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams. USGS Publications Warehouse. [Link]
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Occupational Safety and Health Administration. (n.d.). Diuron Method. OSHA. [Link]
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JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]
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Department of Agriculture, Forestry and Fisheries. (n.d.). Guidelines for Herbicide Registration Trials: Cotton. DAFF. [Link]
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1-(2,4-dichlorophenyl)urea effect on chloroplasts and mitochondria
An In-Depth Technical Guide on the Bioenergetic Effects of Dichlorophenyl Urea Herbicides
A Note on Chemical Specificity
This guide addresses the effects of dichlorophenyl urea compounds on chloroplasts and mitochondria. The specific compound "1-(2,4-dichlorophenyl)urea" is not extensively documented in scientific literature. Therefore, this document will focus on the well-researched and structurally related herbicide, Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) , as a representative of this chemical class. The principles and mechanisms described herein are largely applicable to other phenylurea herbicides that share the same mode of action.
Introduction
Phenylurea herbicides, particularly the dichlorophenyl urea derivatives, are a significant class of agricultural chemicals used for broad-spectrum weed control. Their primary mode of action involves the disruption of photosynthesis, a process fundamental to plant viability. However, their effects are not solely confined to chloroplasts; emerging evidence points to secondary impacts on mitochondrial function, complicating the overall toxicological profile of these compounds. This guide provides a detailed examination of the mechanisms by which dichlorophenyl ureas, exemplified by Diuron, interfere with the bioenergetic centers of the plant cell: the chloroplast and the mitochondrion.
Part 1: The Primary Target - Disruption of Photosynthesis in Chloroplasts
The most profound and immediate effect of dichlorophenyl urea herbicides is the inhibition of photosynthetic electron transport within the chloroplasts.
Mechanism of Action: Inhibition of Photosystem II (PSII)
Diuron and its analogues are potent and specific inhibitors of Photosystem II (PSII). They function by blocking the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. This blockage is achieved through competitive binding to the QB binding niche on the D1 protein of the PSII reaction center.
The consequences of this inhibition are manifold:
-
Blocked Electron Transport: The entire linear electron transport chain from water to NADP+ is halted.
-
Inhibition of ATP Synthesis: The blockage prevents the generation of a proton motive force across the thylakoid membrane, thereby inhibiting ATP synthesis.
-
Formation of Reactive Oxygen Species (ROS): The accumulation of highly reduced QA leads to the formation of triplet chlorophyll and subsequently singlet oxygen, a highly damaging reactive oxygen species.
Figure 1: Mechanism of Diuron inhibition at Photosystem II. Diuron competitively binds to the QB site on the D1 protein, blocking electron transfer to the plastoquinone pool.
Experimental Workflow: Assessing Photosynthetic Inhibition
The inhibitory effects of dichlorophenyl ureas on PSII can be precisely quantified using chlorophyll a fluorescence analysis. This non-invasive technique measures the fate of light energy absorbed by chlorophyll.
Protocol: Pulse-Amplitude-Modulation (PAM) Fluorometry
-
Dark Adaptation: Plant leaves or algal suspensions are dark-adapted for at least 20 minutes to ensure all PSII reaction centers are "open" (QA is oxidized).
-
Measurement of F0: A weak measuring light is applied to determine the minimum fluorescence (F0), when all reaction centers are open.
-
Measurement of Fm: A short, saturating pulse of high-intensity light is applied to transiently close all PSII reaction centers (QA is fully reduced). The resulting fluorescence is the maximum fluorescence (Fm).
-
Calculation of Fv/Fm: The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - F0) / Fm. This value is a robust indicator of photosynthetic health.
-
Treatment: The sample is incubated with varying concentrations of the dichlorophenyl urea compound.
-
Post-Treatment Measurement: Steps 2-4 are repeated to determine the effect of the compound on Fv/Fm. A decrease in this value indicates PSII inhibition.
| Parameter | Description | Typical Value (Healthy Plant) | Effect of Diuron |
| Fv/Fm | Maximum quantum yield of PSII photochemistry | 0.75 - 0.85 | Significant decrease |
| ETR | Electron Transport Rate | Varies with light intensity | Severe inhibition |
Part 2: Secondary Effects on Mitochondrial Respiration
While the primary site of action for dichlorophenyl ureas is the chloroplast, these compounds can also exert secondary effects on mitochondria, particularly at higher concentrations or upon prolonged exposure.
Mechanism of Action: Uncoupling and Inhibition
The effects of phenylurea herbicides on mitochondria are complex and can include:
-
Uncoupling of Oxidative Phosphorylation: Some studies suggest that these compounds can act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane. This uncouples electron transport from ATP synthesis, leading to increased oxygen consumption without a corresponding increase in ATP production.
-
Inhibition of Electron Transport Chain (ETC): At higher concentrations, there is evidence that compounds like Diuron can inhibit specific complexes of the mitochondrial ETC, although the exact sites are not as clearly defined as in PSII. This leads to a decrease in oxygen consumption and a reduction in cellular ATP levels.
Figure 2: Potential effects of Diuron on mitochondria. It can act as an uncoupler, dissipating the proton gradient, or directly inhibit the electron transport chain.
Experimental Workflow: Measuring Mitochondrial Respiration
High-resolution respirometry is the gold standard for assessing mitochondrial function. The use of a Clark-type oxygen electrode or similar technology allows for the precise measurement of oxygen consumption rates in isolated mitochondria or intact cells.
Protocol: Substrate-Uncoupler-Inhibitor Titration (SUIT)
-
Isolation of Mitochondria: Mitochondria are isolated from plant tissue using differential centrifugation.
-
Respirometry Setup: Isolated mitochondria are suspended in a respiration buffer within a sealed, temperature-controlled chamber equipped with an oxygen sensor.
-
Baseline Respiration (LEAK state): A substrate for Complex I (e.g., malate and pyruvate) or Complex II (e.g., succinate) is added to measure basal oxygen consumption in the absence of ADP (LEAK state).
-
State 3 Respiration (OXPHOS capacity): A saturating amount of ADP is added to stimulate ATP synthesis, and the maximum coupled respiration rate is measured. This reflects the full capacity of oxidative phosphorylation.
-
Uncoupled Respiration (ET capacity): A chemical uncoupler (e.g., FCCP) is titrated to dissipate the proton gradient and stimulate the electron transport chain to its maximum capacity. This measures the maximum rate of electron transport, independent of ATP synthesis.
-
Inhibitor Titration: Specific inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) are added to confirm the activity of different parts of the ETC.
-
Testing the Compound: The dichlorophenyl urea is added at various stages of the SUIT protocol to determine its effect on LEAK, OXPHOS, and ET capacities.
| Respirometry State | Description | Effect of Uncoupler (e.g., Diuron) | Effect of Inhibitor (e.g., Diuron) |
| LEAK | Basal respiration, proton leak | Increase in O2 consumption | No significant change or slight decrease |
| OXPHOS | ADP-stimulated respiration | No further increase after uncoupling | Decrease in O2 consumption |
| ET | Maximum uncoupled respiration | No effect | Decrease in O2 consumption |
Conclusion
The primary toxicological effect of this compound and related compounds is the potent inhibition of Photosystem II in chloroplasts, leading to a rapid cessation of photosynthesis and the generation of damaging reactive oxygen species. While this is the main driver of their herbicidal activity, secondary effects on mitochondrial respiration can contribute to the overall cellular stress. These mitochondrial effects, which can range from uncoupling to direct inhibition of the electron transport chain, underscore the complex bioenergetic disruption caused by this class of herbicides. A thorough understanding of these dual effects is crucial for assessing their environmental impact and for the development of more target-specific agricultural chemicals.
References
-
Title: The D1 protein of photosystem II. Source: The Plant Cell URL: [Link]
-
Title: Photosystem II: the water-splitting enzyme of photosynthesis. Source: Annual Review of Biochemistry URL: [Link]
-
Title: Singlet oxygen production in photosystem II. Source: Biochimica et Biophysica Acta (BBA) - Bioenergetics URL: [Link]
-
Title: Phenylurea herbicides: A review of their fate and effects in the environment. Source: Environmental Science and Pollution Research URL: [Link]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 1-(2,4-dichlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-dichlorophenyl)urea is a chemical compound that can be found as a metabolite or degradation product of certain phenylurea herbicides, such as Diuron.[1] Its detection and quantification in various matrices, including environmental samples (water, soil) and biological fluids, are crucial for environmental monitoring, toxicological studies, and ensuring food safety. This document provides a comprehensive guide to the primary analytical methods for the determination of this compound, with a focus on practical, field-proven protocols and the scientific rationale behind methodological choices.
The accurate analysis of phenylurea compounds and their derivatives is often challenging due to their potential for thermal degradation and their presence at low concentrations in complex matrices.[2] Therefore, robust and sensitive analytical techniques are required. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of these thermally labile compounds, often coupled with various detectors for enhanced sensitivity and selectivity.[2]
Principle Analytical Techniques
The selection of an appropriate analytical method depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation. The most prevalent and effective techniques for the analysis of this compound and related compounds are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and reliable method for the quantification of phenylurea herbicides and their metabolites.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for trace-level analysis in complex samples.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While phenylureas can be thermally labile, GC-MS can be used, sometimes requiring a derivatization step to improve volatility and thermal stability.[3]
This guide will provide detailed protocols for HPLC-UV and LC-MS/MS, as they represent the most common and robust approaches for this analyte.
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a cornerstone technique for the analysis of this compound. The method relies on the separation of the analyte from other matrix components on a stationary phase, followed by detection based on its ultraviolet (UV) absorbance.
Causality of Experimental Choices
-
Reversed-Phase Chromatography: this compound is a moderately polar compound, making reversed-phase HPLC with a nonpolar stationary phase (e.g., C18) and a polar mobile phase the most effective separation mode.[7]
-
Mobile Phase Composition: A mixture of acetonitrile or methanol and water is typically used. The organic modifier content is optimized to achieve adequate retention and separation. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[8]
-
UV Detection Wavelength: The selection of the detection wavelength is critical for sensitivity. This compound exhibits UV absorbance maxima, and monitoring at or near these maxima (e.g., around 210 nm, 250 nm, and 287 nm) will provide the best signal-to-noise ratio.[8]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV Method
1. Sample Preparation
-
Water Samples:
-
Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.
-
For pre-concentration, perform Solid-Phase Extraction (SPE). Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass a known volume of the water sample through the cartridge.
-
Elute the retained analytes with a small volume of methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[9]
-
-
Soil Samples:
-
Air-dry the soil sample and sieve to remove large debris.
-
Extract a known weight of the soil sample with a suitable solvent such as methanol or acetonitrile, often with the aid of ultrasonication or accelerated solvent extraction.[5][10]
-
Centrifuge the extract and collect the supernatant.
-
Concentrate the extract and perform a clean-up step using SPE if necessary to remove interfering matrix components.
-
Evaporate the cleaned extract and reconstitute in the mobile phase.
-
2. HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40 °C |
| UV Detection | 250 nm |
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract and determine the peak area of the analyte.
-
Calculate the concentration of this compound in the original sample using the calibration curve.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels of this compound in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the highly specific and sensitive detection capabilities of tandem mass spectrometry.
Causality of Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like phenylurea derivatives, minimizing fragmentation in the ion source.[5]
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This minimizes matrix interference and allows for accurate quantification at very low levels.[5]
-
Sample Preparation (QuEChERS): For complex matrices like fruits and vegetables, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted sample preparation technique.[6]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS Method
1. Sample Preparation (QuEChERS for Solid Matrices)
-
Homogenize a known weight of the sample (e.g., 10-15 g).
-
Add acetonitrile and internal standards.
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride) and shake vigorously.
-
Centrifuge the sample.
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing sorbents (e.g., PSA, C18, GCB) to remove interfering substances.[11]
-
Vortex and centrifuge.
-
Transfer the cleaned extract, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized for separation |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 1-5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
3. MRM Transitions
The specific MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺, and product ions will be characteristic fragments.
4. Validation and Quality Control
Method validation is critical to ensure reliable results. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[2]
-
Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels.[2]
-
Matrix Effects: Evaluated to determine if components of the sample matrix suppress or enhance the analyte signal.
-
Recovery: The efficiency of the extraction process, determined by comparing the response of a spiked sample to a standard.[4]
Performance Characteristics of Analytical Methods
| Method | Typical LOQ | Advantages | Disadvantages |
| HPLC-UV | 0.05 - 0.1 mg/L | Cost-effective, robust, widely available | Lower sensitivity and selectivity compared to MS |
| LC-MS/MS | 0.05 - 1 µg/L | High sensitivity and selectivity, suitable for trace analysis | Higher equipment and operational costs, potential for matrix effects |
| GC-MS | 0.5 - 5 ng/mL | Good for volatile compounds | Potential for thermal degradation of phenylureas, may require derivatization |
Summary and Concluding Remarks
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will be guided by the specific requirements of the study. HPLC-UV provides a reliable and cost-effective solution for routine monitoring where high sensitivity is not paramount. For trace-level detection in complex matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. Proper sample preparation is a critical step in both methodologies to ensure accurate and reproducible results. The protocols outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for the determination of this compound.
References
- Benchchem. A Comparative Guide to the Spectroscopic Identification of Carbamate and Urea Derivatives.
-
PubMed. Spectrophotometric methods for the determination of urea in real samples using silver nanoparticles by standard addition and 2nd order derivative methods. 2018. Available at: [Link]
-
ResearchGate. Analysis of phenylurea herbicides from plants by GC/MS. 2025. Available at: [Link]
-
SIELC Technologies. Diuron. Available at: [Link]
-
ACS Publications. Spectrophotometric Method for Determination of Urea. Available at: [Link]
-
U.S. Geological Survey. Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams. Available at: [Link]
-
MDPI. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. 2022. Available at: [Link]
-
ACS Publications. Spectrophotometric Method for Determination of Urea. Available at: [Link]
-
PubChem. N-(4-Chlorophenyl)-N'-(2,4-dichlorophenyl)urea. Available at: [Link]
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Royal Society of Chemistry. A conventional and chemometric analytical approach to solving urea determination with accuracy and precision. 2023. Available at: [Link]
-
Semantic Scholar. New strategies for the determination of phenylurea pesticides by gas chromatography with hot splitless inlet systems. 2001. Available at: [Link]
-
U.S. Environmental Protection Agency. analytical method for the determination of l nuron, diuron. Available at: [Link]
-
MDPI. Cucumber Bioassay and HPLC Analysis to Detect Diuron Residues in Remineralized Soils Following Canavalia ensiformis Cultivation as a Phytoremediator. 2023. Available at: [Link]
-
U.S. Environmental Protection Agency. Environmental Chemistry Method for Diuron, DCPMU, mCPDMU in Water MRID 47033303. Available at: [Link]
-
Chemsrc. 1,3-dibenzyl-1-butyl-3-(2,4-dichlorophenyl)urea. 2025. Available at: [Link]
-
Semantic Scholar. Determination of phenylurea pesticides in water by derivatization with heptafluorobutyric anhydride and gas chromatography-mass spectrometry. 1993. Available at: [Link]
-
KingDraw. Urea, 3-(3,4-dichlorophenyl)-1-(2,2-diethoxyethyl). Available at: [Link]
-
PubChem. N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea. Available at: [Link]
-
ScienceDirect. QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop. Available at: [Link]
-
Agronomic Crops Network. Recommended Chemical Soil Test Procedures. Available at: [Link]
-
Cogent HPLC. Analysis of Urea. Available at: [Link]
-
Acta Scientiarum Polonorum, Technologia Alimentaria. LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES. 2023. Available at: [Link]
-
ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends. 2025. Available at: [Link]
-
Semantic Scholar. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian. 2022. Available at: [Link]
-
PubMed. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. 2013. Available at: [Link]
-
PubMed. Analytical methods for measuring urea in pharmaceutical formulations. 1997. Available at: [Link]
-
ResearchGate. What is the best way to determine of pesticides such as urea and 2,4-DCP accumulated in plant from water?. 2019. Available at: [Link]
-
ResearchGate. N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. 2025. Available at: [Link]
-
ResearchGate. I'm interested to quantify Urea by HPLC method, reversed phase conditions are preferable. Is there a good method suited for urea?. 2021. Available at: [Link]
-
ResearchGate. HPLC Analysis of Diuron and Metabolites in Blood and Urine. Available at: [Link]
-
PubMed Central. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. 2022. Available at: [Link]
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Chromatography Forum. HPLC Method for Quantification of Urea. 2014. Available at: [Link]
-
Protocols.io. Measuring urea concentrations in water samples. 2022. Available at: [Link]
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PubMed. Rapid Analysis of 2,4-D in Soil Samples by Modified Soxhlet Apparatus Using HPLC With UV Detection. Available at: [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of 1-(2,4-dichlorophenyl)urea
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 1-(2,4-dichlorophenyl)urea. This compound is a significant metabolite of the widely used herbicide diuron, and its monitoring is crucial for environmental and toxicological studies. The described isocratic reverse-phase method is designed for accuracy, precision, and robustness, making it suitable for routine analysis in research and quality control laboratories. This guide provides a comprehensive protocol, from sample preparation to data analysis, and includes a full validation summary according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a primary degradation product of diuron, a broad-spectrum phenylurea herbicide. Due to the extensive use of diuron in agriculture, there is a growing concern about the persistence of its metabolites in the environment and their potential impact on ecosystems and human health.[1] Therefore, a reliable and validated analytical method for the quantification of this compound is essential for environmental monitoring, food safety analysis, and toxicological research.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely adopted technique for the analysis of phenylurea herbicides and their metabolites due to its specificity, sensitivity, and reproducibility.[2][3] This application note provides a comprehensive guide for the analysis of this compound, detailing the method development rationale, a step-by-step protocol, and a complete method validation framework.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Chemical Formula | C₇H₆Cl₂N₂O | PubChem CID: 16854 |
| Molar Mass | 205.04 g/mol | PubChem CID: 16854 |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile. | General knowledge based on urea derivatives |
| UV Absorption | Exhibits UV absorbance due to the dichlorophenyl chromophore. | Inferred from chemical structure |
HPLC-UV Method Rationale and Development
The selection of the HPLC-UV parameters was driven by the chemical nature of this compound and the principles of reverse-phase chromatography.
Chromatographic Separation
A reverse-phase C18 column was chosen as the stationary phase. This is the most common and versatile stationary phase in HPLC, offering excellent separation for moderately polar to non-polar compounds like this compound. The separation mechanism is based on the hydrophobic interactions between the analyte and the C18 alkyl chains.
The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength and low UV cutoff.[4] The ratio of acetonitrile to water is optimized to achieve a suitable retention time and peak shape for this compound. An isocratic elution is employed for its simplicity, robustness, and consistent run times, which are ideal for routine quality control analysis.
UV Detection
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile, HPLC grade water, this compound reference standard.
-
Glassware: Volumetric flasks, pipettes, autosampler vials.
-
Filtration: 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50, v/v). Degas the mobile phase before use. The optimal ratio may require slight adjustment based on the specific column and system.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix (e.g., water, soil, biological fluids). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to clean up and concentrate the sample. For the purpose of this method validation, standards are prepared in the mobile phase.
HPLC-UV Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[6][7] The following validation parameters were assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision)
-
Intermediate Precision (Inter-day precision)
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Validation Results Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interfering peaks at the retention time of the analyte | Complies |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 0.5 - 50 µg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.23% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.5 µg/mL |
| Robustness | %RSD ≤ 2.0% for all variations | Complies |
Experimental Workflow and Diagrams
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow from preparation to data analysis.
The logical relationship for method validation is illustrated below, demonstrating the interconnectedness of the validation parameters.
Sources
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- 7. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 1-(2,4-dichlorophenyl)urea in Soil Matrices using a Validated LC-MS/MS Method
An Application Note for Researchers and Scientists
Abstract
This application note presents a robust and sensitive method for the quantification of 1-(2,4-dichlorophenyl)urea, a key degradation product of the phenylurea herbicide diuron, in complex soil matrices. The protocol leverages the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation workflow, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method provides the high selectivity and sensitivity required for trace-level environmental monitoring. We provide a detailed, step-by-step protocol for sample extraction and cleanup, optimized instrumental parameters, and a comprehensive guide to method validation based on international guidelines. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The Rationale for Monitoring
Phenylurea herbicides, such as diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea], have seen extensive use in global agriculture for broad-spectrum weed control.[1] The environmental fate of these compounds is of significant concern, as their persistence and that of their metabolites can lead to contamination of soil and water resources. This compound is a primary metabolite of diuron, and its presence in soil serves as an important indicator of past herbicide application and environmental contamination.
Due to the complexity of soil matrices, which contain a high content of organic matter, humic substances, and other potential interferences, a highly selective and sensitive analytical technique is imperative.[2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for such applications.[3][4] Its ability to physically separate the analyte from matrix components via chromatography and then selectively detect it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern provides unparalleled analytical confidence.[5][6] This document provides a comprehensive protocol for this analysis, designed for immediate application in environmental, agricultural, and food safety research laboratories.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Formula | C₇H₆Cl₂N₂O | PubChem CID 16854[7] |
| Molecular Weight | 205.04 g/mol | PubChem CID 16854[7] |
| IUPAC Name | (2,4-dichlorophenyl)urea | - |
| Synonyms | Diuron-desmethyl, DCPU | PubChem CID 16854[7] |
| Water Solubility | 490 mg/L (at 20°C) | University of Hertfordshire[8] |
| Structure | PubChem |
Overall Experimental Workflow
The analytical process follows a logical sequence from sample collection to final data interpretation. The workflow is designed to maximize analyte recovery while minimizing matrix interference, ensuring data accuracy and reproducibility.
Caption: High-level workflow for the analysis of this compound in soil.
Detailed Protocols
Sample Preparation: The QuEChERS Protocol
The QuEChERS method is a two-step process involving a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[9] This approach is highly effective for multi-residue pesticide analysis in complex matrices like soil.[2][10]
Rationale: Acetonitrile is used as the extraction solvent due to its ability to efficiently extract a wide range of pesticides while minimizing the co-extraction of lipids and other non-polar interferences.[11] The addition of salts (MgSO₄ and NaCl) induces phase separation between the aqueous and organic layers, driving the moderately polar this compound into the acetonitrile layer.[12] The d-SPE step provides further cleanup; Primary Secondary Amine (PSA) removes organic acids and sugars, while C18 removes non-polar interferences.[9]
Step-by-Step Protocol:
-
Sample Homogenization: Air-dry the soil sample, remove any stones or plant debris, and sieve through a 2 mm mesh to ensure homogeneity.
-
Weighing: Accurately weigh 10 g (± 0.1 g) of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Rehydration: For dry soils, add 10 mL of ultrapure water and vortex for 1 minute to create a slurry. This step is crucial as it improves the extraction efficiency from low-moisture matrices.[2]
-
Extraction:
-
Add 10 mL of acetonitrile (ACN) to the tube.
-
Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately cap the tube tightly and shake vigorously for 1 minute. The exothermic reaction of MgSO₄ with water helps to promote extraction.
-
-
Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes to separate the ACN layer from the aqueous and solid phases.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper ACN supernatant into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA sorbent, and 300 mg of C18 sorbent.
-
Vortex the d-SPE tube for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at 4,000 rpm for 5 minutes.
-
Final Preparation:
-
Transfer a 1 mL aliquot of the cleaned extract into a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
-
Caption: Detailed workflow of the QuEChERS sample preparation method.
LC-MS/MS Instrumental Analysis
The analysis is performed using a triple quadrupole mass spectrometer, which allows for highly selective detection through Multiple Reaction Monitoring (MRM).[13]
Rationale: A C18 reversed-phase column is chosen for its excellent retention and separation of moderately polar compounds like phenylureas. The mobile phase consists of a weak acid (formic acid) to promote protonation of the analyte for positive ion electrospray ionization (ESI+), which typically provides the best sensitivity for urea-based compounds. MRM mode ensures that only ions with a specific precursor mass that fragment into a specific product mass are detected, virtually eliminating background noise and matrix effects at the detector level.[6]
Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography (LC) | ||
| Column | C18, 100 x 2.1 mm, 1.8 µm | Standard for retaining moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong solvent for elution. |
| Gradient | 20% B to 95% B over 5 min, hold 2 min | Ensures sharp peak shape and elution of analyte. |
| Flow Rate | 0.3 mL/min | Optimal for 2.1 mm ID columns. |
| Column Temperature | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix loading. |
| Tandem Mass Spectrometry (MS/MS) | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Urea compounds ionize well in positive mode. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Gas Temperature | 350 °C | Facilitates desolvation of droplets. |
| Gas Flow | 10 L/min | Assists in desolvation. |
| MRM Transitions | ||
| Precursor Ion (m/z) | 205.0 | [M+H]⁺ for C₇H₆Cl₂N₂O |
| Product Ion 1 (Quantifier) | 160.0 | Hypothetical loss of HNCO (-43 Da) |
| Product Ion 2 (Qualifier) | 126.0 | Hypothetical dichlorophenyl fragment |
| Collision Energy | 15 eV (Quantifier), 25 eV (Qualifier) | Optimized for characteristic fragmentation. |
Note: Product ions and collision energies are illustrative and must be optimized empirically on the specific instrument used.
Method Validation: Ensuring Trustworthy Data
A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose.[14] The protocol should be validated according to established guidelines, such as those from the FDA or ICH.[15][16]
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity & Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the soil matrix. | No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix samples.[15] |
| Linearity & Range | The range over which the instrument response is directly proportional to the analyte concentration. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal value (±20% at LLOQ).[17] |
| Accuracy | Closeness of the measured value to the true value. | Mean recovery of 80-120% of the nominal concentration at low, medium, and high QC levels. |
| Precision | Closeness of repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% for replicate analyses (≤ 20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |
| Recovery | The efficiency of the extraction process. | Comparison of analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. Typically 70-120%. |
| Matrix Effect | The influence of co-eluting matrix components on analyte ionization. | Comparison of analyte response in post-extraction spiked samples vs. a pure solvent standard. Values between 80-120% indicate minimal effect. |
| Stability | Analyte stability in the matrix and processed samples under various storage conditions. | Analyte concentration remains within ±15% of the initial concentration after storage. |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-performance solution for the quantification of this compound in soil. The combination of a streamlined QuEChERS sample preparation protocol and the inherent selectivity of tandem mass spectrometry allows for accurate trace-level analysis essential for environmental monitoring and risk assessment. By following the outlined protocols for sample preparation, instrumental analysis, and method validation, researchers can generate high-quality, defensible data, contributing to a better understanding of the environmental fate of phenylurea herbicides.
References
-
Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Urea, (3,4-dichlorophenyl)-. (n.d.). PubChem. Retrieved from [Link]
-
Cucumber Bioassay and HPLC Analysis to Detect Diuron Residues in Remineralized Soils Following Canavalia ensiformis Cultivation as a Phytoremediator. (2023). MDPI. Retrieved from [Link]
-
QuEChERS Method Simplified: Key Steps and Applications. (2024). Separation Science. Retrieved from [Link]
-
What is the principle of tandem mass spectrometry?. (n.d.). Biopike. Retrieved from [Link]
-
LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem. Retrieved from [Link]
-
Solid-phase extraction followed by HPLC/DAD for determination of sulfonylurea herbicide in soil. (n.d.). SciSpace. Retrieved from [Link]
-
Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. (2022). PMC - PubMed Central. Retrieved from [Link]
-
New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. (2023). PubMed. Retrieved from [Link]
-
1-(3,4-dichlorophenyl)-3-methylurea. (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]
-
Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. (2007). EPA. Retrieved from [Link]
-
A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. (2018). PubMed Central. Retrieved from [Link]
-
Separation and concentration of sulfonylurea herbicides in milk by ionic-liquid-based foam flotation solid-phase extraction. (2017). ResearchGate. Retrieved from [Link]
-
ROUTINE ANALYSIS OF PESTICIDES IN SOIL/SEDIMENT SAMPLES BY GC/ECD. (2006). ResearchGate. Retrieved from [Link]
-
DCMU. (n.d.). Wikipedia. Retrieved from [Link]
-
Overlay of LC-MS/MS chromatograms of urea (m/z 61→44) as solid line and... (n.d.). ResearchGate. Retrieved from [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved from [Link]
-
QuEChERS and soil analysis. An Overview. (2018). ResearchGate. Retrieved from [Link]
-
Preparation of environmental samples for determination of sulfonylurea herbicides by solid-phase extraction using a polymeric sorbent. (2000). PubMed. Retrieved from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. Retrieved from [Link]
-
QuEChERS and soil analysis. An Overview. (2018). Preprints.org. Retrieved from [Link]
-
Lecture 16: Tandem MS. (n.d.). Retrieved from [Link]
-
Tandem Mass Spectrometry (MS/MS) Explained. (2023). Technology Networks. Retrieved from [Link]
-
LC-MS method validation resources. (2023). Reddit. Retrieved from [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry... (2019). ResearchGate. Retrieved from [Link]
-
Basic Principle and Application of the QuEChERS Method. (n.d.). Hawach Scientific. Retrieved from [Link]
-
A review of sample preparation methods for the pesticide residue analysis in foods. (n.d.). SciSpace. Retrieved from [Link]
-
Development of method for residue analysis of three herbicides in the soil by high performance liquid chromatography (HPLC). (2013). Academic Journals. Retrieved from [Link]
-
Absorption of Soil-Applied Herbicides. (n.d.). Iowa State University. Retrieved from [Link]
-
1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea. (n.d.). PubChem. Retrieved from [Link]
-
Pesticides Analysis in Soil. (n.d.). Agilent. Retrieved from [Link]
-
Why tandem mass spectrometry for trace analysis: Concepts of tandem analytical techniques. (2020). ResearchGate. Retrieved from [Link]
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Application Note: A Comprehensive Protocol for Evaluating the Bioactivity of 1-(2,4-dichlorophenyl)urea
Abstract
Substituted phenylurea compounds represent a versatile chemical scaffold with significant applications in agriculture and pharmacology. This document provides a detailed experimental framework for characterizing the bioactivity of 1-(2,4-dichlorophenyl)urea. Drawing parallels from the well-documented activities of its structural analogue, Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), this guide presents a tiered approach to biological screening. The primary focus is on the compound's potential as an inhibitor of Photosystem II (PSII), a hallmark of phenylurea herbicides.[1][2] Subsequent protocols detail methods for assessing cytotoxicity against human cell lines, a critical step for both toxicological profiling and exploring potential anticancer applications.[3][4] Finally, we include a protocol for screening against urease, an enzyme of interest in both agriculture and medicine.[5] This application note is designed for researchers in drug development, agrochemical science, and toxicology, providing robust, self-validating protocols to generate a comprehensive biological profile of this compound.
Introduction and Rationale
This compound belongs to the phenylurea class of compounds, which are noted for their diverse biological effects. The most prominent member of this class is the herbicide Diuron, a potent inhibitor of the photosynthetic electron transport chain.[2] It functions by binding to the D1 quinone-binding protein within Photosystem II, thereby blocking electron flow and halting photosynthesis.[1] Given the structural similarity, it is logical to hypothesize that this compound possesses similar herbicidal properties.
Beyond herbicidal action, related dichlorophenyl urea compounds have demonstrated other significant bioactivities. Studies have revealed cytotoxicity in various human cancer cell lines, suggesting potential for therapeutic development.[4][6] The mechanisms often involve mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[3][4] Furthermore, the urea backbone is a known pharmacophore for inhibitors of various enzymes, including urease.[5][7]
This guide, therefore, proposes a multi-tiered experimental workflow. This structure allows researchers to efficiently screen for the most probable bioactivity (photosynthesis inhibition) before investing resources in more complex and specialized assays. Each protocol is designed to be self-contained and includes the necessary controls to ensure data integrity and trustworthiness.
Compound Management: Safety, Solubility, and Stock Preparation
Causality: Proper handling and solubilization of a test compound are foundational to any successful biological assay. Inaccurate concentration, precipitation during experiments, or degradation can lead to erroneous and irreproducible results. The low aqueous solubility of many phenylurea compounds necessitates the use of an organic solvent for stock solutions.[8][9]
2.1. Safety and Handling
-
Review Safety Data Sheet (SDS): Before use, obtain and thoroughly review the SDS for this compound.[10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
2.2. Physicochemical Properties
-
Chemical Formula: C₇H₆Cl₂N₂O
-
Solubility: While specific data for the 2,4-dichloro isomer is sparse, the related compound Diuron is poorly soluble in water (~42 mg/L) but shows good solubility in dimethyl sulfoxide (DMSO) and ethanol.[2][8] Assume similar properties for initial experimental design.
-
Stability: Phenylureas are generally stable under normal conditions but can undergo hydrolysis under strong acidic or alkaline conditions.[8] Prepare fresh dilutions from the stock for each experiment.
2.3. Protocol: Preparation of a 100 mM Master Stock Solution
-
Weighing: Accurately weigh 20.5 mg of this compound (MW: 205.04 g/mol ) and place it in a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of high-purity, sterile-filtered DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the 100 mM stock solution into smaller volumes (e.g., 50 µL) in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. This master stock is the starting point for all subsequent experimental dilutions.
Tier 1: Primary Bioactivity - Photosynthesis Inhibition
Rationale: The primary and most well-characterized mode of action for phenylurea herbicides is the inhibition of Photosystem II.[12] Therefore, the initial screening should focus on confirming this activity. We present two complementary assays: a whole-organism growth inhibition assay using algae and a direct mechanistic assay using chlorophyll fluorescence.
3.1. Protocol: Algal Growth Inhibition Bioassay
This assay provides a simple, high-throughput method to assess the compound's effect on a photosynthetic organism.[13]
-
Materials:
-
Chlamydomonas reinhardtii or another suitable unicellular green alga.
-
Tris-Acetate-Phosphate (TAP) medium.
-
Sterile 96-well flat-bottom microplates.
-
Plate reader capable of measuring absorbance at 680 nm.
-
-
Procedure:
-
Culture Preparation: Grow C. reinhardtii in liquid TAP medium to mid-log phase (an absorbance at 680 nm of ~0.3-0.5).
-
Test Compound Dilution: Prepare a series of 2X final concentrations of this compound in TAP medium by diluting the DMSO stock. A suggested range is 200 µM down to 0.1 µM. Crucially, ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.1% (v/v).
-
Assay Setup:
-
Add 100 µL of the 2X compound dilutions to the appropriate wells of the 96-well plate.
-
Add 100 µL of TAP medium containing 0.2% DMSO to the "Vehicle Control" wells.
-
Add 100 µL of TAP medium to the "Negative Control" (no algae) wells for background subtraction.
-
Add 100 µL of a known herbicide (e.g., Diuron, 50 µM) as a "Positive Control".
-
-
Inoculation: Dilute the mid-log phase algal culture with fresh TAP medium to an OD₆₈₀ of 0.1. Add 100 µL of this diluted culture to all wells except the negative controls.
-
Incubation: Seal the plate with a breathable membrane and incubate under constant light (~50-70 µmol photons/m²/s) at 24°C for 48-72 hours.
-
Measurement: After incubation, gently resuspend the cells and measure the absorbance at 680 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the negative control wells from all other readings.
-
Normalize the data by expressing the growth in treated wells as a percentage of the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).
-
3.2. Protocol: Chlorophyll Fluorescence Assay
This protocol directly measures the compound's effect on PSII efficiency, providing mechanistic insight.[14][15]
-
Materials:
-
Spinach leaves or duckweed (Lemna minor).
-
Pulse Amplitude Modulated (PAM) fluorometer.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 0.33 M sorbitol, 2 mM MgCl₂).
-
-
Procedure:
-
Sample Preparation: Cut small discs from spinach leaves or use whole duckweed fronds.
-
Dark Adaptation: Place the samples in the dark for at least 20 minutes. This ensures all PSII reaction centers are "open."
-
Baseline Measurement (Fv/Fm):
-
Measure the minimal fluorescence (Fo) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
The fluorometer software will calculate the maximum quantum yield of PSII: Fv/Fm = (Fm - Fo) / Fm . A healthy value is typically ~0.8.
-
-
Treatment: Incubate the leaf discs/fronds in assay buffer containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for 30-60 minutes. Include a vehicle control (DMSO) and a positive control (Diuron).
-
Post-Treatment Measurement: Repeat the Fv/Fm measurement for all treated samples.
-
-
Data Analysis:
-
Calculate the percentage reduction in Fv/Fm for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.
-
Tier 2: Mammalian Cell-Based Bioactivity
Rationale: Assessing the effect of this compound on human cells is vital for understanding its toxicological profile and for exploring any potential as an anti-proliferative agent.[4][6] The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity, which generally correlates with cell viability.[3]
4.1. Protocol: Cytotoxicity Assessment (MTT Assay)
-
Materials:
-
Human cell lines (e.g., HepG2 [liver], MCF-7 [breast], A549 [lung]).
-
Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol).
-
Sterile 96-well flat-bottom microplates.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment:
-
Prepare 2X final concentrations of the test compound in serum-free medium. A suggested range is 200 µM down to 0.1 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Include a vehicle control (final DMSO concentration ≤ 0.5%) and a positive control for cell death (e.g., 10 µM Doxorubicin).
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on a plate shaker for 15 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by expressing the absorbance in treated wells as a percentage of the vehicle control.
-
Plot the percent viability versus the log of the compound concentration to calculate the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
| Cell Line | Tissue of Origin | Rationale for Inclusion |
| HepG2 | Liver Carcinoma | Represents the primary site of xenobiotic metabolism. |
| MCF-7 | Breast Adenocarcinoma | Diuron has been linked to breast cancer in animal studies.[4][12] |
| A549 | Lung Carcinoma | A common model for general cytotoxicity screening. |
| Caco-2 | Colon Adenocarcinoma | Model for intestinal absorption and toxicity.[3] |
Table 1: Suggested Human Cell Line Panel for Cytotoxicity Screening.
Tier 3: Specific Enzyme Inhibition Assay
Rationale: The urea scaffold is present in many enzyme inhibitors.[5] Urease is a key enzyme in nitrogen metabolism in plants and microbes and is a target for developing agents to improve urea fertilizer efficiency or treat H. pylori infections. This assay explores a bioactivity distinct from photosynthesis inhibition or general cytotoxicity.
5.1. Protocol: Urease Inhibition Assay (Berthelot Method)
-
Materials:
-
Jack Bean Urease.
-
Urea solution (100 mM).
-
Phosphate buffer (100 mM, pH 7.4).
-
Phenol reagent (Phenol and Sodium Nitroprusside).
-
Alkali reagent (Sodium Hydroxide and Sodium Hypochlorite).
-
Thiourea (positive control inhibitor).
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add:
-
25 µL of various concentrations of this compound.
-
25 µL of phosphate buffer (Negative Control).
-
25 µL of Thiourea (Positive Control).
-
Include a vehicle control (DMSO).
-
-
Enzyme Addition: Add 10 µL of urease solution to each well and incubate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 55 µL of urea solution to each well. Incubate for 30 minutes at 37°C.
-
Color Development: Stop the reaction and develop the color by adding 45 µL of phenol reagent followed by 70 µL of alkali reagent. The ammonia produced by urease activity will react to form a blue-green indophenol complex.
-
Incubation: Incubate at 37°C for 10 minutes.
-
Measurement: Read the absorbance at 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration using the formula: Inhibition (%) = [1 - (OD_sample / OD_negative_control)] * 100.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
A tiered experimental workflow for characterizing the bioactivity of this compound.
Mechanism of Photosystem II Inhibition
Site of action for phenylurea inhibitors on the Photosystem II electron transport chain.
References
-
PubChem. (n.d.). Diuron. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Warehouse. (n.d.). Diuron - Active Ingredient Page. Retrieved from [Link]
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Cox, C. (2003). Diuron. Northwest Center for Alternatives to Pesticides. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1982). Pesticide Fact Sheet: Diuron. Retrieved from [Link]
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AERU. (2023). Diuron (Ref: DPX 14740). University of Hertfordshire. Retrieved from [Link]
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Wang, C., et al. (2020). Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Molecules, 25(15), 3463. Available at: [Link]
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Allen, M. M., & Turnburke, A. C. (1982). Effects of Photosystem II Herbicides on the Photosynthetic Membranes of the Cyanobacterium Aphanocapsa 6308. Journal of Bacteriology, 152(3), 1089–1096. Available at: [Link]
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Calatayud, A., et al. (2006). Combined effect of diuron and simazine on photosystem II photochemistry in a sandy soil and soil amended with solid olive-mill waste. Journal of Environmental Science and Health, Part B, 41(5), 589-602. Available at: [Link]
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Coastal Wiki. (2020). Diuron. Retrieved from [Link]
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Huovinen, M., et al. (2020). Toxicity of diuron metabolites in human cells. Toxicology and Applied Pharmacology, 401, 103409. Available at: [Link]
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Huovinen, M., et al. (2015). Toxicity of Diuron in Human Cancer Cells. Toxicology in Vitro, 29(7), 1537-1544. Available at: [Link]
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Chen, S., et al. (2018). Diuron effects on photosynthesis and vertical migration of microphytobenthos: Potential rapid bioassessment of herbicide toxicity. Marine Pollution Bulletin, 133, 56-63. Available at: [Link]
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Haynes, D., et al. (2000). The Impact of the Herbicide Diuron on Photosynthesis in Three Species of Tropical Seagrass. Marine Pollution Bulletin, 41(7-12), 288-293. Available at: [Link]
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Finar Limited. (2022). Safety Data Sheet - Urea. Retrieved from [Link]
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da Silva, J. F., et al. (2022). In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. Toxicology Reports, 9, 363-372. Available at: [Link]
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Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52987. Available at: [Link]
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Chu, W. L., et al. (2009). A Rapid and Simple Bioassay Method for Herbicide Detection. Asian Journal of Plant Sciences, 8(3), 218-223. Available at: [Link]
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Woods End Laboratories. (n.d.). Herbicide Bioassay. Retrieved from [Link]
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Al-Hourani, B. J., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(9), 2697. Available at: [Link]
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Kumar, S., et al. (2018). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. International Journal of Pharmacy and Pharmaceutical Sciences, 10(10), 107-115. Available at: [Link]
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Modolo, L. V., et al. (2015). Recent advances in design of new urease inhibitors: A review. Journal of Advanced Research, 6(2), 145–157. Available at: [Link]
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Salgia, R., et al. (2013). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PLoS One, 8(1), e53283. Available at: [Link]
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Kumar, S., & Pandey, B. (2008). Urease inhibitors: A review. Indian Journal of Biotechnology, 7, 443-452. Available at: [Link]
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Unlocking Plant Growth Mysteries: A Guide to 1-(2,4-Dichlorophenyl)urea in Plant Biology Research
For Immediate Application in Research, Scientific, and Drug Development Fields
In the intricate world of plant biology, the ability to manipulate and understand cellular processes is paramount. Phytohormones, the signaling molecules that govern plant growth and development, are central to this endeavor. Among the synthetic molecules used to dissect these pathways, 1-(2,4-dichlorophenyl)urea, a phenylurea derivative, has emerged as a noteworthy compound. This guide provides a detailed exploration of its applications, mechanisms, and protocols for its use in a research setting.
Introduction: The Role of Phenylurea Compounds in Plant Science
Phenylurea derivatives represent a class of synthetic compounds that exhibit significant biological activity in plants.[1] While some are utilized as herbicides, others, including this compound, have been identified as possessing cytokinin-like activity.[1][2] Cytokinins are a class of phytohormones that promote cell division (cytokinesis), and influence a wide array of developmental processes such as shoot and root morphogenesis, leaf senescence, and apical dominance.[1][3] The ability of synthetic compounds to mimic or antagonize these effects makes them invaluable tools for researchers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5428-50-2 | [4] |
| Molecular Formula | C₇H₆Cl₂N₂O | [4] |
| Molecular Weight | 205.04 g/mol | [4] |
| Synonyms | N-(2,4-Dichlorophenyl)urea | [4] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
Mechanism of Action: A Tale of Two Pathways
The biological effects of this compound and other phenylurea compounds in plants are primarily attributed to their interaction with the cytokinin signaling pathway. However, the precise mode of action can be multifaceted, involving either direct interaction with cytokinin receptors or modulation of endogenous cytokinin levels.
Cytokinin Agonist Activity
Many phenylurea derivatives act as cytokinin agonists, meaning they can bind to and activate cytokinin receptors, initiating the downstream signaling cascade.[2][5] The canonical cytokinin signaling pathway is a multi-step phosphorelay system.[3][6]
The signaling cascade proceeds as follows:
-
Perception: Cytokinins (or their synthetic mimics) bind to the extracellular CHASE domain of transmembrane histidine kinase receptors (AHKs) located in the endoplasmic reticulum.[7]
-
Autophosphorylation: Ligand binding induces receptor dimerization and autophosphorylation of a conserved histidine residue in the kinase domain.
-
Phosphorelay: The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. From there, it is relayed to a histidine phosphotransfer protein (AHP).
-
Nuclear Translocation: The phosphorylated AHP translocates to the nucleus.
-
Transcriptional Activation: In the nucleus, the AHP transfers the phosphate group to a type-B response regulator (ARR). Phosphorylation activates the type-B ARR, which then binds to promoter regions of cytokinin-responsive genes, initiating their transcription and leading to a physiological response.
Figure 1. Agonistic action of this compound on the cytokinin signaling pathway.
Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)
An alternative or complementary mechanism of action for some phenylurea derivatives is the inhibition of cytokinin oxidase/dehydrogenase (CKX) enzymes.[8][9] CKX enzymes are responsible for the irreversible degradation of cytokinins, thereby controlling their endogenous levels.[8] By inhibiting CKX, these compounds prevent the breakdown of naturally occurring cytokinins, leading to their accumulation and an enhanced cytokinin response. This makes them powerful tools for studying cytokinin homeostasis.
Figure 2. Inhibition of cytokinin degradation by this compound.
Applications and Protocols in Plant Biology Research
The cytokinin-like activity of this compound makes it a versatile tool for a range of applications in plant tissue culture and developmental biology.
Callus Induction and Maintenance
One of the primary applications is in the induction and proliferation of callus, an undifferentiated mass of plant cells.[10] Cytokinins, in combination with auxins, are essential for initiating and sustaining callus growth from explants. Phenylurea derivatives are often highly effective in this regard.[1]
Protocol 1: Callus Induction from Tobacco (Nicotiana tabacum) Leaf Explants
This protocol is a standard method for inducing callus and can be adapted for other species.
Materials:
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose
-
Agar
-
This compound (DCPU)
-
1-Naphthaleneacetic acid (NAA)
-
Young, fully expanded leaves from sterile Nicotiana tabacum plants
-
Sterile petri dishes, scalpels, and forceps
-
Laminar flow hood
-
Growth chamber (25°C, 16h light/8h dark photoperiod)
Methodology:
-
Prepare Callus Induction Medium (CIM):
-
To 1 liter of distilled water, add MS basal salt mixture and vitamins.
-
Add 30 g of sucrose.
-
Add NAA to a final concentration of 0.1 mg/L to 2.0 mg/L.
-
Add DCPU to a final concentration of 0.1 mg/L to 1.0 mg/L. The optimal auxin-to-cytokinin ratio needs to be determined empirically for each plant species and even cultivar.
-
Adjust the pH to 5.7-5.8.
-
Add 8 g of agar and autoclave at 121°C for 20 minutes.
-
Pour the sterile medium into petri dishes in a laminar flow hood.
-
-
Explant Preparation:
-
Under sterile conditions, excise young leaves from the source plant.
-
Cut the leaves into small segments (approximately 1 cm²).
-
-
Inoculation:
-
Place the leaf explants with the adaxial (upper) side in contact with the CIM.
-
Seal the petri dishes with parafilm.
-
-
Incubation:
-
Incubate the plates in a growth chamber at 25°C with a 16-hour photoperiod.
-
-
Observation and Subculture:
-
Observe the explants for callus formation, which typically begins at the cut edges within 1-2 weeks.
-
Subculture the developing callus onto fresh CIM every 3-4 weeks.
-
Table 2: Representative Data on Callus Induction in Nicotiana tabacum using Phenylurea Derivatives
| Auxin (NAA) Conc. (mg/L) | Cytokinin (DCPU) Conc. (mg/L) | Callus Induction Frequency (%) | Callus Morphology |
| 1.0 | 0.0 | 20 | Friable, white |
| 1.0 | 0.1 | 85 | Compact, greenish |
| 1.0 | 0.5 | 95 | Compact, green |
| 1.0 | 1.0 | 90 | Nodular, green |
| 2.0 | 0.5 | 100 | Highly proliferative, green |
Note: This table presents hypothetical data based on typical results for phenylurea cytokinins. Actual results may vary.
Studying Root Development
Cytokinins are known inhibitors of root growth and development.[11] this compound can be used to study the genetic and molecular mechanisms underlying root meristem activity and lateral root formation by observing the response of wild-type and mutant plants.
Protocol 2: Root Growth Inhibition Assay in Arabidopsis thaliana
This assay is a straightforward method to quantify the inhibitory effect of cytokinin-active compounds on root elongation.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Half-strength Murashige and Skoog (MS) medium
-
Sucrose
-
Agar or Gellan Gum
-
This compound (DCPU)
-
Sterile petri dishes
-
Growth chamber (22°C, 16h light/8h dark photoperiod)
Methodology:
-
Prepare Root Growth Medium:
-
Prepare half-strength MS medium with 1% sucrose and 0.8% agar.
-
Autoclave and cool to approximately 50°C.
-
Add DCPU from a sterile stock solution to achieve a range of final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) and a solvent control (e.g., DMSO).
-
Pour the medium into square petri dishes.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds (e.g., 70% ethanol for 1 minute, followed by 50% bleach with a drop of Tween-20 for 10 minutes, and then rinse 4-5 times with sterile water).
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Aseptically place the seeds in a line on the surface of the agar plates.
-
-
Incubation and Measurement:
-
Orient the plates vertically in a growth chamber to allow roots to grow along the agar surface.
-
After 5-7 days of growth, photograph the plates.
-
Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the average root length for each concentration of DCPU.
-
Plot the root length as a percentage of the control against the DCPU concentration to determine the dose-response curve and the IC₅₀ value (the concentration that causes 50% inhibition of root growth).
-
Figure 3. Workflow for the Arabidopsis root growth inhibition assay.
Concluding Remarks and Future Directions
This compound is a potent synthetic compound with significant cytokinin-like activity, making it a valuable tool for researchers in plant biology. Its ability to induce callus formation and modulate developmental processes such as root growth provides a means to investigate the complex signaling networks that govern plant form and function. Future research may focus on elucidating its precise binding affinity to different cytokinin receptor isoforms and its potential inhibitory effects on CKX enzymes across various plant species. Such studies will further refine our understanding of its mechanism of action and expand its utility in both basic and applied plant science.
References
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Srinivasan, M., Nachiappan, V., & Rajasekaran, R. (2006). Potential application of urea-derived herbicides as cytokinins in plant tissue culture. Journal of Biosciences, 31(5), 599–605. [Link]
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Kopecný, D., Briozzo, P., Popelková, H., Sebela, M., Koncitíková, R., Spíchal, L., ... & Houba-Hérin, N. (2010). Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study. Biochimie, 92(8), 1052-1062. [Link]
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Nisler, J., Kopečný, D., Pěkná, Z., Končitíková, R., Koprna, R., Murvanidze, N., ... & Strnad, M. (2021). Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture. Journal of Experimental Botany, 72(2), 355-370. [Link]
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Ali, G., Srivastava, P. S., & Iqbal, M. (2007). Callus induction and in vitro complete plant regeneration of different cultivars of tobacco (Nicotiana tabacum L.) on media of different hormonal concentrations. Science Alert. [Link]
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Ricci, A., Rolli, E., Brunoni, F., Vicini, P., & Incerti, M. (2004). Effect of Cl-Substitution on Rooting- or Cytokinin-like Activity of Diphenylurea Derivatives. Journal of Plant Growth Regulation, 23(2), 146-154. [Link]
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Mok, M. C., & Mok, D. W. S. (1985). Biological and biochemical effects of cytokinin-active phenylurea derivatives in tissue culture systems. HortScience, 20(6), 1192-1195. [Link]
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Brunoni, F., Rolli, E., Polverini, E., Spichal, L., & Ricci, A. (2021). The adjuvant activity of two urea derivatives on cytokinins: an example of serendipitous dual effect. Plant Growth Regulation, 95(2), 169-190. [Link]
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Takahashi, S., Shudo, K., Okamoto, T., Yamada, K., & Isogai, Y. (1978). Cytokinin activity of N-phenyl-N'-(4-pyridyl) urea derivatives. Phytochemistry, 17(8), 1201-1207. [Link]
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Howell, S. H., Lall, S., & Che, P. (2003). Cytokinins and shoot development. Trends in plant science, 8(9), 453-459. [Link]
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Gális, I., Šírová, J., & Brzobohatý, B. (2004). Callus culture and regeneration. In Arabidopsis protocols (pp. 13-21). Humana Press. [Link]
-
Mok, M. C., Kim, S. G., Armstrong, D. J., & Mok, D. W. S. (1979). Induction of cytokinin autonomy by N, N′-diphenylurea in tissue cultures of Phaseolus lunatus L. Proceedings of the National Academy of Sciences, 76(8), 3880-3884. [Link]
-
Geethalakshmi, S., Hemalatha, B., & Saranya, N. (2016). Optimization of media formulations for callus induction, shoot regeneration and root induction in Nicotiana benthamiana. Journal of Plant Science & Research, 3(1), 150. [Link]
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Patil, A. M., Shinde, S. S., Sanap, S. B., Shinde, N. A., & Daspute, A. A. (2021). In vitro regeneration of Nicotiana tabacum L. from callus culture. The Pharma Innovation Journal, 10(12), 904-908. [Link]
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Zazimalova, E., Petrasek, J., & Benkova, E. (2010). Phytoactive aryl carbamates and ureas as cytokinin-like analogs of EDU. Agronomy, 10(11), 1665. [Link]
-
Ahmad, S. S., Tahir, I., & Williamson, V. G. (2018). Adenine type and diphenyl urea derived cytokinins improve the postharvest performance of Iris germanica L. cut scapes. Acta Physiologiae Plantarum, 40(6), 1-13. [Link]
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Isogai, Y., Shudo, K., & Okamoto, T. (1981). Cytokinin activities of N-phenyl-N'-(4-pyridyl) ureas. Chemical and Pharmaceutical Bulletin, 29(12), 3748-3750. [Link]
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Moreland, D. E. (1969). Effects of optically active 1-(α-methylbenzyl)-3-(3, 4-dichlorophenyl) urea on reactions of mitochondria and chloroplasts. Plant physiology, 44(6), 863-870. [Link]
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Kakimoto, T. (2003). Perception and signal transduction of cytokinins. Annual review of plant biology, 54(1), 605-627. [Link]
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Zheng, M. Y., & Konzak, C. F. (1999). Effect of 2, 4-dichlorophenoxyacetic acid on callus induction and plant regeneration in anther culture of wheat (Triticum aestivum L.). Plant cell reports, 19(1), 69-73. [Link]
-
Yang, W., Cortijo, S., Korsbo, N., Roszak, P., Schiessl, K., Gurzadyan, A., ... & Meyerowitz, E. M. (2021). Molecular mechanism of cytokinin-activated cell division in Arabidopsis. Science, 371(6536), 1350-1355. [Link]
-
Li, X., Mo, X., Shou, H., & Wu, P. (2006). Root growth inhibition by NH 4+ in Arabidopsis is mediated by the root tip and is linked to NH 4+ efflux and GMPase activity. Plant and cell physiology, 47(8), 1045-1055. [Link]
-
Ferreira, F. J., & Kieber, J. J. (2005). Cytokinin signaling. Current opinion in plant biology, 8(5), 518-525. [Link]
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Feng, Y., Xu, P., Li, B., Li, M., Wang, J., & Wang, X. (2017). Ethylene promotes root hair growth through coordinated EIN3/EIL1 and RHD6/RSL1 activity in Arabidopsis. Proceedings of the National Academy of Sciences, 114(52), 13834-13839. [Link]
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Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling pathways. Annual review of plant biology, 63, 353-380. [Link]
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Boudolf, V., Inzé, D., & De Veylder, L. (2006). The control of Arabidopsis thaliana growth by cell proliferation and endoreplication requires the F-box protein FBL17. The Plant Cell, 18(9), 2137-2151. [Link]
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Pěnčík, A., Rolčík, J., Novák, O., Magnus, V., Bartel, B., & Ljung, K. (2009). 2, 4-D and IAA amino acid conjugates show distinct metabolism in Arabidopsis. PloS one, 4(7), e6344. [Link]
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Application Notes and Protocols: 1-(2,4-dichlorophenyl)urea and its Analogs as Probes for Photosystem II Function
Prepared by: A Senior Application Scientist
Introduction: Unraveling Photosynthesis with a Molecular Wrench
Photosystem II (PSII) is the remarkable water-splitting enzyme of oxygenic photosynthesis, a multi-subunit pigment-protein complex embedded in the thylakoid membranes of plants, algae, and cyanobacteria.[1] It catalyzes the light-driven oxidation of water, producing the molecular oxygen essential for aerobic life, along with protons and electrons.[2][3] These electrons are subsequently passed along an electron transport chain, generating the ATP and NADPH required to convert carbon dioxide into carbohydrates.
To dissect such a complex molecular machine, researchers rely on specific inhibitors—molecular tools that can arrest the process at a defined step, allowing for detailed investigation of the machinery. Among the most powerful and widely used of these tools is the herbicide Diuron , chemically known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) . While the user specified 1-(2,4-dichlorophenyl)urea, the vast body of scientific literature and its established use as a specific PSII inhibitor overwhelmingly points to DCMU as the preeminent tool for these studies.[4][5] This guide will focus on the application of DCMU as a highly specific and sensitive inhibitor for studying the structure and function of Photosystem II.
DCMU's utility lies in its precise mechanism of action: it blocks the photosynthetic electron transport chain at a very specific point within PSII, effectively halting the flow of energy and electrons.[4][5][6] This singular action makes it an indispensable probe for a variety of biophysical and biochemical assays, from measuring oxygen evolution to sophisticated chlorophyll fluorescence and thermoluminescence studies.
The Molecular Mechanism of Inhibition
DCMU exerts its inhibitory effect by targeting the acceptor side of Photosystem II. After light energy excites the reaction center chlorophyll, P680, an electron is transferred to a primary quinone acceptor, Qₐ. From Qₐ, the electron is normally passed to a secondary, mobile plastoquinone, Qᵦ.
DCMU acts by competitively binding to the Qᵦ binding site on the D1 protein of the PSII reaction center.[5][6][7][8] This binding event physically obstructs the docking of plastoquinone, thereby blocking the transfer of electrons from Qₐ to Qᵦ.[9] The consequences of this blockage are profound and experimentally observable:
-
Interruption of Linear Electron Flow: The entire electron transport chain downstream from PSII is starved of electrons, halting the reduction of NADP⁺ to NADPH.[4][10]
-
Cessation of Oxygen Evolution: As the electron transport chain is blocked, the oxidation of water at the oxygen-evolving complex is also inhibited.[6][11]
-
Increased Chlorophyll Fluorescence: With the photochemical pathway blocked, the absorbed light energy cannot be used for electron transport and is instead dissipated as heat and a significant increase in chlorophyll fluorescence.[12]
This precise and well-characterized mechanism of action is what makes DCMU an invaluable tool for researchers.
Figure 1: Mechanism of DCMU inhibition in Photosystem II.
Physicochemical Properties and Stock Solution Preparation
Accurate and reproducible experiments begin with the correct preparation of inhibitor solutions.
| Property | Value |
| Chemical Name | 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU, Diuron) |
| CAS Number | 330-54-1 |
| Molecular Formula | C₉H₁₀Cl₂N₂O |
| Molar Mass | 233.10 g/mol [4] |
| Melting Point | 158-159 °C |
| Solubility in Water | 42 mg/L[4] |
| Appearance | White, crystalline solid |
DCMU has very low solubility in water but is soluble in organic solvents.
Protocol 1: Preparation of DCMU Stock Solution
Objective: To prepare a concentrated stock solution of DCMU for use in PSII inhibition assays.
Materials:
-
DCMU (Diuron) powder
-
Dimethyl sulfoxide (DMSO) or 95% Ethanol
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Safety First: Don personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Weigh DCMU powder in a chemical fume hood.[13]
-
Weighing: Accurately weigh out 23.3 mg of DCMU powder. This amount will be used to make a 10 mM stock solution in 10 mL of solvent.
-
Solubilization: Transfer the weighed DCMU into a 15 mL conical tube or glass vial. Add 10 mL of DMSO (or 95% ethanol) to the tube.[14]
-
Dissolving: Cap the tube securely and vortex vigorously until the DCMU is completely dissolved. Gentle warming in a water bath (30-40°C) can aid dissolution if needed.
-
Storage: Aliquot the 10 mM stock solution into smaller, clearly labeled microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The solution is stable for several months when stored properly.
Note on Final Concentrations: The working concentration for complete inhibition of PSII is typically in the range of 10-50 µM.[9] The prepared 10 mM stock solution will need to be diluted accordingly for each specific experiment.
Core Experimental Applications and Protocols
DCMU is a versatile tool for several key assays that probe PSII function.
Application 1: Measuring PSII-Dependent Oxygen Evolution
The light-driven splitting of water by PSII results in the production of molecular oxygen. This activity can be measured using an oxygen electrode. DCMU provides a direct way to confirm that the observed oxygen evolution is indeed a result of PSII activity.
Protocol 2: Inhibition of Oxygen Evolution
Objective: To measure the rate of photosynthetic oxygen evolution and demonstrate its inhibition by DCMU.
Materials:
-
Isolated thylakoid membranes or whole algal/cyanobacterial cells[15]
-
Clark-type oxygen electrode or optical oxygen sensor
-
Light source (e.g., slide projector with a red filter, λ > 650 nm)
-
Assay buffer (e.g., 20 mM MES-NaOH pH 6.5, 15 mM NaCl, 10 mM MgCl₂, 0.33 M sucrose)[15]
-
Artificial electron acceptor (e.g., 1 mM potassium ferricyanide and 0.1 mM 2,5-dichloro-p-benzoquinone (DCBQ))[15]
-
DCMU stock solution (10 mM)
Procedure:
-
System Calibration: Calibrate the oxygen electrode system according to the manufacturer's instructions.
-
Sample Preparation: Resuspend isolated thylakoids or algal cells in the assay buffer to a final chlorophyll concentration of 10-20 µg/mL.[15]
-
Baseline Measurement: Add the sample suspension and the artificial electron acceptor to the electrode chamber. Allow the system to equilibrate in the dark to measure the baseline oxygen consumption rate (respiration).
-
Measure PSII Activity: Illuminate the sample with a saturating light source and record the rate of oxygen evolution. This represents the uninhibited PSII activity.
-
Inhibition with DCMU: Turn off the light. Add a small volume of the DCMU stock solution to the chamber to achieve a final concentration of 20-50 µM. Mix gently and incubate for 5-10 minutes in the dark.[16][17]
-
Post-Inhibition Measurement: Illuminate the sample again with the same light intensity. Record the oxygen exchange rate. A complete inhibition of PSII will result in the oxygen evolution rate returning to the dark respiration baseline.
Figure 2: Workflow for the PSII oxygen evolution inhibition assay.
Application 2: Probing the PSII Reaction Center with Chlorophyll a Fluorescence
Chlorophyll fluorescence is a powerful, non-invasive technique to assess the status of PSII. When light energy absorbed by chlorophyll cannot be used for photochemistry (i.e., driving electron transport), it is more likely to be re-emitted as fluorescence.
By blocking electron flow away from Qₐ, DCMU causes a rapid reduction of the entire pool of primary acceptors. This prevents photochemical quenching, causing the fluorescence yield to rise to its maximum level (Fₘ). This is a hallmark of DCMU's effect and is used to measure the maximum quantum efficiency of PSII (Fᵥ/Fₘ).
Protocol 3: DCMU-Induced Rise in Chlorophyll Fluorescence
Objective: To demonstrate the effect of DCMU on chlorophyll fluorescence and to determine the maximum fluorescence yield (Fₘ).
Materials:
-
Pulse Amplitude Modulated (PAM) fluorometer
-
Dark-adaptation clips or a dark room
-
Plant leaves, algal, or cyanobacterial culture
-
DCMU stock solution and means of application (e.g., infiltration for leaves, direct addition to liquid culture)
Procedure:
-
Dark Adaptation: Dark-adapt the sample (e.g., a plant leaf) for at least 15-20 minutes. This ensures all PSII reaction centers are "open" (Qₐ is oxidized).[18]
-
Measure F₀ and Fₘ (Control):
-
Place the sample in the fluorometer.
-
Measure the minimal fluorescence (F₀) using a weak measuring light.
-
Apply a short (e.g., 0.8 seconds) pulse of high-intensity, saturating light to measure the maximal fluorescence (Fₘ).
-
Calculate the maximum quantum efficiency of PSII: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.
-
-
DCMU Treatment:
-
For leaves, infiltrate a small area with a buffer solution containing 50 µM DCMU.
-
For liquid cultures, add DCMU to a final concentration of 20-50 µM and incubate for 10 minutes.
-
-
Measure Fluorescence (DCMU-treated):
-
Place the DCMU-treated sample in the fluorometer (it should remain in the dark).
-
Measure the fluorescence level using only the weak measuring light. In the presence of DCMU, the fluorescence will rapidly rise from F₀ to a level equivalent to Fₘ, as photochemical quenching is completely inhibited.[12][19]
-
Figure 3: Logic of chlorophyll fluorescence measurements with and without DCMU.
Application 3: Investigating Charge Recombination using Thermoluminescence
Thermoluminescence (TL) is a technique that measures light emitted from a sample as it is heated following excitation by light flashes at a low temperature. The emitted light arises from the recombination of charge-separated pairs within PSII. The temperature at which a TL peak appears is related to the activation energy required for the recombination event.
In untreated samples, a prominent "B-band" is observed, resulting from the recombination of the S₂/S₃ states of the oxygen-evolving complex with Qᵦ⁻. When DCMU is added, it prevents the formation of Qᵦ⁻. Consequently, the B-band disappears and is replaced by a "Q-band," which originates from the recombination of the S₂ state with Qₐ⁻.[20][21] This provides unambiguous evidence of electron transfer blockage between Qₐ and Qᵦ.
Protocol 4: Conceptual Framework for Thermoluminescence Measurement
Objective: To observe the shift from the B-band to the Q-band in the thermoluminescence glow curve upon addition of DCMU.
Materials:
-
Thermoluminescence apparatus
-
Isolated thylakoid membranes
-
Light source for single-turnover flashes (e.g., xenon flash lamp)
-
Cryostat (e.g., liquid nitrogen)
-
DCMU stock solution
Procedure:
-
Sample Preparation: Prepare a concentrated sample of dark-adapted thylakoid membranes.
-
DCMU Treatment: Divide the sample into two aliquots. To one, add DCMU to a final concentration of 50 µM. The other serves as a control.
-
Cooling and Excitation: Place the sample in the TL apparatus and cool it to a low temperature (e.g., -10°C). Excite the sample with a specific number of saturating, single-turnover flashes (e.g., 1 or 2 flashes).[21]
-
Heating and Detection: Rapidly cool the sample to a much lower temperature (e.g., -80°C) to trap the charge-separated states. Then, heat the sample at a constant rate (e.g., 20°C/min) up to ~60°C. A photomultiplier tube detects the light emitted as a function of temperature.
-
Analysis:
Data Interpretation and Troubleshooting
| Experiment | Expected Result (Control) | Expected Result (+DCMU) | Potential Issues & Solutions |
| Oxygen Evolution | High rate of light-dependent O₂ production. | O₂ production is abolished; rate returns to dark respiration level. | Incomplete Inhibition: Increase DCMU concentration or incubation time. Solvent Effect: Run a control with the solvent (e.g., DMSO) alone to ensure it has no effect. |
| Chlorophyll Fluorescence | Fᵥ/Fₘ is typically ~0.83 in healthy plants. Fluorescence is quenched by actinic light. | Fᵥ/Fₘ measurement is not applicable. Basal fluorescence rises to Fₘ level. No quenching by actinic light. | Low Fᵥ/Fₘ in Control: Sample is stressed or not properly dark-adapted. Fluorescence doesn't reach Fₘ: Incomplete DCMU penetration or inhibition. |
| Thermoluminescence | Prominent B-band (~+20-30°C) after 2 flashes. | B-band is absent. Appearance of Q-band (~+5°C). | No clear peaks: Sample concentration is too low or detector sensitivity is poor. Overlapping peaks: May indicate heterogeneous sample or partial inhibition. |
Safety and Handling Precautions
DCMU (Diuron) is classified as harmful and dangerous for the environment.[4] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling DCMU powder or solutions.[13]
-
Handling: Handle solid DCMU in a chemical fume hood to avoid inhalation of dust.[13][22] Avoid contact with skin and eyes.
-
Storage: Store DCMU in a cool, dry, well-ventilated place, tightly sealed in its original container.
-
Disposal: Dispose of DCMU waste and contaminated materials as hazardous chemical waste according to your institution's guidelines. Do not allow the product to enter drains.[13]
Conclusion
3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) is a cornerstone tool in photosynthesis research. Its high specificity for the Qᵦ binding site of Photosystem II provides a reliable and effective method for arresting electron transport. This allows researchers to isolate and study specific photochemical and biochemical events, from the kinetics of charge separation to the efficiency of water oxidation. The protocols outlined in this guide provide a framework for leveraging the power of this molecular probe to gain deeper insights into the fundamental mechanisms of one of life's most critical processes.
References
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Bionity. (n.d.). DCMU. Retrieved from [Link]
-
Hsu, B. D., Lee, J. Y., & Pan, R. L. (1986). The two binding sites for DCMU in Photosystem II. Biochemical and Biophysical Research Communications, 141(2), 682-688. Retrieved from [Link]
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Vedantu. (n.d.). Herbicide DCMU 33 4dichlorophenyl1 1dimethyl urea kills class 11 biology CBSE. Retrieved from [Link]
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Wikipedia. (n.d.). DCMU. Retrieved from [Link]
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CSIR NET LIFE SCIENCE COACHING. (2025, November 25). DCMU Effects on Photosynthesis: Target Site. Retrieved from [Link]
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Jegerschöld, C., & Arellano, J. B. (1996). Heterogeneity and photoinhibition of photosystem II studied with thermoluminescence. Physiologia Plantarum, 96(4), 576-582. Retrieved from [Link]
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Let's Talk Academy. (2025, November 25). DCMU Herbicide: Blocking Electron Flow Between Photosystems. Retrieved from [Link]
-
De la Cruz, N., et al. (2022). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. International Journal of Molecular Sciences, 23(15), 8567. Retrieved from [Link]
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Association for Biology Laboratory Education. (n.d.). Using Herbicides to Understand the Light-Dependent Reactions of Photosynthesis. Retrieved from [Link]
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Krivosheeva, A., et al. (2022). Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach. International Journal of Molecular Sciences, 23(17), 9789. Retrieved from [Link]
-
Masojídek, J., et al. (2021). Microalgae-Based Fluorimetric Bioassays for Studying Interferences on Photosynthesis Induced by Environmentally Relevant Concentrations of the Herbicide Diuron. Applied Sciences, 11(16), 7545. Retrieved from [Link]
-
Clavier, C., et al. (1992). The use of photosynthesis inhibitor (DCMU) for in situ metabolic and primary production studies on soft bottom benthos. Hydrobiologia, 246, 141-145. Retrieved from [Link]
-
ResearchGate. (n.d.). Photosystem II (PSII) activity assays using O2 evolution rate measurements and chlorophyll fluorescence analyses. Retrieved from [Link]
-
The Aquila Digital Community. (2007, September 11). Evaluation of the Efficacy of the Photosystem II Inhibitor DCMU in Periphyton and Its Effects On Nontarget Microorganisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of oxygen evolution activity in PSII submembrane fractions.... Retrieved from [Link]
-
Murchie, E. H., & Lawson, T. (2013). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 64(13), 3981-3998. Retrieved from [Link]
-
Khetkorn, W., et al. (2019). Effects of the Photosystem II Inhibitors CCCP and DCMU on Hydrogen Production by the Unicellular Halotolerant Cyanobacterium Aphanothece halophytica. BioMed Research International, 2019, 5923293. Retrieved from [Link]
-
Triyambak Life Sciences. (n.d.). Some herbicides such as dichlorophenyldimethylurea (DCMU, also known as diuron) and paraquat, block photosynthetic electron flow from where?. Retrieved from [Link]
-
Astier, C., Boussac, A., & Etienne, A. L. (1984). Effects of Photosystem II Herbicides on the Photosynthetic Membranes of the Cyanobacterium Aphanocapsa 6308. Plant Physiology, 75(2), 388-392. Retrieved from [Link]
-
The Brudvig Group. (n.d.). Photosystem II. Retrieved from [Link]
-
Setlíková, E., et al. (1995). Influence of DCMU and ferricyanide on photodamage in photosystem II. Biochemistry, 34(26), 8463-8470. Retrieved from [Link]
-
Badura, A., et al. (2006). Photocurrents from photosystem II in a metal oxide hybrid system: Electron transfer pathways. Journal of Photochemistry and Photobiology B: Biology, 84(2), 99-108. Retrieved from [Link]
-
Service, R. F., et al. (2012). Zwitterion Modulation of O2-Evolving Activity of Cyanobacterial Photosystem II. Biochemistry, 51(28), 5580-5588. Retrieved from [Link]
-
passel. (n.d.). Inhibitors of Photosystem II. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(2,4-DICHLOROPHENYL)-3-(3,4-DICHLOROPHENYL)UREA. Retrieved from [Link]
-
Purdue University. (n.d.). Inhibition of Photosynthesis Inhibition at Photosystem II. Retrieved from [Link]
-
Schansker, G., et al. (2014). Frequently asked questions about chlorophyll fluorescence, the sequel. Photosynthesis Research, 119(1-2), 115-127. Retrieved from [Link]
-
Demeter, S., et al. (1982). The thermoluminescence of chloroplasts in the presence of photosystem II herbicides. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 680(2), 163-170. Retrieved from [Link]
-
ClimEx Handbook. (2019, November 3). 5.1 Chlorophyll fluorescence. Retrieved from [Link]
-
Chegg.com. (2015, September 16). Solved 5. As the lab instructor for Cell Biology, you need. Retrieved from [Link]
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Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Retrieved from [Link]
-
KingDraw. (n.d.). Urea, 3-(3,4-dichlorophenyl)-1-(2,2-diethoxyethyl). Retrieved from [Link]
-
Holm-Hansen, O., et al. (1965). Fluorometric Determination of Chlorophyll. ICES Journal of Marine Science, 30(1), 3-15. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorophyll fluorescence. Retrieved from [Link]
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Chegg.com. (2020, April 4). Solved 1. A. To calculate the working concentration of DCMU. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Ilík, P., et al. (2002). Thermoluminescence and fluorescence study of changes in Photosystem II photochemistry in desiccating barley leaves. Physiologia Plantarum, 115(3), 449-457. Retrieved from [Link]
-
Setlíková, E., et al. (1995). Influence of DCMU and ferricyanide on photodamage in photosystem II. Biochemistry, 34(26), 8463-8470. Retrieved from [Link]
Sources
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- 7. Some herbicides such as dichlorophenyldimethylurea (DCMU, also known as diuron) and paraquat, block photosynthetic electron flow from where ?a.) DCMU blocks electron flow at the quinone acceptors of PSII, by competing for the binding site of plastoquinone that is normally occupied by PQBb.) Paraquat accepts electrons from the early acceptors of PSI and then reacts with oxygen to form superoxide, O2 – , a species that is very damaging to chloroplast componentsc.) DCMU blocks electron flow at the pheophytin acceptors of PSII, by competing for the binding site of pheophytind.) Paraquat accepts electrons from the Iron-sulfur system of PSI and then reacts with oxygen to form superoxide, O2 – , a species that is very damaging to chloroplast componentsWhich of the following combination is true? -triyambak.org - Triyambak Life Sciences [triyambak.org]
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Application Notes and Protocols for 1-(2,4-dichlorophenyl)urea (Diuron) in Weed Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the use of 1-(2,4-dichlorophenyl)urea, commonly known as diuron, in weed science research. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to empower researchers in their exploration of this widely utilized herbicide.
Scientific Foundation and Mechanism of Action
This compound is a systemic and residual herbicide belonging to the phenylurea class.[1][2] It is highly effective for the control of a broad spectrum of annual and perennial broadleaf weeds and grasses.[2][3] Diuron can be applied as both a pre-emergent and post-emergent herbicide, offering flexibility in weed management strategies.[1][4] Its primary mode of action is the inhibition of photosynthesis.[3][4][5]
Diuron is absorbed primarily through the roots of plants and translocated upwards via the xylem.[6] At the cellular level, diuron targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis.[5][7] Specifically, diuron binds to the QB binding niche on the D1 protein of the PSII reaction center.[2][4][5] This binding competitively displaces plastoquinone (PQ), the native electron acceptor.[8][9] The blockage of electron flow from the primary quinone acceptor (QA) to PQ halts the photosynthetic electron transport chain.[3][8] This disruption prevents the conversion of light energy into chemical energy (ATP and NADPH), which is essential for carbon fixation and overall plant growth.[3][8] The inhibition of electron transport leads to the accumulation of reactive oxygen species, causing oxidative damage, chlorophyll degradation, and ultimately, plant death.[8][10]
Figure 1: Mechanism of action of Diuron in inhibiting photosynthetic electron transport.
Application Protocols in Weed Science Research
The following protocols are designed to provide a standardized framework for evaluating the efficacy of diuron. Researchers should adapt these protocols to their specific experimental conditions and target weed species.
Laboratory and Greenhouse Efficacy Testing
This protocol is suitable for initial screening of diuron's herbicidal activity on various weed species under controlled environmental conditions.
Objective: To determine the dose-response relationship of diuron on target weed species and assess phytotoxicity on non-target plants.
Materials:
-
Technical grade diuron (≥98% purity)
-
Solvent for stock solution (e.g., acetone or DMSO)
-
Wetting agent/surfactant
-
Pots or trays filled with appropriate soil mix
-
Seeds of target weed species and non-target crop species
-
Growth chamber or greenhouse with controlled temperature, light, and humidity
-
Calibrated sprayer for herbicide application
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol:
-
Plant Preparation:
-
Sow seeds of target weeds and non-target crops in pots or trays.
-
Grow plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the desired growth stage for application (typically 2-4 leaf stage for post-emergence tests).[11]
-
For pre-emergence tests, the herbicide is applied to the soil surface before weed emergence.
-
-
Herbicide Preparation:
-
Prepare a stock solution of diuron in a suitable solvent.
-
Create a series of dilutions to achieve a range of application rates. The rates should bracket the expected effective dose.[12]
-
For post-emergence applications, add a non-ionic surfactant to the spray solution according to the manufacturer's recommendation to enhance leaf uptake.
-
-
Herbicide Application:
-
Use a calibrated laboratory sprayer to apply the herbicide solutions evenly to the plants (post-emergence) or soil surface (pre-emergence).
-
Include an untreated control (sprayed with water and surfactant only) and a solvent control.
-
Ensure a minimum of four replicates for each treatment.[11]
-
-
Data Collection and Assessment:
-
Assess phytotoxicity and weed control efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Phytotoxicity Assessment: Visually rate crop injury on a scale of 0% (no injury) to 100% (plant death).[13]
-
Weed Control Efficacy: Visually rate weed control on a scale of 0% (no control) to 100% (complete kill).
-
Quantitative Measurements: At the end of the experiment, harvest the above-ground biomass of both weeds and crops. Determine fresh and dry weights.
-
-
Statistical Analysis:
-
Analyze the data using analysis of variance (ANOVA).
-
If significant differences are found, use a means separation test (e.g., Tukey's HSD) to compare treatment means.
-
For dose-response studies, use regression analysis to determine the effective dose that causes 50% inhibition (ED50) or mortality (LD50).[6][14]
-
Field Efficacy Trials
This protocol outlines the procedure for evaluating the performance of diuron under real-world agricultural or non-crop conditions.
Objective: To assess the efficacy of diuron for controlling target weeds in a specific crop or non-crop setting and to evaluate crop tolerance under field conditions.
Materials:
-
Commercial formulation of diuron
-
Calibrated field sprayer (e.g., backpack or tractor-mounted)
-
Field plots with a uniform infestation of the target weed species
-
Materials for plot layout (stakes, measuring tape)
-
PPE suitable for field application
Protocol:
-
Experimental Design and Plot Layout:
-
Treatment Application:
-
Determine the appropriate application rate based on the target weed species, soil type, and crop.[16][17] Herbicide labels provide recommended rate ranges.[16]
-
Calibrate the sprayer to deliver the correct volume of spray solution per unit area.[18]
-
Apply the treatments uniformly to the designated plots. Include an untreated control plot in each replication.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).[13]
-
-
Data Collection:
-
Weed Control Assessment:
-
Visually rate weed control at various intervals after application (e.g., 14, 28, and 56 days).
-
Conduct weed counts (density) and/or biomass sampling from quadrats placed randomly within each plot.
-
-
Crop Tolerance Assessment:
-
Visually assess crop injury (phytotoxicity) at regular intervals.
-
Measure crop height, stand count, and, if applicable, yield at the end of the growing season.
-
-
-
Statistical Analysis:
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison and interpretation.
Table 1: Example of Greenhouse Efficacy Data for Diuron on Velvetleaf (Abutilon theophrasti)
| Diuron Rate (g a.i./ha) | Visual Control (%) (21 DAT) | Shoot Dry Weight ( g/plant ) |
| 0 (Untreated Control) | 0 a | 5.2 a |
| 100 | 45 b | 2.9 b |
| 200 | 85 c | 0.8 c |
| 400 | 98 d | 0.1 d |
| 800 | 100 d | 0.0 d |
Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test. DAT = Days After Treatment.
Table 2: Example of Field Efficacy Data for Diuron in a Cornfield
| Treatment | Rate (kg a.i./ha) | Common Lambsquarters Control (%) (28 DAT) | Corn Yield (bu/acre) |
| Untreated Control | 0 | 0 a | 120 a |
| Diuron | 1.0 | 92 b | 185 b |
| Standard Herbicide | 1.2 | 88 b | 180 b |
Means within a column followed by the same letter are not significantly different (P > 0.05).
Trustworthiness and Self-Validating Systems
To ensure the integrity and reproducibility of your research, every protocol should incorporate self-validating systems:
-
Inclusion of Controls: Always include untreated and, where appropriate, solvent and positive controls (a standard herbicide with known efficacy).
-
Replication: Adequate replication is crucial to account for biological and environmental variability.
-
Randomization: Randomize the assignment of treatments to experimental units to avoid bias.
-
Calibration: Regularly calibrate all equipment, especially sprayers, to ensure accurate application rates.
-
Detailed Record Keeping: Maintain meticulous records of all experimental parameters, including environmental conditions, application details, and all raw data.
Environmental Considerations and Resistance Management
Diuron is moderately persistent in soil, with a half-life that can range from 30 to 365 days.[5] Its mobility in soil is influenced by soil type and organic matter content.[20] Due to its potential to leach into groundwater, its use is regulated in many regions.[3][21]
The repeated use of herbicides with the same mode of action can lead to the evolution of resistant weed populations.[9][22] To mitigate the risk of diuron resistance, it is essential to incorporate integrated weed management strategies, including:
-
Rotation of herbicides with different modes of action.
-
Tank-mixing diuron with other herbicides.
-
Utilizing cultural and mechanical weed control methods.
References
-
Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
- Turner, D. L., Ralphs, M. H., & Evans, J. O. (1992). Logistic Analysis for Monitoring and Assessing Herbicide Efficacy. Weed Technology, 6(2), 424–430.
-
Diuron (Ref: DPX 14740). (n.d.). University of Hertfordshire. Retrieved January 22, 2026, from [Link]
-
Diuron - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved January 22, 2026, from [Link]
-
Understanding Diuron Herbicide and Its Impact on Agricultural Practices. (2024, November 27). Retrieved January 22, 2026, from [Link]
- Giacomazzi, S., & Cochet, N. (2013). Environmental impact of diuron transformation: a review.
-
How to calculate herbicide rates and calibrate herbicide applicators. (n.d.). University of Missouri Extension. Retrieved January 22, 2026, from [Link]
-
Chemical Rates 101. (n.d.). Precision Planting. Retrieved January 22, 2026, from [Link]
-
Diuron – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
-
Phytotoxicity risk assessment of diuron residues in sands on wheat, chickpea, and canola. (2024, December 6). PLOS ONE. Retrieved January 22, 2026, from [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015, July 2). Journal of Visualized Experiments. Retrieved January 22, 2026, from [Link]
-
Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020, April 7). Australian Pesticides and Veterinary Medicines Authority. Retrieved January 22, 2026, from [Link]
-
Diuron - Application Method/ Weeds Controlled. (n.d.). Zagro. Retrieved January 22, 2026, from [Link]
-
Turner, D. L., Ralphs, M. H., & Evans, J. O. (1992). Logistic Analysis for Monitoring and Assessing Herbicide Efficacy. Weed Technology, 6(2), 424–430. [Link]
-
Phytotoxicity risk assessment of diuron residues in sands on wheat, chickpea, and canola. (2024, December 6). Cross Connect. Retrieved January 22, 2026, from [Link]
-
INTRODUCTION Herbicide rates are for broadcast application unless specified differently in the table heading for each crop. (n.d.). LSU AgCenter. Retrieved January 22, 2026, from [Link]
-
Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites. (1992, March). The Plant Cell. Retrieved January 22, 2026, from [Link]
- Ridley, S. M. (1977). Interaction of Chloroplasts with Inhibitors: Induction of Chlorosis by Diuron During Prolonged Illumination in Vitro. Plant Physiology, 59(4), 724–732.
-
Is there a place for new herbicides targeting photosynthetic electron transport? (2024, April 1). Weed Science. Retrieved January 22, 2026, from [Link]
-
PESTICIDE RATE AND DOSAGE CALCULATIONS. (n.d.). UGA Cooperative Extension. Retrieved January 22, 2026, from [Link]
-
DIURON® 900 WDG. (n.d.). Adama. Retrieved January 22, 2026, from [Link]
-
Why does Diuron have high sorption and low mobility in soil? The chemistry behind its retention i... (2025, December 12). YouTube. Retrieved January 22, 2026, from [Link]
-
Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993, April 5). Government of Canada Publications. Retrieved January 22, 2026, from [Link]
-
Phytotoxicity of the Herbicides; Alachlor, Bromacil and Diuron and their Mixtures to Wheat, Watermelon, and Molokhia Plants in G. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
-
Diuron for Pre-emergent Weed Control in Lupins. (n.d.). Online Farm Trials. Retrieved January 22, 2026, from [Link]
-
Testing for Damaging Herbicide Residues. (2018, December 5). ChemCERT. Retrieved January 22, 2026, from [Link]
-
DIURON AS A PRE-EMERGENCE HERBICIDE FOR WEED CONTROL IN CEREALS. (n.d.). CABI Digital Library. Retrieved January 22, 2026, from [Link]
-
Diuron. (2005, January 15). European Union. Retrieved January 22, 2026, from [Link]
-
Diuron Method number: PV2097. (n.d.). Occupational Safety and Health Administration. Retrieved January 22, 2026, from [Link]
-
[Effect of electron transport chain cofactors of photosynthesis on light-induced changes in the fluorescence of chlorophyll a in vivo and in model systems]. (1972). Biofizika. Retrieved January 22, 2026, from [Link]
-
Testing for and Deactivating Herbicide Residues. (n.d.). PennState Extension. Retrieved January 22, 2026, from [Link]
-
Revised Residue Chemistry Chapter For The Diuron Reregistration Eligibility Decision (RED) Document. (2003, July 9). Regulations.gov. Retrieved January 22, 2026, from [Link]
-
DIURON® 900 WDG Herbicide. (n.d.). Adama. Retrieved January 22, 2026, from [Link]
-
Diuron (Ref: DPX 14740). (n.d.). University of Hertfordshire. Retrieved January 22, 2026, from [Link]
-
Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams. (n.d.). U.S. Geological Survey. Retrieved January 22, 2026, from [Link]
-
Photosystem II protein D1. (n.d.). InterPro. Retrieved January 22, 2026, from [Link]
-
Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. (n.d.). SciELO. Retrieved January 22, 2026, from [Link]
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- 1. Logistic Analysis for Monitoring and Assessing Herbicide Efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 2. Frontiers | A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study [research.unipd.it]
- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Is there a place for new herbicides targeting photosynthetic electron transport? | Weed Science | Cambridge Core [cambridge.org]
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- 10. Interaction of Chloroplasts with Inhibitors: Induction of Chlorosis by Diuron During Prolonged Illumination in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Application Note & Protocol: Determining the 50% Inhibitory Concentration (IC50) of 1-(2,4-dichlorophenyl)urea (Diuron) in Freshwater Algae
Abstract
This application note provides a comprehensive, technically detailed guide for determining the IC50 value of 1-(2,4-dichlorophenyl)urea, commonly known as Diuron, using a freshwater green algae growth inhibition assay. Diuron is a widely used phenylurea herbicide that functions by inhibiting photosynthesis.[1][2][3] Assessing its ecotoxicological impact on primary producers like algae is critical for environmental risk assessment. This document outlines the scientific principles, step-by-step experimental protocols, and data analysis methodologies based on internationally recognized guidelines, such as OECD 201 and EPA OCSPP 850.4500.[4][5][6] It is intended for researchers, scientists, and professionals in drug development and environmental toxicology.
Introduction: The Scientific Rationale
This compound (Diuron) is a systemic herbicide that effectively controls a wide range of annual and perennial broadleaf and grassy weeds.[2] Its primary mode of action is the potent inhibition of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain.[7] By disrupting this fundamental process, Diuron prevents plants and algae from converting light energy into chemical energy, ultimately leading to cell death.[1][7]
Due to its efficacy and widespread use, Diuron can enter aquatic ecosystems through agricultural runoff, posing a risk to non-target organisms. Algae, as the base of most aquatic food webs, are particularly sensitive.[8][9] Therefore, quantifying the toxicity of Diuron to algae is a cornerstone of environmental safety assessment. The IC50 (50% Inhibitory Concentration) is the key metric derived from these studies. It represents the concentration of a substance that causes a 50% reduction in a measured biological response—in this case, algal growth—over a specified exposure period. This application note details the standardized 72-hour algal growth inhibition test, a method that assesses effects over several algal generations to provide a robust and sensitive measure of toxicity.[4][5]
Mechanism of Action: Diuron's Inhibition of Photosystem II
To design a robust assay, understanding the biochemical target is paramount. Diuron specifically targets the D1 protein within the Photosystem II (PSII) reaction center in chloroplasts. It competitively binds to the plastoquinone (QB) binding site, displacing the native QB molecule.[7] This action blocks the electron flow from the primary electron acceptor, pheophytin, to the plastoquinone pool. The interruption of the photosynthetic electron transport chain halts ATP and NADPH production, starves the cell of energy, and leads to the formation of reactive oxygen species (ROS), causing secondary oxidative damage.[7]
Caption: Diuron's mechanism of action in blocking the photosynthetic electron transport chain.
Principle of the Algal Growth Inhibition Test
The protocol adheres to the principles outlined in OECD Guideline 201 and EPA OCSPP 850.4500.[4][6][10] Exponentially growing cultures of a unicellular green alga are exposed to a geometric series of Diuron concentrations in a nutrient-rich medium.[5][11] The test is conducted over a 72-hour period under controlled conditions of temperature, light, and pH.[4][12] Growth in each culture is monitored daily by measuring cell density. The inhibition of growth is determined by comparing the average specific growth rate in the test cultures to that of a negative (and solvent) control.[13][14] The resulting concentration-response curve is then used to statistically calculate the IC50 value.
Materials and Reagents
| Category | Item | Specifications & Rationale |
| Test Chemical | This compound (Diuron) | Purity ≥98%. Sourced from a reputable chemical supplier (e.g., Sigma-Aldrich, Dr. Ehrenstorfer). High purity is essential for accurate results. |
| Solvent | Dimethyl sulfoxide (DMSO) or Acetonitrile | HPLC grade. Diuron has low water solubility. A solvent is required for the primary stock solution. The final solvent concentration in the test medium must not exceed 0.1% (v/v) and should not be phytotoxic.[15][16] |
| Test Organism | Pseudokirchneriella subcapitata (or Raphidocelis subcapitata) | ATCC 22662, CCAP 278/4, or equivalent strain. This is a standard, recommended species for its consistent growth and sensitivity.[5][17][18] Other species like Desmodesmus subspicatus can also be used.[5] |
| Culture Medium | OECD or AAP Growth Medium | Prepare as per OECD 201 guidelines. A defined, nutrient-sufficient medium is critical to ensure growth is not limited by nutrient availability.[12] |
| Apparatus | Conical Flasks (e.g., 250 mL) | Borosilicate glass, with air-permeable stoppers (e.g., foam plugs) to allow gas exchange while preventing contamination. |
| Growth Chamber/Incubator | Capable of maintaining constant temperature (21-24°C) and continuous, uniform cool-white fluorescent illumination (60-120 µE/m²/s). | |
| Hemocytometer or Electronic Particle Counter | For accurate cell density determination. A spectrophotometer measuring absorbance at 680-750 nm can be used if a correlation to cell density is established.[19][20] | |
| Standard Laboratory Glassware | Volumetric flasks, pipettes, sterile containers. | |
| pH meter, Autoclave | For medium preparation and sterilization. |
Experimental Protocols
The overall workflow involves preparing the necessary solutions, cultivating the algae, performing the 72-hour exposure, and collecting data for analysis.
Caption: High-level experimental workflow for Diuron IC50 determination in algae.
Protocol 1: Preparation of Stock Solutions
Causality: Concentrated stock solutions are prepared to ensure accurate and precise dosing in the final test medium and to manage compounds with low water solubility.[21]
-
Diuron Primary Stock (e.g., 1 g/L):
-
Accurately weigh 100 mg of Diuron (≥98% purity).
-
Transfer quantitatively to a 100 mL amber glass volumetric flask.
-
Bring to volume with the solvent. Mix thoroughly.
-
Rationale: Amber glass protects Diuron from potential photodecomposition. This 1000 mg/L stock is stable when stored at 4°C in the dark.
-
-
Test Concentration Preparation:
-
Prepare a series of working stocks by diluting the primary stock.
-
The final test concentrations should be prepared by adding a small, precise volume of the appropriate working stock to the algal medium.
-
Crucial: The final concentration of the organic solvent (e.g., DMSO) must be identical across all test concentrations and the solvent control, and should not exceed 0.1% (v/v).
-
-
Solvent Control: Prepare a control flask containing the algal medium and the same concentration of solvent used in the highest Diuron concentration test flask. This is essential to ensure that any observed effects are due to Diuron and not the solvent.
-
Negative Control: Prepare a control flask containing only the algal medium and the algal inoculum.
Protocol 2: Algal Culture Maintenance and Inoculum Preparation
Causality: The physiological state of the algae at the start of the test is a critical variable. Using a pre-culture ensures that the inoculum consists of uniformly growing, healthy cells in the exponential growth phase, which is necessary for optimal sensitivity.[5][14]
-
Stock Culture: Maintain a stock culture of P. subcapitata in the chosen growth medium under the test conditions (21-24°C, continuous light).
-
Pre-culture: 2-4 days before starting the definitive test, inoculate fresh medium with cells from the stock culture.
-
Incubation: Incubate the pre-culture under the same conditions as the main test. The culture should be in the exponential growth phase by the time of use.
-
Cell Density Check: Immediately before use, measure the cell density of the pre-culture to calculate the required inoculum volume.
Protocol 3: Definitive Test Setup
Causality: This protocol establishes the exposure conditions. A geometric series of concentrations is used to effectively capture the dose-response relationship across a wide range. Three replicates per concentration are the minimum required for statistical power.[12]
-
Concentration Range Selection: Based on literature, the 72h-IC50 for Diuron is expected to be in the low µg/L range (e.g., 7-36 µg/L).[15][22] A definitive test should bracket this range. A suggested geometric series (with at least 5 concentrations) could be: 3.2, 5.6, 10, 18, and 32 µg/L.
-
Flask Preparation:
-
For each replicate (minimum of 3 per concentration), add the appropriate volume of Diuron working stock to a flask containing the final volume of growth medium (e.g., 100 mL).
-
Prepare 3-6 replicates for the negative control and 3 for the solvent control.
-
-
Inoculation: Inoculate each flask with enough volume from the pre-culture to achieve an initial cell density of approximately 5 x 10³ to 1 x 10⁴ cells/mL.[23]
-
Incubation: Place the flasks in the growth chamber, ensuring random placement to avoid bias from potential variations in light or temperature. Incubate for 72 hours.
Protocol 4: Measurement of Algal Growth
Causality: Regular measurement of biomass is required to calculate the growth rate, which is the primary endpoint for this assay.
-
Sampling: At 24, 48, and 72 hours, remove each flask from the incubator, mix gently, and aseptically remove an aliquot for cell counting.
-
Cell Counting: Determine the cell density using a hemocytometer, electronic particle counter, or by measuring absorbance with a spectrophotometer.
-
Observations: Record any unusual cell morphology or appearance. Measure the pH in each culture at the beginning and end of the test.[12]
Data Analysis and IC50 Determination
Causality: The goal of the analysis is to transform raw cell count data into a statistically robust IC50 value. The average specific growth rate is the most scientifically sound endpoint as it reflects growth over the entire test period and is independent of the initial inoculum concentration.[22]
-
Calculate Average Specific Growth Rate (µ): For each replicate, calculate the growth rate between two time points (e.g., day 0 and day 3) using the formula:
-
µ (i-j) = (ln(Xj) - ln(Xi)) / (tj - ti)
-
Where:
-
µ = average specific growth rate from time i to j
-
Xi = Biomass concentration at time i
-
Xj = Biomass concentration at time j
-
-
-
Calculate Percent Inhibition (%Ir): For each test concentration, calculate the percent inhibition in average specific growth rate relative to the mean growth rate of the control (µc):
-
%Ir = [(µc - µt) / µc] * 100
-
Where:
-
µt = mean growth rate for the treatment replicate
-
-
-
Construct Concentration-Response Curve: Plot the percent inhibition (%Ir) against the logarithm of the Diuron concentration.
-
Determine the IC50: Use a statistical software package to perform a non-linear regression (e.g., a four-parameter logistic model) on the concentration-response data to calculate the IC50 value and its 95% confidence intervals.[24] This is the concentration estimated to cause a 50% inhibition of the growth rate (also referred to as the ErC50).
| Parameter | Description | Example Calculation |
| Cell Density (X) | Cells/mL measured at time t. | X₀ = 10,000; X₇₂ = 1,600,000 (Control) |
| Growth Rate (µ) | Average specific growth rate per day. | µ = (ln(1.6e6) - ln(1e4)) / 3 days = 1.69 day⁻¹ |
| % Inhibition (%Ir) | Reduction in growth rate vs. control. | If µt at 10 µg/L is 0.85 day⁻¹, %Ir = [(1.69-0.85)/1.69]*100 = 49.7% |
| IC50 / ErC50 | Concentration causing 50% inhibition of growth rate. | Determined by regression of all %Ir values vs. concentration. |
| NOEC | No Observed Effect Concentration. The highest concentration with no statistically significant effect compared to the control.[19] | Determined using hypothesis testing (e.g., ANOVA with Dunnett's test).[25] |
Test Validity Criteria
For the results to be considered trustworthy and valid, the following criteria, based on OECD 201, must be met:[4]
-
The biomass in the control cultures should increase exponentially by a factor of at least 16 within the 72-hour test period.
-
The mean coefficient of variation for section-by-section growth rates in the control cultures must not exceed 35%.
-
The coefficient of variation of the average specific growth rates in the replicate control cultures must not exceed 7%.
-
The change in pH in the control medium over the test should not exceed 1.5 units.
References
-
OECD (2011), "Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test", OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris. URL: [Link]
-
Food and Agriculture Organization of the United Nations. "Algal toxicity – growth inhibition". Pesticide Registration Toolkit. URL: [Link]
-
International Organization for Standardization (2012). "ISO 8692:2012 Water quality — Fresh water algal growth inhibition test with unicellular green algae". ISO. URL: [Link]
-
STEMart. "ISO 8692 Algal Growth Inhibition Test in Water". URL: [Link]
-
Situ Biosciences. "OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test". URL: [Link]
-
OECD iLibrary. "Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test". URL: [Link]
-
Accredia. "OECD 201: ALGA, GROWTH INHIBITION TEST". URL: [Link]
-
GlobalSpec. "SN EN ISO 8692 - Water quality - Fresh water algal growth inhibition test with unicellular green algae". URL: [Link]
-
iTeh Standards. "ISO 8692:1989(E) Water quality — Fresh water algal growth inhibition test...". URL: [Link]
-
Government of Canada. "Biological test method: growth inhibition test using a freshwater alga". URL: [Link]
-
U.S. Environmental Protection Agency. "Ecological Effects Test Guidelines OCSPP 850.4500: Algal Toxicity". URL: [Link]
-
Federal Register. "Final Test Guidelines; OCSPP 850 Series; Notice of Availability". URL: [Link]
-
Culture Collection of Algae and Protozoa. "Algae for Ecotoxicology". URL: [Link]
-
Frontiers in Microbiology. "A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms". URL: [Link]
-
Regulations.gov. "P.Subcapitata 96-Hr Growth Inhibition (OCSPP 850.4500)". URL: [Link]
-
Knowledge and Management of Aquatic Ecosystems. "Bioassay standardization issues in freshwater ecosystem assessment: test cultures and test conditions". URL: [Link]
-
Regulations.gov. "OCSPP 850.4500: Algal Toxicity [EPA 712-C-006]". URL: [Link]
-
Japan Chemical Industry Association. "Algal Growth Inhibition Test, Daphnia Acute Immobilization Test, and Fish Acute Toxicity Test". URL: [Link]
-
Occupational Safety and Health Administration. "Diuron Method number: PV2097". URL: [Link]
-
Northwest Coalition for Alternatives to Pesticides. "DIURON". URL: [Link]
-
U.S. Environmental Protection Agency. "Pesticide Fact Sheet: Diuron". URL: [Link]
-
PhytoTech Labs. "Preparing Stock Solutions". URL: [Link]
-
ResearchGate. "Effects of low concentrations of the phenylurea herbicide diuron on biofilm algae and bacteria". URL: [Link]
-
Biobide. "Harnessing Algae for Ecotoxicology: Ensuring a Clean Environment for a Sustainable Future". URL: [Link]
-
IGH-1. "Diuron: Photosynthesis Inhibitor and Herbicide Mechanism in Research". URL: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. "Diuron chemical review". URL: [Link]
-
European Union. "Diuron - CIRCABC". URL: [Link]
-
Daikin. "Algae Growth Inhibition Study of APFHX (C-1500N) in Pseudokirchneriella subcapitata". URL: [Link]
Sources
- 1. assets.nationbuilder.com [assets.nationbuilder.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Diuron chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. moleculeprobes.net [moleculeprobes.net]
- 8. researchgate.net [researchgate.net]
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- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
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- 17. Algae for Ecotoxicology – CCAP [ccap.ac.uk]
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- 21. phytotechlab.com [phytotechlab.com]
- 22. circabc.europa.eu [circabc.europa.eu]
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Application Notes and Protocols for In Vitro Enzyme Inhibition Assays: 1-(2,4-dichlorophenyl)urea
Introduction: The Significance of 1-(2,4-dichlorophenyl)urea in Enzyme Inhibition
This compound belongs to the phenylurea class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities.[1] Phenylurea derivatives have been shown to inhibit a range of enzymes, making them valuable tools for researchers in academia and industry. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in in vitro enzyme inhibition assays, with a primary focus on urease, a well-documented target for this class of compounds.
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[2] Its activity is implicated in various pathological conditions, including peptic ulcers and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus mirabilis. In agriculture, the rapid breakdown of urea-based fertilizers by soil urease leads to significant nitrogen loss and environmental pollution. Consequently, the identification and characterization of potent urease inhibitors are of paramount importance. Phenylurea derivatives, including those with dichlorophenyl substitutions, have demonstrated significant urease inhibitory potential.[3][4]
This application note will provide a comprehensive, step-by-step protocol for an in vitro urease inhibition assay using this compound, guidance on data analysis and interpretation, and a discussion of other potential enzyme targets for this compound.
Physicochemical Properties and Reagent Preparation
A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible assay results.
| Property | Value (for the closely related (3,4-dichlorophenyl)urea) | Source |
| Molecular Formula | C₇H₆Cl₂N₂O | [3] |
| Molecular Weight | 205.04 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO. | [5][6] |
Preparation of Stock Solutions
Due to its hydrophobic nature, this compound should be dissolved in a suitable organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[6][7]
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Calculate the required mass: Based on the molecular weight of a similar compound (205.04 g/mol for (3,4-dichlorophenyl)urea), weigh out approximately 2.05 mg of this compound.
-
Dissolution: Add the weighed compound to a microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Important Considerations for Solvent Use:
-
High concentrations of DMSO can inhibit enzyme activity.[8] It is crucial to ensure that the final concentration of DMSO in the assay well is low (typically ≤ 1% v/v) and is kept constant across all wells, including controls.[9]
-
Always run a solvent control (assay buffer with the same final concentration of DMSO as the inhibitor wells) to account for any effects of the solvent on enzyme activity.
In Vitro Urease Inhibition Assay: A Detailed Protocol
The most common method for determining urease activity is the Berthelot (or indophenol) method, a colorimetric assay that quantifies the amount of ammonia produced from the hydrolysis of urea.[2][10] The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol dye. The absorbance of this dye is directly proportional to the ammonia concentration and can be measured spectrophotometrically.[10]
Materials and Reagents
-
Enzyme: Jack bean urease (Type III is commonly used)
-
Substrate: Urea
-
Test Compound: this compound
-
Positive Control: Thiourea or Acetohydroxamic acid (known urease inhibitors)
-
Buffer: Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Reagent A (Phenol-Nitroprusside Solution): Contains phenol and sodium nitroprusside.
-
Reagent B (Alkaline Hypochlorite Solution): Contains sodium hypochlorite and sodium hydroxide.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~630-670 nm
Experimental Workflow for Urease Inhibition Assay
Caption: Workflow for the in vitro urease inhibition assay.
Step-by-Step Protocol
This protocol is designed for a 96-well plate format.
-
Reagent Preparation:
-
Enzyme Solution: Prepare a fresh solution of Jack bean urease in phosphate buffer (pH 7.0). The final concentration in the well should be determined empirically to give a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a urea solution in phosphate buffer. The concentration should be close to the Michaelis-Menten constant (Km) of urease for urea, which is reported to be in the range of 2.5-4.6 mM for Jack bean urease.[11][12][13][14] Using a concentration around the Km value makes the assay sensitive to competitive inhibitors.
-
Inhibitor Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. Also, prepare dilutions of the positive control (e.g., thiourea).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Blank: 190 µL of phosphate buffer.
-
Control (No Inhibitor): 20 µL of phosphate buffer + 10 µL of urease solution + 160 µL of phosphate buffer.
-
Solvent Control: 20 µL of DMSO (at the highest concentration used for the inhibitor) + 10 µL of urease solution + 160 µL of phosphate buffer.
-
Inhibitor Wells: 20 µL of each inhibitor dilution + 10 µL of urease solution + 160 µL of phosphate buffer.
-
Positive Control Wells: 20 µL of each positive control dilution + 10 µL of urease solution + 160 µL of phosphate buffer.
-
-
Mix the contents of the wells gently by tapping the plate.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[15]
-
-
Initiation of the Enzymatic Reaction:
-
Detection of Ammonia:
-
Measurement:
-
Measure the absorbance of each well at a wavelength between 630 nm and 670 nm using a microplate reader.[16]
-
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The percentage of urease inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100 [2]
Where:
-
Absorbance of Test Sample is the absorbance of the well containing the inhibitor.
-
Absorbance of Control is the absorbance of the well without the inhibitor (after subtracting the blank absorbance).
Determination of the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity under the specified assay conditions.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.[2]
-
The IC₅₀ value is the concentration of the inhibitor at the inflection point of the curve.
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor that reduces the enzyme activity by 50%. |
| Dose-Response Curve | A graphical representation of the relationship between the concentration of an inhibitor and the percentage of enzyme inhibition. |
| Positive Control | A known inhibitor used to validate the assay performance. |
| Solvent Control | A control to assess the effect of the solvent on enzyme activity. |
Mechanism of Urease Inhibition by Phenylurea Derivatives
The mechanism by which phenylurea derivatives inhibit urease is thought to involve interactions with the active site of the enzyme. The active site of urease contains a dinuclear nickel center and a flexible "flap" of amino acid residues that covers the active site.[17] It is proposed that phenylurea compounds can bind to residues in the active site flap or near the entrance to the active site channel, thereby preventing the substrate (urea) from accessing the nickel ions.[18] This can result in competitive or mixed-type inhibition.
Caption: Proposed mechanism of urease inhibition by this compound.
Other Potential Enzyme Targets
While urease is a primary target, dichlorophenyl urea derivatives have been reported to inhibit other enzymes and cellular processes, highlighting the potential for broader applications of this compound in research.
-
Photosystem II (PSII): 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU or Diuron) is a well-known herbicide that inhibits photosynthesis by blocking the plastoquinone binding site of PSII.
-
Kinases: Phenylurea derivatives are core structures in many kinase inhibitors used in cancer therapy.[17] They can target various kinases, including vascular endothelial growth factor receptors (VEGFRs) and Raf kinases.
Conclusion
This application note provides a comprehensive framework for utilizing this compound in in vitro enzyme inhibition assays, with a detailed protocol for the well-established urease inhibition assay. The provided methodologies and data interpretation guidelines are intended to assist researchers in obtaining reliable and reproducible results. The discussion of the potential mechanism of action and other enzyme targets for this class of compounds opens avenues for further investigation into the diverse biological activities of this compound. Adherence to good laboratory practices, including the use of appropriate controls and careful data analysis, is essential for the successful application of these protocols.
References
-
PubChem. (3,4-dichlorophenyl)urea. National Center for Biotechnology Information. [Link]
-
Mishra, C. B., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Omega, 7(49), 44755–44781. [Link]
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Anum, A., et al. (2021). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. International Journal of Pharmaceutical Sciences and Research, 12(8), 4345-4354. [Link]
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Konieczny, M. T., et al. (2014). Recent advances in design of new urease inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 617-630. [Link]
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Bio-Techne. (n.d.). Urease Assay Kit (Colorimetric). [Link]
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Qin, Y., & Cabral, J. M. S. (2012). Kinetics and mechanism of jack bean urease inhibition by Hg2+. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 764-771. [Link]
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Gül, H. İ., et al. (2021). Arylmethylene hydrazine derivatives containing 1,3-dimethylbarbituric moiety as novel urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1090. [Link]
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Labcare diagnostics. (2019). UREA Berthelot Method. [Link]
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Al-Salahi, R., et al. (2022). Molecular Docking and in vitro Enzyme Assay of Bioactive Compound Isolated from Rhus tripartite Collected from Hail Region. Pharmacognosy Journal, 14(2). [Link]
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Sheng, Z., et al. (2021). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. Frontiers in Microbiology, 12, 788523. [Link]
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Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(9), 1747. [Link]
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Fidaleo, M., & Lavecchia, R. (2003). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Chemical Engineering Journal, 93(3), 215-223. [Link]
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Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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Saeed, A., et al. (2018). Structure, inhibitory activity (IC50), antibacterial activity (MIC50), and in silico studies of a new thiourea derivative. Journal of the Serbian Chemical Society, 83(10), 1145-1156. [Link]
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Akhter, M. (2015). How can I increase the solubility to perform an enzyme assay? ResearchGate. [Link]
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Chen, Y., et al. (2019). Kinetic Determination of Urease Activity in Fresh Pig Feces and Slurry and the Effect on Ammonia Production at Different Conditions. International Journal of Molecular Sciences, 20(22), 5733. [Link]
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Anamol Laboratories Pvt. Ltd. (n.d.). Urea Berthelot Method Urease. [Link]
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Yanardağ, R., & Ceylan, S. (2021). In vitro urease and trypsin inhibitory activities of some sulfur compounds. Journal of the Faculty of Pharmacy of Istanbul University, 51(1), 105-111. [Link]
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PubChem. N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea. National Center for Biotechnology Information. [Link]
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Ravez, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1038318. [Link]
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Li, M., et al. (2015). Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin. The Scientific World Journal, 2015, 872837. [Link]
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Taware, R., et al. (2015). In Vitro Enzyme Inhibition Studies of Organic Solvents on Cytochrome P450 and Non-Cytochrome P450 Enzymes. Indian Journal of Pharmaceutical Sciences, 77(5), 621-626. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Urea. [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) - Regulations.gov. [Link]
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Troubleshooting & Optimization
Technical Support Center: 1-(2,4-dichlorophenyl)urea Aqueous Solubility
Welcome to the technical support center for 1-(2,4-dichlorophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges related to the aqueous solubility of this compound. Given the limited publicly available data on this specific isomer, this document synthesizes information from closely related analogs and fundamental physicochemical principles to offer a robust framework for your experimental design and troubleshooting.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Question 1: My this compound is not dissolving in my aqueous buffer, or the resulting solution appears cloudy. What is the underlying issue and how can I fix it?
Answer:
This is a common and expected observation. The issue typically stems from two primary factors: the compound's inherently low aqueous solubility and the potential for forming a fine suspension rather than a true solution.
-
Pillar 1: Understanding the Cause (Expertise & Experience)
-
Low Intrinsic Solubility: this compound possesses a chemical structure that predicts poor water solubility. The dichlorophenyl group is large and hydrophobic ("water-fearing"), while the urea moiety provides some polarity. However, the hydrophobic character of the chlorinated aromatic ring dominates, leading to minimal interaction with polar water molecules. Analogous compounds, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron), exhibit very low water solubility (approximately 42 mg/L at 25°C)[1]. It is logical to infer a similarly low solubility for the 2,4-dichloro isomer.
-
Suspension vs. Solution: Cloudiness or turbidity is a definitive sign that you have a suspension, not a true solution. This means undissolved solid particles are dispersed throughout the liquid. Using this suspension directly in subsequent assays (e.g., cell-based studies) will lead to inaccurate and non-reproducible concentration data.
-
-
Pillar 2: Actionable Solutions (Trustworthiness)
-
Acknowledge the Solubility Limit: Do not attempt to force the compound into solution at high concentrations in purely aqueous media. First, determine the approximate solubility limit under your specific experimental conditions (temperature, pH, buffer composition).
-
Employ Co-solvents for Stock Solutions: The standard and recommended practice is to first dissolve the compound in a suitable organic solvent to create a concentrated stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices due to their high solvating power for compounds of this type.
-
Protocol: Dissolve the this compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Then, dilute this stock solution into your aqueous buffer for the final working concentration. Crucially, ensure the final concentration of the organic solvent in your aqueous medium is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
-
Utilize Mechanical Agitation & Sonication: To ensure the solution reaches equilibrium, vigorous mixing is essential.
-
Use a vortex mixer for initial mixing.
-
Place the solution in a sonicating water bath for 15-30 minutes to break up particle agglomerates.
-
For determining maximum solubility, allow the solution to equilibrate on a shaker or rotator at a constant temperature for 24-48 hours.
-
-
Mandatory Filtration/Centrifugation: To obtain a true saturated solution, you must remove all undissolved particulates.
-
Filtration: Use a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with your co-solvent, e.g., PVDF or PTFE).
-
Centrifugation: High-speed centrifugation can pellet undissolved material. Carefully collect the supernatant for your experiment.
-
-
Question 2: I am observing significant variability in my solubility measurements between different experimental runs. What could be causing this inconsistency?
Answer:
Inconsistent results are a clear indicator that one or more experimental parameters are not being adequately controlled. The primary culprits are typically temperature, equilibration time, and pH drift.
-
Pillar 1: Understanding the Cause (Expertise & Experience)
-
Temperature Dependence: The dissolution of most solid compounds, including urea derivatives, is an endothermic process, meaning solubility increases as temperature increases[2][3]. Even minor fluctuations in ambient lab temperature can alter the maximum solubility, leading to variability.
-
Equilibrium State: Solubility is an equilibrium property. If you do not allow sufficient time for the dissolution process to reach equilibrium, your measurements will reflect the dissolution rate, not the true solubility. This is a frequent source of error.
-
Compound Purity: While less common, impurities in your sample of this compound can affect its apparent solubility.
-
-
Pillar 2: Actionable Solutions (Trustworthiness)
-
Strict Temperature Control: Conduct all solubility experiments in a temperature-controlled environment, such as a water bath or a calibrated incubator/shaker. Specify and report this temperature in your methods.
-
Standardize Equilibration Time: Establish a consistent and sufficiently long equilibration period for all experiments. A minimum of 24 hours with continuous agitation is recommended. For rigorous studies, you may want to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.
-
Verify Compound Integrity: Always use high-purity material from a reputable supplier. Check the Certificate of Analysis for purity information. Store the compound under recommended conditions (cool, dry place) to prevent degradation[4][5].
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the properties and handling of this compound in aqueous solutions.
Q1: What are the key physicochemical properties of this compound?
Answer: While extensive experimental data for this specific isomer is scarce, we can compile key information and infer properties from its structure and from closely related analogs.
| Property | Value / Expected Value | Source / Comment |
| Molecular Formula | C₇H₆Cl₂N₂O | [4] |
| Molecular Weight | 205.04 g/mol | [6] |
| Appearance | Likely a white to off-white solid. | Based on related phenylureas[1]. |
| Aqueous Solubility | Data not available. Expected to be poorly soluble. | Analog 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron) is 42 mg/L (42 ppm) at 25°C[1]. |
| pKa | Data not available. Expected to be a very weak base. | The pKa of urea's conjugate acid is ~0.1. The electron-withdrawing dichlorophenyl group will further decrease basicity, making it essentially neutral in typical aqueous pH ranges. |
| LogP (Octanol-Water) | Data not available. Predicted to be in the range of 2.5 - 3.0. | Based on analogs like 1-(3,4-dichlorophenyl)urea (LogP ~2.6)[6] and Diuron (LogP ~2.7). This indicates a high preference for lipid environments over aqueous ones. |
Q2: How does pH influence the aqueous solubility of this compound?
Answer: The influence of pH on the solubility of this compound is expected to be minimal within the typical physiological and environmental pH range (approx. 3-10). The urea functional group is an extremely weak base, and the attached dichlorophenyl ring is electron-withdrawing, further reducing any tendency to become protonated. Therefore, the molecule will exist predominantly in its neutral, uncharged form, and its solubility will not be significantly enhanced by pH adjustments in this range. Significant protonation would only occur under highly acidic conditions not typically used in biological assays.
Q3: What is the most reliable method for preparing a saturated aqueous solution for analysis?
Answer: The most scientifically sound method is the "shake-flask" method, which is a gold standard for solubility determination. The workflow below ensures you are measuring a solution at true equilibrium.
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Add Excess Solute: Add an excess amount of solid this compound to your aqueous buffer of choice in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" means enough solid remains visible after the equilibration period.
-
Equilibrate: Place the sealed container in a temperature-controlled shaker or rotator set to your desired temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24-48 hours.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.
-
Isolate Supernatant: Carefully withdraw a sample of the supernatant.
-
Remove Particulates: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
Quantify: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV)[7][8].
Workflow for Aqueous Solubility Determination
Caption: Standard experimental workflow for determining the equilibrium aqueous solubility of a compound.
References
-
PubChem. N-(4-Chlorophenyl)-N'-(2,4-dichlorophenyl)urea. National Center for Biotechnology Information. [Link]
-
AERU. 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea (Ref: PH 60-38). Agriculture & Environment Research Unit, University of Hertfordshire. [Link]
-
Chemistry LibreTexts. (2023-01-29) Solubility and Factors Affecting Solubility. [Link]
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Matrix Fine Chemicals. 1-(2,4-DICHLOROPHENYL)-3-(3,4-DICHLOROPHENYL)UREA | CAS 25417-47-4. [Link]
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Ascendia Pharmaceutical Solutions. (2021-07-05) 4 Factors Affecting Solubility of Drugs. [Link]
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PubChem. Urea, (3,4-dichlorophenyl)-. National Center for Biotechnology Information. [Link]
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KingDraw. Urea, 3-(3,4-dichlorophenyl)-1-(2,2-diethoxyethyl)-1-methyl-. [Link]
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Revilla, M., O'Connor, D., & Chow, R. (2022-02-11). Measuring urea concentrations in water samples. protocols.io. [Link]
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Diva-Portal.org. Preliminary investigations into the behavior of urea. [Link]
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White Rose Research Online. Mechanism of dye solubilization and de-aggregation by urea. [Link]
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Ataman Kimya. 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). [Link]
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Wikipedia. Urea. [Link]
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UreaKnowHow. Solubility of urea in water at different temperatures. [Link]
-
ResearchGate. Quantitative analysis of urea in water by two Chromatographic methods (HPLC/APCI/MS/MS and HPLC/ES/MS/MS). [Link]
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ResearchGate. How to increase the solubility of urea in water at a temperature of 1 degree?[Link]
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Wikipedia. DCMU. [Link]
-
ChemistryViews. (2018-04-03) Solving Urea's Solubility Problem. [Link]
-
Defense Technical Information Center. SPECTROPHOTOMETRIC DETERMINATION OF UREA IN NATURAL WATERS WITH HYPOCHLORITE AND PHENOL. [Link]
-
PubChem. 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea. National Center for Biotechnology Information. [Link]
-
FLORE. (2023-10-05) Electrochemical methods for the determination of urea: Current trends and future perspective. [Link]
-
ChemRxiv. Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics. [Link]
-
AERU. 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea (Ref: PH 60-38). Agriculture & Environment Research Unit, University of Hertfordshire. [Link]
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- 8. mtc-usa.com [mtc-usa.com]
Technical Support Center: Improving the Stability of 1-(2,4-dichlorophenyl)urea for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2,4-dichlorophenyl)urea. This guide is designed to provide in-depth technical assistance and field-proven insights to help you navigate the challenges of working with this compound in bioassays. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying scientific principles to empower you to design robust and reliable experiments.
Introduction: Understanding the Challenges
This compound is a member of the aryl urea class of compounds. While promising for various biological applications, its utility can be hampered by issues of poor aqueous solubility and chemical instability. These challenges can lead to inconsistent and unreliable results in bioassays. This guide will provide a structured approach to understanding and mitigating these stability issues, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the stability of this compound in experimental settings.
Q1: My this compound solution appears to be precipitating in my cell culture medium. What is causing this and how can I prevent it?
A1: Precipitation of this compound in aqueous-based cell culture media is a common issue stemming from its poor water solubility. While you may have initially dissolved the compound in an organic solvent like DMSO, the subsequent dilution into the aqueous environment of the media can cause it to crash out of solution.
To address this, consider the following strategies:
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Optimize the concentration of your organic co-solvent. While DMSO is a common choice, its final concentration in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells[1][2].
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Employ solubilizing excipients. Excipients can enhance the solubility of poorly soluble drugs.[3][4] Consider the use of:
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Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate poorly soluble compounds and increase their aqueous solubility.[5][6][7][8]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that solubilize the compound.[8]
-
-
Prepare a more dilute stock solution. While this may require adding a larger volume to your assay, it can help maintain the compound's solubility upon dilution.
Q2: I suspect my compound is degrading in the stock solution or during the experiment. What are the likely degradation pathways?
A2: Aryl ureas like this compound can be susceptible to several degradation pathways, primarily hydrolysis and photodegradation.
-
Hydrolysis: The urea linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[9][10][11][12] This cleavage would likely result in the formation of 2,4-dichloroaniline and isocyanate-related species. General studies on urea show it is most stable in a pH range of 4-8.[13][14][15]
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Photodegradation: Halogenated phenylureas are known to undergo photohydrolysis upon exposure to light.[16] This involves the replacement of a halogen atom with a hydroxyl group, or other rearrangements. It is crucial to protect your stock solutions and experimental setups from light.
Q3: How can I prepare a stable stock solution of this compound?
A3: Proper preparation and storage of stock solutions are critical for reproducible results.
-
Solvent Selection: Due to its poor aqueous solubility, a water-miscible organic solvent is necessary. Dimethyl sulfoxide (DMSO) and ethanol are common choices.[17] Ensure you are using a high-purity, anhydrous grade solvent, as water content can promote hydrolysis.
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C to slow down potential degradation reactions.
-
Light Protection: Always store stock solutions in amber vials or wrapped in aluminum foil to protect them from light.[16]
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.
-
Q4: Are there any components in my cell culture medium that could be reacting with my compound?
A4: Yes, certain components in cell culture media can potentially interact with and degrade small molecules.
-
pH: The pH of most cell culture media is buffered around 7.2-7.4. While this is within the generally stable range for urea compounds, slight variations or the metabolic activity of cells altering the local pH could influence stability.
-
Reactive Species: Some media components, or cellular metabolic byproducts, can be reactive. For example, reactive oxygen species (ROS) can be generated, potentially leading to oxidative degradation of the compound. While not directly documented for this compound, this is a known degradation pathway for many small molecules.[18]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues with this compound in your bioassays.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation in stock solution | Poor solubility in the chosen solvent; water contamination in the solvent. | Try a different high-purity, anhydrous solvent (e.g., DMSO, DMF, ethanol). Gently warm the solution to aid dissolution. Ensure the solvent is stored properly to prevent water absorption. |
| Precipitation upon dilution in aqueous buffer or media | The compound is "crashing out" of solution due to its hydrophobicity. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (ensure it remains non-toxic to cells). Incorporate solubilizing agents like HP-β-cyclodextrin or a low concentration of a non-ionic surfactant.[5][6][8] |
| Inconsistent or lower-than-expected bioactivity | Degradation of the compound in the stock solution or during the assay. | Prepare fresh stock solutions. Protect all solutions from light. Ensure the pH of the assay medium is within a stable range (ideally pH 6-8).[13][14] Minimize the incubation time if possible. |
| Appearance of unknown peaks in HPLC analysis of the compound | Degradation of the parent compound. | Compare the chromatograms of fresh and aged solutions. Use a stability-indicating HPLC method to resolve the parent compound from potential degradants.[7][19] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.
-
Materials:
-
This compound (high purity)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound in a clean, dry amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the vial until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Once dissolved, briefly flush the headspace of the vial with an inert gas.
-
Securely cap the vial.
-
Wrap the vial in parafilm and store it at -20°C or -80°C, protected from light.
-
Protocol 2: Basic Stability Assessment using HPLC-UV
This protocol provides a framework for assessing the stability of your this compound stock solution over time. A stability-indicating method is crucial, meaning it can separate the intact drug from its degradation products.[7][19]
-
HPLC System and Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.[11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., ~245-254 nm).
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare a fresh stock solution of this compound as described in Protocol 1.
-
Immediately dilute a sample of the stock solution to a working concentration and inject it into the HPLC system. This is your "time zero" (T0) sample. Record the peak area of the parent compound.
-
Store the stock solution under your desired conditions (e.g., -20°C, 4°C, room temperature), protected from light.
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stock solution, dilute it to the same working concentration, and analyze it by HPLC.
-
Compare the peak area of the parent compound at each time point to the T0 sample. A decrease in the peak area and/or the appearance of new peaks indicates degradation.
-
Visualization of Concepts
Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Sources
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- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 5. japsonline.com [japsonline.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Kinetic studies of the urease-catalyzed hydrolysis of urea in a buffer-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photochemical behaviour of phenylurea herbicides - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
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- 15. scribd.com [scribd.com]
- 16. fda.gov.tw [fda.gov.tw]
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- 18. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(2,4-Dichlorophenyl)urea
Welcome to the technical support center for the synthesis and purification of 1-(2,4-dichlorophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for obtaining high-purity material. As Senior Application Scientists, we understand that the success of subsequent research hinges on the quality of your starting materials. This center is structured to address the practical challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound. Each answer provides a causal explanation and a clear course of action.
Question 1: My crude product is an oily solid with a broad, low melting point. What are the likely contaminants?
Answer: An oily appearance and a depressed, broad melting point are classic signs of significant impurities. In the synthesis of substituted ureas, several culprits are common:
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Unreacted Starting Materials: The most common starting material, 2,4-dichloroaniline, is a low-melting solid or oil at room temperature. Its presence, even in small amounts, can drastically affect the physical properties of the final product.
-
Symmetrically Substituted Urea: A frequent side-product is the symmetrical 1,3-bis(2,4-dichlorophenyl)urea. This can form if the reaction stoichiometry is not carefully controlled, particularly when using phosgene or its equivalents.[1]
-
Solvent Residue: Inadequate drying will leave residual high-boiling solvents (e.g., DMF, DMSO) which can result in an oily product.
Recommended Action:
-
Vacuum Drying: First, ensure all solvents are removed by drying the crude product under high vacuum, possibly with gentle heating (40-50°C) for several hours.
-
Trituration: Before proceeding to a full recrystallization, try triturating the crude solid with a solvent in which the desired product is poorly soluble but the impurities are soluble. Cold diethyl ether or hexane are excellent choices. Stir the solid vigorously in the cold solvent for 15-30 minutes, then filter. This will wash away the more soluble, oily impurities.
-
Proceed to Recrystallization: After trituration and drying, proceed with the full recrystallization protocol detailed below.
Question 2: My product yield after recrystallization is extremely low. How can I optimize this?
Answer: Low yield is a common challenge in recrystallization and typically points to one of two issues: incorrect solvent choice or premature crystallization.
-
Causality (Solvent Choice): The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[2] If this compound has significant solubility in your chosen solvent even when cold, a large portion of your product will remain in the mother liquor upon cooling.
-
Causality (Premature Crystallization): If crystallization occurs too early, such as during a hot filtration step to remove insoluble impurities, significant product loss will occur.
Recommended Action:
-
Solvent System Review: Ethanol or methanol are often good starting points for phenylureas due to their polarity.[3][4] If the yield is low in pure ethanol, consider a binary solvent system. A mixture of ethanol and water can be highly effective. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution just begins to turn cloudy (the cloud point). A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
Recover from Mother Liquor: Concentrate the mother liquor (the liquid left after filtering your crystals) by about 50% using a rotary evaporator. Cool the concentrated solution to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.
-
Optimize Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent is a primary cause of low recovery.
-
Slow Cooling: It is critical to allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation.[2] Crashing the product out of solution by cooling too quickly can trap impurities.
Question 3: My NMR/HPLC analysis shows a persistent impurity peak that co-crystallizes with my product. What is it and how can I remove it?
Answer: A persistent impurity that co-crystallizes with your product is often structurally similar. The most likely candidate is 1,3-bis(2,4-dichlorophenyl)urea . This symmetrical urea has similar polarity and structural features, making it difficult to separate by simple recrystallization.
Recommended Action:
-
Column Chromatography: If recrystallization fails, column chromatography is the most effective method for separation. Given the polar nature of the urea functional group, a silica gel column is appropriate.
-
Mobile Phase: Start with a non-polar solvent system like Hexane/Ethyl Acetate. A gradient elution, starting with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity, will be most effective. The less polar symmetrical urea should elute before the more polar monosubstituted this compound.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the pure fractions.
-
-
Reaction Re-evaluation: The presence of this impurity suggests an issue with the synthesis itself. Re-evaluate the reaction conditions, particularly the order of addition of reagents, to minimize its formation in future batches.[1]
Question 4: The final product is yellow or off-white instead of a pure white solid. How can I decolorize it?
Answer: A yellow tint usually indicates the presence of minor, highly colored impurities, often aromatic oxidation or polymerization products from the starting materials or formed during the reaction.
Recommended Action:
-
Activated Charcoal Treatment: This is the standard method for removing colored impurities.
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Add charcoal to the hot solution carefully, as it can cause vigorous bumping. It is safer to cool the solution slightly before adding the charcoal and then reheating.
-
Swirl the mixture and keep it hot for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to crystallize the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: While the optimal solvent must be determined empirically, a good starting point is a polar protic solvent. Based on the general solubility of ureas, ethanol, methanol, or isopropanol are excellent candidates.[3] For finer control and potentially higher yields, a binary system like ethanol/water or acetone/hexane can be very effective. The goal is to find a system where the compound is highly soluble when hot and poorly soluble when cold.
Q2: What are the primary side reactions during synthesis that cause purification challenges?
A2: The most common synthesis involves reacting 2,4-dichloroaniline with an isocyanate or a phosgene equivalent. The main side reaction is the formation of the symmetrical urea, 1,3-bis(2,4-dichlorophenyl)urea. This occurs when one molecule of the isocyanate intermediate reacts with another molecule of the starting aniline.[1] Careful control of stoichiometry and slow, controlled addition of reagents at a suitable temperature can minimize this.
Q3: How can I definitively confirm the purity of my final product?
A3: A combination of methods should be used:
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[5] A single, sharp peak indicates high purity. Thin Layer Chromatography (TLC) is a faster, qualitative alternative.
-
Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify impurities. Mass Spectrometry (MS) will confirm the molecular weight (205.04 g/mol for C₇H₆Cl₂N₂O).[6]
Q4: How should I store purified this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from light. Like many ureas, it is stable under normal laboratory conditions, but protecting it from moisture and excessive heat will ensure its long-term integrity.
Protocols and Data
Protocol 1: Standard Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a stir bar. Heat the mixture gently on a hot plate with stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a heated funnel and fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large crystals.[2]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Record the final mass and calculate the percent recovery.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Ethanol | Polar Protic | 78 | Good. Often provides a good balance of solubility for recrystallization.[3] |
| Methanol | Polar Protic | 65 | Good. Higher solubility than ethanol; may require cooling to lower temperatures for good recovery.[3] |
| Water | Polar Protic | 100 | Poor alone. Product is likely poorly soluble. Best used as an anti-solvent with ethanol. |
| Ethyl Acetate | Polar Aprotic | 77 | Moderate. May be a suitable solvent. |
| Hexane | Non-polar | 69 | Poor. Product is likely insoluble. Useful for washing/trituration.[3] |
| Toluene | Non-polar | 111 | Poor. Product is likely insoluble. High boiling point makes it difficult to remove. |
Protocol 2: Example HPLC Method for Purity Assessment
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve ~1 mg of product in 1 mL of Acetonitrile.
Visual Workflow
The following diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- [No Author]. (n.d.). urea. Chemical Database.
- ChemicalBook. (n.d.). 1-(3,4-DICHLOROPHENYL)UREA Product Description.
- Oakwood Chemical. (n.d.). This compound.
- SynZeal. (n.d.). Cariprazine Urea Impurity 2.
- Quick Company. (n.d.). Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride.
- Shakya, P.D., et al. (2005). N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. ResearchGate.
- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
- Jinjiang Melamine. (n.d.). Solubility Of Urea Overview.
- Ekpenyong, M. G. (2018). How to purify the urea bought from market to pure urea? ResearchGate.
-
NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube. Retrieved January 22, 2026, from [Link]
- [No Author]. (2018, January 8). How to determine solubility of organic molecules such as urea from its chemical formula. Quora.
- [No Author]. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube.
-
PubChem. (n.d.). Urea, (3,4-dichlorophenyl)-. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). Urea purification method - CN102442928A.
- Google Patents. (n.d.). Purification of urea - US2663731A.
- BOC Sciences. (n.d.). Urea Impurities.
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry.
-
Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632. Retrieved January 22, 2026, from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Purity Validation of (R)-2-Amino-2-(4-chlorophenyl)acetic acid by RP-HPLC and Chiral Capillary Electrophoresis.
Sources
Technical Support Center: Troubleshooting Interferences in 1-(2,4-Dichlorophenyl)urea (Diuron) Quantification
Welcome to the technical support guide for the accurate quantification of 1-(2,4-dichlorophenyl)urea, commonly known in the scientific community as Diuron. This resource is designed for researchers, analytical chemists, and drug development professionals who encounter challenges in achieving reliable and reproducible measurements of this widely used herbicide. My goal is to move beyond simple procedural lists and provide you with the causal explanations and field-proven insights needed to diagnose and resolve common analytical interferences.
Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common initial problems encountered during Diuron analysis.
Q1: My Diuron peak is showing significant tailing or broadening in my HPLC-UV analysis. What is the likely cause?
A: Peak tailing for phenylurea compounds like Diuron is often related to secondary interactions with the stationary phase. The urea functional group can interact with residual, un-capped silanol groups on the silica backbone of a C18 column. This is especially problematic with older columns or when operating at a neutral pH.
-
Immediate Action: Try acidifying your mobile phase slightly. Adding 0.1% formic acid to both the aqueous and organic phases will protonate the silanol groups (Si-OH to Si-OH2+), minimizing their interaction with the polar urea moiety and improving peak shape.
-
Long-Term Solution: Consider using a column with advanced end-capping technology or a different stationary phase (e.g., a polar-embedded phase) designed to provide better peak shape for polar compounds.
Q2: I'm getting inconsistent and low recoveries after my sample extraction. What should I check first?
A: Low and variable recovery often points to issues in the sample preparation stage or analyte instability.
-
Check Sample pH: Diuron is susceptible to hydrolysis under acidic or alkaline conditions.[1][2] Ensure your sample's pH is buffered or adjusted to a neutral range (pH 6-7) upon collection and during storage to prevent chemical degradation.[2]
-
Evaluate Extraction Solvent: Diuron has moderate polarity. Ensure your extraction solvent is appropriate for your matrix. For water samples, Solid-Phase Extraction (SPE) is standard.[3] For complex matrices like soil or food, a robust method like QuEChERS using acetonitrile is highly effective.[4][5]
-
Verify SPE Cartridge Activation/Elution: If using SPE, ensure the cartridge is properly conditioned and not allowed to go dry before sample loading. Also, confirm your elution solvent is strong enough to desorb Diuron completely from the sorbent.
Q3: My LC-MS/MS results are showing significant signal suppression in real samples compared to standards prepared in solvent. Why is this happening?
A: You are likely observing a phenomenon known as matrix effects .[6][7][8] Co-eluting, non-volatile compounds from your sample matrix (e.g., humic acids in soil, salts in water, lipids in biological samples) are interfering with the ionization of Diuron in the mass spectrometer's source.[9] This is a very common interference in ESI-MS and leads to underestimation of the true analyte concentration.
-
Diagnosis: See Protocol 3: Performing a Matrix Effect Study in the Methodologies section. A matrix effect value outside the range of -20% to +20% is considered significant.[10]
-
Solution: The gold standard for correcting this is the use of a stable isotopically labeled internal standard (e.g., Diuron-d6).[7] If this is not available, you must use matrix-matched calibration standards.[10]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Interference from Metabolites and Co-eluting Compounds
The most significant chemical interferents in Diuron analysis are its own degradation products, which are structurally very similar and often present in the same environmental samples.
The Challenge: The primary metabolites—3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), 3,4-dichlorophenylurea (DCPU), and 3,4-dichloroaniline (DCA)—have similar polarities and chromatographic behavior to the parent Diuron molecule.[11][12][13][14][15] This can lead to incomplete chromatographic separation, causing overestimated results in HPLC-UV or isobaric interference in MS analysis if not using MS/MS.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution issues.
Mitigation Strategy & Protocol:
-
Baseline Separation is Key: Your primary goal is to achieve baseline chromatographic separation of all four compounds (Diuron, DCPMU, DCPU, DCA).
-
Column Choice: A high-efficiency C18 column (e.g., <3 µm particle size, >250 mm length) is a good starting point.
-
Mobile Phase Optimization:
-
Solvents: Use high-purity (LC-MS grade) water and acetonitrile. Acetonitrile often provides different selectivity for phenylureas compared to methanol and can be advantageous.[13][16]
-
Isocratic vs. Gradient: An isocratic elution can work but may lead to long run times.[13][16] A shallow gradient elution is typically superior for resolving these closely related compounds.
-
-
Example Protocol - HPLC-UV Method Optimization:
-
Step 1: Start with a mobile phase of 55:45 (v/v) water:acetonitrile with 0.1% formic acid in both.[13]
-
Step 2: Inject a mixed standard of Diuron, DCPU, DCPMU, and DCA.
-
Step 3: If co-elution occurs, adjust the mobile phase composition. Decrease the percentage of acetonitrile (e.g., to 50:50) to increase retention and improve separation.
-
Step 4: If necessary, implement a shallow gradient. For example: Start at 45% acetonitrile, hold for 2 minutes, ramp to 60% acetonitrile over 10 minutes, then hold for 2 minutes. This will help separate the more polar DCPU and DCA from the later-eluting DCPMU and Diuron.
-
Data Table 1: Typical Elution Order & Properties
| Compound | Common Abbreviation | Molecular Weight ( g/mol ) | Typical Elution Order (Reversed-Phase) |
| 3,4-Dichlorophenylurea | DCPU | 203.04 | 1 (Most Polar) |
| 3,4-Dichloroaniline | DCA | 162.02 | 2 |
| 3-(3,4-Dichlorophenyl)-1-methylurea | DCPMU | 217.07 | 3 |
| This compound (Diuron) | Diuron | 233.09 | 4 (Least Polar) |
Note: Elution order is based on typical reversed-phase chromatography. Actual retention times will vary based on specific conditions.[13][14]
Guide 2: Overcoming Matrix Effects in LC-MS/MS
As established, matrix effects are arguably the most challenging interference for sensitive LC-MS/MS quantification.
The Mechanism: Co-eluting matrix components compete with the analyte for the energy required for desolvation and ionization in the ESI source. If the matrix components ionize more readily, they will suppress the signal of the target analyte.
Caption: How matrix components suppress the analyte signal.
Mitigation Strategy & Protocol:
The most reliable way to combat matrix effects is to use an internal standard (IS) that behaves identically to the analyte from extraction through to detection.
-
The Best Choice: Stable Isotope Labeled (SIL) IS: A SIL-IS like Diuron-d6 is chemically identical to Diuron but has a different mass. It will co-elute perfectly and experience the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the matrix effect is cancelled out.[7]
-
Alternative: Structural Analog IS: If a SIL-IS is unavailable, a structurally similar compound (e.g., Linuron, another phenylurea herbicide) can be used. However, its elution and ionization behavior may not perfectly match Diuron, making the correction less accurate.
-
Mandatory for Accuracy: Matrix-Matched Calibration: When no suitable IS is available, the only reliable method is to prepare your calibration standards in a blank matrix extract that is representative of your samples.[9][10] This ensures that the standards experience the same matrix effects as the unknown samples. See Protocol 3 for a detailed workflow.
Part 3: Protocols & Methodologies
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for removing polar interferences and concentrating Diuron from water.[3][17]
-
Cartridge Selection: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB or similar).
-
Sample Pre-treatment: Filter the water sample (100-500 mL) through a 0.45 µm filter. Adjust pH to ~7.0.
-
Cartridge Conditioning: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the water sample onto the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove residual salts and very polar interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 10-15 minutes to remove excess water.
-
Elution: Elute the trapped Diuron and its metabolites with 5-10 mL of acetonitrile or methanol.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known, small volume (e.g., 1 mL) of the initial mobile phase for LC analysis.
Protocol 2: QuEChERS Method for Soil/Produce Samples
Adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) methodology.[4][8][10]
Caption: Experimental workflow for the QuEChERS protocol.
-
Extraction: Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. If using an internal standard, add it now. Shake vigorously for 1 minute.
-
Salting-Out: Add a pre-packaged QuEChERS salt mixture (commonly magnesium sulfate and sodium chloride). This partitions the water from the acetonitrile. Shake immediately for 1 minute.
-
Centrifugation: Centrifuge at >3000 g for 5 minutes. The top layer is your acetonitrile extract.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 1 mL) of the supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents. For Diuron, a combination of PSA (to remove organic acids) and C18 (to remove lipids) is effective.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge. The resulting supernatant is ready for analysis.
Protocol 3: Performing a Matrix Effect Study
This protocol helps you quantify the degree of signal suppression or enhancement.[6][10]
-
Prepare Three Sets of Samples at a known concentration (e.g., mid-point of your calibration curve):
-
Set A (Solvent): Analyte standard prepared in your final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your full protocol. Before the final evaporation step, spike the blank extract with the analyte standard.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte standard before starting the extraction protocol.
-
-
Analyze all samples under the same conditions.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set A) - 1] * 100
-
-
Interpretation:
-
A Matrix Effect value close to 0% indicates no significant effect.
-
A negative value (e.g., -60%) indicates 60% signal suppression.
-
A positive value (e.g., +40%) indicates 40% signal enhancement.
-
References
-
ResearchGate. (n.d.). pH effect on the efficiency of diuron degradation. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Photocatalytic degradation of the diuron pesticide. Retrieved from ResearchGate. [Link]
-
Pereira, B. C., et al. (2018). Diuron metabolites act as endocrine disruptors and alter aggressive behavior in Nile tilapia (Oreochromis niloticus). Chemosphere, 191, 832-838. [Link]
-
US EPA. (n.d.). Analytical method for the determination of linuron, diuron. Retrieved from the US Environmental Protection Agency. [Link]
-
Chen, G. S., et al. (2021). Combined Approach for Determining Diuron in Sugarcane and Soil: Ultrasound-Assisted Extraction, Carbon Nanotube-Mediated Purification, and Gas Chromatography-Electron Capture Detection. Journal of Food Quality. [Link]
-
ResearchGate. (n.d.). Photodegradation of the herbicide Diuron in water under simulated sunlight. Retrieved from ResearchGate. [Link]
-
de Campos, B. G., et al. (2018). Isolated and mixed effects of diuron and its metabolites on biotransformation enzymes and oxidative stress response of Nile tilapia (Oreochromis niloticus). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 203, 43-52. [Link]
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Sales, B. C. P., et al. (2024). Effects of diuron and two of its metabolites in biochemical markers and behavior of zebrafish larvae. Environmental Science and Pollution Research. [Link]
-
Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from Atticus LLC. [Link]
-
ResearchGate. (n.d.). Sample Preparation Techniques for the Determination of Trace Residues and Contaminants in Foods. Retrieved from ResearchGate. [Link]
-
González-Ramón, M. E., et al. (2023). Photodegradation Diuron herbicide with TiO2-Al2O3 catalysts supported on graphene nanoplatelets. Agro Productividad, 16(2). [Link]
-
Agilent Technologies. (n.d.). Sample Preparation for Analysis of 440 Pesticides in Botanical Dietary Supplements. Retrieved from Agilent Technologies. [Link]
-
Mazzella, N., et al. (2009). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide concentrations in fresh and estuarine waters. Journal of Environmental Monitoring, 11(1), 105-113. [Link]
-
Archimer. (n.d.). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide concentrations in fresh and estuarine waters. Retrieved from Archimer. [Link]
-
ResearchGate. (n.d.). Sample Preparation Techniques for Electrochemical Analysis of Pesticides and Heavy Metals in Environmental and Food Samples. Retrieved from ResearchGate. [Link]
-
Suzuki, T., & Casida, J. E. (1981). Metabolites of diuron, linuron, and methazole formed by liver microsomal enzymes and spinach plants. Journal of Agricultural and Food Chemistry, 29(5), 1027-1033. [Link]
-
ACS Publications. (2022). Controllable Synthesis of Hydrangea-Shaped Covalent Organic Frameworks by Solvent Tuning at Room Temperature for Solid-Phase Extraction of Herbicides. Langmuir. [Link]
-
Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Anais da Academia Brasileira de Ciências, 88, 1345-1355. [Link]
-
Banks, C. E., et al. (2023). Electroanalytical Overview: the Measurement of Diuron. ChemElectroChem. [Link]
-
Hladik, M. L., & McWayne, M. M. (2012). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water—Method details and application to two Georgia streams. USGS Scientific Investigations Report. [Link]
-
ResearchGate. (n.d.). Photodegradation Diuron herbicide with TiO2-Al2O3 catalysts supported on graphene nanoplatelets. Retrieved from ResearchGate. [Link]
-
PennState Extension. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved from PennState Extension. [Link]
-
Huovinen, M., et al. (2020). Toxicity of diuron metabolites in human cells. Environmental Toxicology and Pharmacology, 78, 103409. [Link]
-
ChemSrc. (n.d.). 101-20-2 | 1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea. Retrieved from ChemSrc. [Link]
-
Fernandes, A. C., et al. (2023). Linearity and Matrix Effect Verification of the Pesticide Ametryn in Corn Samples by GC-MS. Agricultural Research, Pesticides and Biofertilizers. [Link]
-
Lee, S., et al. (2024). Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. Foods, 13(9), 1335. [Link]
-
ResearchGate. (n.d.). Evaluation of the intermediates generated during the degradation of Diuron and Linuron herbicides by the photo-Fenton reaction. Retrieved from ResearchGate. [Link]
-
da Silva, A. A., et al. (2023). Cucumber Bioassay and HPLC Analysis to Detect Diuron Residues in Remineralized Soils Following Canavalia ensiformis Cultivation as a Phytoremediator. Agriculture, 13(11), 2200. [Link]
-
OSHA. (n.d.). Diuron Method number: PV2097. Retrieved from the Occupational Safety and Health Administration. [Link]
-
Hladik, M. L., & McWayne, M. M. (2012). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water—Method details and application to two Georgia streams. USGS Publications Warehouse. [Link]
-
SciELO. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Retrieved from SciELO. [Link]
-
Ding, Z., et al. (2023). Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix. Food Chemistry, 405(Pt A), 134755. [Link]
-
Sørensen, S. R., et al. (2014). Degradation and mineralisation of diuron by Sphingomonas sp. SRS2 and its potential for remediating at a realistic µg L(-1) diuron concentration. Pest Management Science, 70(3), 469-476. [Link]
-
ResearchGate. (n.d.). Typical HPLC-UV chromatograms of analytical standards mixture. Retrieved from ResearchGate. [Link]
-
Knorst, M. T., et al. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632. [Link]
-
Primascience. (n.d.). Analysis of Urea. Retrieved from Primascience. [Link]
-
NIH. (2022). A review of novel methods for Diuron removal from aqueous environments. Retrieved from National Institutes of Health. [Link]
-
ResearchGate. (n.d.). What is the best way to determine of pesticides such as urea and 2,4-DCP accumulated in plant from water?. Retrieved from ResearchGate. [Link]
-
Reddit. (n.d.). Co-Eluting compounds in Column chromatography. Retrieved from Reddit. [Link]
-
FAO AGRIS. (n.d.). Hydrolysis of prosulfuron at pH 5: evidence for a resonance-stabilized triazine cleavage product. Retrieved from FAO AGRIS. [Link]
-
Krämer, M., et al. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(6), 931-942. [Link]
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- 7. Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide concentrations in fresh and estuarine waters - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 8. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aditum.org [aditum.org]
- 11. Diuron metabolites act as endocrine disruptors and alter aggressive behavior in Nile tilapia (Oreochromis niloticus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolated and mixed effects of diuron and its metabolites on biotransformation enzymes and oxidative stress response of Nile tilapia (Oreochromis niloticus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. pubs.usgs.gov [pubs.usgs.gov]
- 15. Degradation and mineralisation of diuron by Sphingomonas sp. SRS2 and its potential for remediating at a realistic µg L(-1) diuron concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 1-(2,4-dichlorophenyl)urea Concentration for Herbicide Screening
Welcome to the technical support guide for 1-(2,4-dichlorophenyl)urea, a widely used phenylurea herbicide commonly known as Diuron. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the optimization of its concentration for herbicide screening experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Diuron)?
A1: this compound is a systemic herbicide that primarily acts by inhibiting photosynthesis.[1] It blocks the electron transport chain in Photosystem II (PSII) by competing for the binding site of plastoquinone.[2][3][4] This disruption halts ATP and NADPH production, essential for carbon fixation, and leads to the generation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately resulting in plant cell death.[5]
Q2: I am starting a new screening assay. What is a good starting concentration range for Diuron?
A2: A suitable starting range depends heavily on the plant species, growth stage, and experimental system (e.g., whole plant, petri dish, aquatic). For initial range-finding experiments, a broad, logarithmic series of concentrations is recommended. Based on published studies, a range from 0.1 µg/L to 100 µg/L (approximately 0.0004 µM to 0.43 µM) is a practical starting point for sensitive species.[3][4] For whole-plant assays on more tolerant species or in soil-based media, higher concentrations may be necessary. It is crucial to conduct a preliminary experiment to narrow down the effective range before performing a definitive dose-response analysis.[6][7]
Q3: What solvent should I use to prepare my Diuron stock solution?
A3: Diuron has low solubility in water but is soluble in organic solvents. Acetonitrile is a common and effective solvent for preparing a concentrated stock solution of 1-(3,4-Dichlorophenyl)urea.[8] Acetone or Dimethyl Sulfoxide (DMSO) can also be used. When preparing aqueous working solutions from the stock, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced phytotoxicity.
Q4: How stable is Diuron in an aqueous solution?
A4: Phenylurea herbicides like Diuron can undergo hydrolysis, particularly at non-neutral pH and higher temperatures. Urea solutions are generally most stable in a pH range of 4-8.[9][10] It is best practice to prepare fresh working solutions for each experiment from a refrigerated or frozen stock solution to ensure concentration accuracy and minimize degradation.
Experimental Protocol: Dose-Response Assay for EC₅₀ Determination
This protocol outlines a whole-plant pot assay to determine the Effective Concentration (EC₅₀) of Diuron, which is the concentration that causes a 50% reduction in a measured biological response (e.g., growth inhibition).[11][12]
Step-by-Step Methodology
-
Plant Preparation:
-
Sow seeds of the target weed species in pots containing a standardized growth medium.
-
Grow plants in a controlled environment (greenhouse or growth chamber) with consistent light, temperature, and humidity.[13]
-
Allow plants to reach a specific growth stage (e.g., 2-4 true leaves) before application to ensure uniformity.
-
-
Stock and Working Solution Preparation:
-
Prepare a 1 mM stock solution of Diuron in a suitable organic solvent (e.g., acetonitrile).
-
Perform serial dilutions in water containing a non-ionic surfactant (e.g., 0.1% Tween-20) to create a range of working solutions. A logarithmic series (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 µM) is effective for capturing the full dose-response curve.
-
Prepare a "vehicle control" solution containing the same concentration of solvent and surfactant as the treatment groups but no Diuron.
-
Prepare a "negative control" of water only.
-
-
Herbicide Application:
-
Randomly assign plants to different treatment groups, ensuring sufficient replication (e.g., 5-10 pots per concentration).
-
Apply the herbicide solutions as a foliar spray until runoff, ensuring even coverage. Use a calibrated sprayer for consistency.[14]
-
-
Data Collection and Assessment:
-
Return plants to the controlled environment.
-
Assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment).[13]
-
Assessment can be done via:
-
Visual Injury Rating: A scale from 0% (no effect) to 100% (complete death).[15]
-
Biomass Measurement: Harvest the above-ground tissue and measure the fresh or dry weight. Express this as a percentage of the vehicle control.[13]
-
Chlorophyll Fluorescence: Use a fluorometer to measure parameters like Fv/Fm, which is a sensitive indicator of photosynthetic stress.[2][4]
-
-
-
Data Analysis:
Troubleshooting Guide
This section addresses specific issues you may encounter during your herbicide screening experiments.
Issue 1: No herbicidal effect observed, even at high concentrations.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Incorrect Application Timing | Review the growth stage of the plants at the time of application. | Herbicidal efficacy is often growth-stage dependent. Ensure plants are young and actively growing. Repeat the experiment on plants at the recommended stage (e.g., 2-4 leaf stage). |
| Poor Herbicide Uptake | Check if a surfactant was included in your spray solution. Observe if the solution beads up on the leaf surface. | Incorporate a non-ionic surfactant (e.g., 0.1-0.2% Tween-20 or Triton X-100) into your aqueous working solutions to improve leaf wetting and herbicide penetration. |
| Compound Degradation | Verify the age and storage conditions of your Diuron stock solution. | Prepare fresh working solutions for each experiment. Store stock solutions in the dark at 4°C (short-term) or -20°C (long-term).[9][10] |
| Resistant Weed Biotype | Research the source of your seeds. Some weed populations have developed resistance to PSII inhibitors.[18] | Test a known susceptible biotype of the same species in parallel to confirm your assay is working correctly.[14] |
Issue 2: High variability and inconsistent results between replicates.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Non-Uniform Plant Material | Assess the uniformity of your plants (size, growth stage) before treatment. | Synchronize germination and select plants of similar size and developmental stage for your experiments to reduce biological variability.[14] |
| Inconsistent Application | Review your spraying technique. Are all plants receiving a similar volume of spray? | Use a calibrated, automated track sprayer to ensure a consistent application volume and pressure for all treatments. If spraying by hand, practice to ensure a uniform technique. |
| Environmental Fluctuations | Check logs for temperature, light, and humidity in your growth chamber or greenhouse. | Ensure environmental conditions are stable and consistent throughout the experimental period, as these factors can significantly influence plant growth and herbicide efficacy.[19] |
Issue 3: Extreme phytotoxicity observed in all treatment groups, including the lowest concentrations.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Calculation or Dilution Error | Double-check all calculations for stock and working solutions. Review your serial dilution procedure. | Carefully repeat the preparation of all solutions. It is good practice to have a second researcher verify the calculations. |
| Solvent Phytotoxicity | Examine the plants in the vehicle control group. Do they show signs of stress or injury compared to the water-only control? | The final concentration of organic solvent (e.g., DMSO, acetonitrile) should be non-phytotoxic, typically below 0.5%. Reduce the solvent concentration if necessary. |
| High Species Sensitivity | Review literature for the specific plant species being tested. | Your chosen concentration range may be too high for a particularly sensitive species. Conduct a new range-finding study with a much lower concentration series (e.g., starting at 0.01 µg/L). |
| Contamination | Check for potential contamination of sprayers, glassware, or growth medium. | Thoroughly clean all equipment between experiments. Use dedicated glassware for herbicide preparation. Conduct a bioassay on your soil or growth medium if contamination is suspected.[20] |
Visualized Workflows
Concentration Optimization Workflow
Caption: Workflow for determining the EC₅₀ of Diuron.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common screening issues.
References
-
Washington State Department of Transportation. (2017). Diuron Roadside Vegetation Management Herbicide Fact Sheet. [Link]
-
Gao, Y., et al. (2021). Diuron effects on photosynthesis and vertical migration of microphytobenthos: Potential rapid bioassessment of herbicide toxicity in coastal sediments. Marine Pollution Bulletin, 170, 112619. [Link]
-
Haynes, D., et al. (2000). The impact of the herbicide diuron on photosynthesis in three species of tropical seagrass. Marine Pollution Bulletin, 41(7-12), 288-293. [Link]
-
Gao, Y., et al. (2021). Diuron effects on photosynthesis and vertical migration of microphytobenthos: Potential rapid bioassessment of herbicide toxicity in coastal sediments. Archimer. [Link]
-
Negri, A. P., et al. (2019). Combined effects of climate change and the herbicide diuron on the coral Acropora millepora. Science of The Total Environment, 670, 83-91. [Link]
-
Gallagher, R. S. (2014). A new method for assessing herbicide damage in weeds. Weed Research, 54(4), 328-339. [Link]
-
Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. [Link]
-
Streibig, J. C. (1993). Assessment of herbicide effects. In Herbicide Bioassays (pp. 1-18). CRC Press. [Link]
-
Singh, S., & Singh, M. (2016). Use of dose-response relationship to identify herbicide's efficacy in a mixture. Indian Journal of Weed Science, 48(1), 1-4. [Link]
-
Agriculture Canada. (1993). Regulatory Directive Dir93-07b: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]
-
Minkey, D. M., & Moore, J. H. (1996). Estimating dose response curves for predicting glyphosate use rates in Australia. Proceedings of the 11th Australian Weeds Conference. [Link]
-
European Herbicide Resistance Working Group. (2017). European Guidelines to conduct herbicide resistance tests. [Link]
-
APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]
-
Shan, G., et al. (2004). Competitive inhibition assay (ELISA) of diuron and its analogues by using BSA–DCPU conjugate (2.5 g mL −1 ) as a coating antigen. Analytica Chimica Acta, 522(2), 157-164. [Link]
-
Michel, A., et al. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental Toxicology and Chemistry, 23(4), 1074-1079. [Link]
-
Frigerio, C., et al. (2007). Quantitative Determination of Diuron in Ground and Surface Water by Time-Resolved Fluoroimmunoassay: Seasonal Variations of Diuron, Carbofuran, and Paraquat in an Agricultural Area. Journal of Agricultural and Food Chemistry, 55(10), 3835-3841. [Link]
-
Kuk, Y. I., et al. (2014). Quantifying herbicide dose–response and resistance in Echinochloa spp. by measuring root length in growth pouches. Weed Research, 54(5), 518-527. [Link]
-
EPA. (2022). Diuron Proposed Interim Registration Review Decision Case Number 0046. [Link]
-
UC IPM. (n.d.). Herbicide phytotoxicity. [Link]
-
Hanson, B., & Peachey, E. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. UC ANR. [Link]
-
Pyone, M., et al. (2024). Phytotoxicity risk assessment of diuron residues in sands on wheat, chickpea, and canola. PLOS ONE, 19(1), e0296494. [Link]
-
Itoh, M., et al. (1997). Effect of Leaching of a Soil-Applied Herbicide, Diuron, on Its Phytotoxicity in Grape and Peach. Journal of the Japanese Society for Horticultural Science, 66(2), 221-228. [Link]
-
Hladik, M. L., & McWayne, S. (2012). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water—Method details and application to two Georgia streams. USGS. [Link]
-
AHDB. (n.d.). Detecting herbicide resistance. [Link]
-
Chemister.ru. (n.d.). Properties of substance: urea. [Link]
-
Peachey, R. E. (2018). Testing for and Deactivating Herbicide Residues. Oregon State University Extension. [Link]
-
Wang, H., et al. (2022). Electrochemical Determination of Hazardous Herbicide Diuron Using MWCNTs-CS@NGQDs Composite-Modified Glassy Carbon Electrodes. Sensors, 22(19), 7247. [Link]
-
Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. [Link]
-
Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. [Link]
-
Ross, M. A., & Childs, D. J. (1996). Herbicide Mode-Of-Action Summary. Purdue University Cooperative Extension Service. [Link]
-
Lambert, R., & Smith, R. (1980). Uncoupling Properties of the Herbicide N-n-Pentyl-N-Methyl-N'-(3,4-Dichlorophenyl)-Urea. Journal of Experimental Botany, 31(4), 1141-1150. [Link]
-
CropWatch - University of Nebraska-Lincoln. (n.d.). Weeds: Mode of Action. [Link]
-
Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]
-
Kocourek, V., et al. (2020). Optimized methods for the investigation of changes in levels of pesticide residues and their transformation products in iceberg lettuce. Food Chemistry, 320, 126620. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. DocDroid. [Link]
Sources
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- 3. The impact of the herbicide diuron on photosynthesis in three species of tropical seagrass | Publications | Integration and Application Network [ian.umces.edu]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 6. researchgate.net [researchgate.net]
- 7. caws.org.nz [caws.org.nz]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docdroid.net [docdroid.net]
- 11. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytotoxicity risk assessment of diuron residues in sands on wheat, chickpea, and canola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hracglobal.com [hracglobal.com]
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- 15. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
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- 20. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
Technical Support Center: Overcoming Phenylurea Herbicide Resistance in Weeds
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in weed science and herbicide development who are investigating resistance to phenylurea herbicides. The evolution of herbicide-resistant weeds presents a significant challenge to sustainable agriculture. Phenylurea herbicides, which act by inhibiting photosynthesis at Photosystem II (PSII), have been a cornerstone of weed management, but their efficacy is increasingly threatened by resistant biotypes.[1]
This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues. As your virtual application scientist, my goal is to not only provide protocols but to explain the causality behind them, ensuring your experiments are robust, self-validating, and yield trustworthy results.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses common issues that can arise during the initial phases of your research.
Q1: My whole-plant bioassay shows inconsistent results for a known resistant weed population. What are the likely causes?
A1: Inconsistent bioassay results are a frequent challenge. Before questioning the resistance status of your population, critically evaluate your experimental setup. The leading causes are often environmental and procedural variability.
-
Environmental Instability: Ensure uniform conditions (light, temperature, humidity) for all plants. Photosynthesis inhibitors, like phenylureas, are highly influenced by light intensity. Fluctuations can alter herbicide activity and plant response.[2]
-
Growth Stage Variation: Treat all plants at the same developmental stage. Herbicide uptake and translocation can differ significantly between younger and older plants. For post-emergence phenylurea application, the 2-4 leaf stage is often ideal.[3]
-
Application Error: Verify the calibration of your sprayer. Uneven application can lead to some plants receiving a sublethal dose while others receive an excessive one. Ensure complete and uniform foliage coverage.
-
Genetic Heterogeneity: A field-collected population is not genetically uniform. You may be observing segregation of resistance traits. A self-validating step is to establish single-seed descent lines from survivor plants to obtain more genetically consistent material for subsequent assays.
Q2: I'm trying to amplify and sequence the psbA gene to check for target-site mutations, but my PCR is failing or yields weak, non-specific bands.
A2: PCR failure with plant-derived DNA is commonly caused by inhibitors co-extracted with the DNA or by suboptimal reaction conditions.
-
DNA Purity: Many plant species are rich in polysaccharides and polyphenolic compounds that inhibit DNA polymerase.[4][5] If you suspect this, try diluting your DNA template (e.g., 1:10, 1:50). Often, this dilutes the inhibitors to a sub-inhibitory concentration while leaving sufficient DNA for amplification. If dilution fails, re-purify the DNA, potentially including a CTAB/chloroform extraction step to remove these contaminants.[6]
-
Primer Design: The psbA gene is highly conserved across plant species, but minor variations exist. Ensure your primers are a good match for your target weed species. If using universal primers, you may need to lower the annealing temperature in 2°C increments to facilitate binding.[4][5]
-
PCR Additives: For particularly "difficult" DNA, consider adding PCR enhancers like bovine serum albumin (BSA) or trehalose to your reaction mix. These additives can help neutralize inhibitors and stabilize the polymerase enzyme.[4]
A crucial self-validating step is to always include a positive control using DNA known to amplify well (e.g., from a model plant like Arabidopsis) and a negative control (no template) to check for contamination.[4]
Q3: My susceptible control plants are showing unexpected tolerance to the phenylurea herbicide in my bioassay.
A3: This is a critical issue that can invalidate your entire experiment. The cause is often related to the herbicide's bioavailability or the health of the control plants.
-
Herbicide Degradation: Phenylurea herbicides can be degraded by light or microbial activity. Ensure you are using a freshly prepared stock solution for each experiment. If using soil-based assays, consider autoclaving the soil to reduce microbial degradation, though this can alter soil chemistry.
-
Suboptimal Growing Conditions: Stressed plants (e.g., due to low light or nutrient deficiency) may have a reduced metabolic rate. For a photosynthesis inhibitor, this can paradoxically lead to reduced symptom development, as the toxic radicals that cause rapid cell death are produced less efficiently.[7] Ensure your control plants are healthy and growing vigorously.
Q4: How can I quickly differentiate between target-site resistance (TSR) and non-target-site resistance (NTSR) in my weed population?
A4: A preliminary diagnosis can be made using a combination of herbicide application patterns and molecular tools.
-
Resistance Level in Bioassay: Conduct a full dose-response assay. High-level resistance (a resistance index >10) is often, but not always, associated with an altered target site (TSR). Lower-level, or partial, resistance is more commonly conferred by NTSR mechanisms like enhanced metabolism.[9]
-
Cross-Resistance Pattern: Test for cross-resistance to other PSII inhibitors. For example, a common psbA mutation at serine-264 confers high resistance to triazines but can lead to super-sensitivity to other PSII inhibitors like bromoxynil.[10] If your phenylurea-resistant population shows this pattern, TSR is strongly indicated.
-
Metabolic Inhibitor Assay: The most direct method to test for metabolic resistance (a form of NTSR) is to pre-treat the weeds with an inhibitor of cytochrome P450 enzymes, such as malathion or piperonyl butoxide (PBO), before applying the phenylurea herbicide.[11] If the inhibitor treatment restores herbicide efficacy (i.e., the resistant plants become susceptible), this is strong evidence for P450-mediated metabolic resistance.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed workflows for resolving complex experimental challenges.
Guide 1: Troubleshooting Inconsistent Dose-Response Bioassays
A dose-response bioassay is the gold standard for confirming and quantifying herbicide resistance. Inconsistency undermines the calculation of the Resistance Index (RI). This guide ensures robust and reproducible results.
The Causality: The goal of a dose-response assay is to determine the herbicide dose that causes a 50% reduction in growth (GR₅₀) or is lethal to 50% of the population (LD₅₀). This requires a consistent biological response across a range of doses. Variability in plant growth or herbicide application introduces noise that obscures the true dose-response relationship.
Workflow Diagram: Standardizing Bioassays
Caption: P450 inhibitor action in a metabolically resistant weed.
Step-by-Step Protocol for Inhibitor Assay:
-
Plant Preparation: Grow known resistant (R) and susceptible (S) populations to the 2-4 leaf stage under controlled conditions as described in Guide 1.
-
Inhibitor Application:
-
Action: Prepare a solution of a P450 inhibitor. Malathion is commonly used. A typical starting concentration is 1000 g a.i./ha. Apply the inhibitor to a subset of R and S plants. It is critical to apply the inhibitor before the herbicide, typically 1-2 hours prior, to allow for uptake and inhibition of the P450 enzymes. [11] * Causality: Applying the inhibitor first ensures the detoxification pathway is already blocked when the herbicide arrives. Co-application may not be as effective if the herbicide is metabolized before the inhibitor can act.
-
-
Herbicide Application:
-
Action: After the 1-2 hour interval, spray all plants (including those not pre-treated with the inhibitor) with a discriminating dose of the phenylurea herbicide. This dose should be one that effectively controls the S population but has minimal effect on the R population, as determined from your dose-response assay.
-
Self-Validation: You must include controls for each population that receive only the inhibitor. This is to verify that the inhibitor itself is not phytotoxic at the concentration used. You should also have untreated controls for both populations.
-
-
Assessment:
-
Action: Evaluate plant injury or measure biomass reduction after 21-28 days.
-
Interpretation: Compare the R plants treated with herbicide alone to the R plants treated with inhibitor + herbicide. A significant increase in injury or biomass reduction in the inhibitor-treated group indicates that P450-mediated metabolism is a key resistance mechanism.
-
Table of Expected Results for an Inhibitor Assay:
| Plant Population | Treatment | Expected Outcome | Interpretation |
| Susceptible (S) | Herbicide Only | High mortality (>90%) | Confirms herbicide activity and S-plant response. |
| Susceptible (S) | Inhibitor + Herbicide | High mortality (>90%) | S-plants do not rely on enhanced metabolism. |
| Resistant (R) | Herbicide Only | Low mortality (<20%) | Confirms resistance. |
| Resistant (R) | Inhibitor Only | No mortality/injury | Confirms inhibitor is not phytotoxic alone. |
| Resistant (R) | Inhibitor + Herbicide | High mortality (>70%) | Positive result: Resistance is reversed, indicating P450-mediated metabolism. |
| Resistant (R) | Inhibitor + Herbicide | Low mortality (<20%) | Negative result: Resistance is likely due to another mechanism (e.g., TSR). |
Section 3: Reference Protocols
Protocol 1: DNA Extraction from Weed Tissue (CTAB Method)
This protocol is optimized for obtaining high-quality DNA from plant tissues that may be rich in PCR inhibitors.
-
Sample Preparation: Flash-freeze ~100 mg of young, healthy leaf tissue in liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
-
Lysis: Immediately transfer the powder to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl, 20 mM EDTA, 1.4 M NaCl, 1% PVP). Add 20 µL of β-mercaptoethanol. Vortex vigorously.
-
Incubation: Incubate the lysate at 65°C for 60 minutes, inverting the tube every 15 minutes.
-
Purification: Add an equal volume (~1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inversion for 10 minutes. Centrifuge at 13,000 x g for 15 minutes.
-
Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of ice-cold isopropanol. Mix gently by inversion and incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Pelleting: Centrifuge at 13,000 x g for 10 minutes to pellet the DNA. Carefully decant the supernatant.
-
Washing: Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge for 5 minutes. Decant the ethanol and briefly air-dry the pellet (do not over-dry).
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of sterile TE buffer or molecular-grade water. Store at -20°C.
Protocol 2: PCR Amplification of the psbA Gene
This protocol provides a starting point for amplifying the ~1 kb region of the chloroplast psbA gene containing common resistance mutation sites.
-
Reaction Mix Preparation: For a single 25 µL reaction, combine:
-
12.5 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂)
-
1.0 µL Forward Primer (10 µM stock)
-
1.0 µL Reverse Primer (10 µM stock)
-
1.0 µL Template DNA (~20-50 ng)
-
9.5 µL Nuclease-free water
-
-
Primer Example (Universal Plant):
-
psbA-F: 5'-TAGAGAATTTGTGTGCTTGG-3' [10] * psbA-R: 5'-CCGCCCCTACTCTACTATAC-3' [10]3. Thermal Cycling Conditions:
-
Initial Denaturation: 94°C for 4 min
-
35 Cycles:
-
Denaturation: 94°C for 30 sec
-
Annealing: 55°C for 30 sec (adjust based on primer Tm)
-
Extension: 72°C for 90 sec
-
-
Final Extension: 72°C for 7 min
-
Hold: 4°C
-
-
Verification: Run 5 µL of the PCR product on a 1% agarose gel to confirm the presence of a single band of the expected size (~1062 bp with these primers).
-
Sequencing: If amplification is successful, purify the remaining PCR product using a commercial kit and send for Sanger sequencing.
References
-
Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology. [Link]
-
Burgos, N. R., & Fischer, A. J. (2013). Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels. Weed Science. [Link]
-
European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. EWRS Working Group 'Herbicide Resistance'. [Link]
-
Han, H., et al. (2017). A novel psbA mutation (Phe274–Val) confers resistance to PSII herbicides in wild radish (Raphanus raphanistrum). Pest Management Science. [Link]
-
Heap, I. (2024). The International Herbicide-Resistant Weed Database. Online.
-
NIAB. (n.d.). Interpreting Herbicide Resistance Test Results. National Institute of Agricultural Botany. [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]
-
Takara Bio. (n.d.). Troubleshooting your PCR. Takara Bio USA, Inc. [Link]
-
University of Arizona. (2002). Herbicide Symptoms - Part 1. Cooperative Extension, College of Agriculture & Life Sciences. [Link]
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Utah State University Extension. (n.d.). Herbicide Injury. USU Extension. [Link]
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Yu, Q., & Powles, S. B. (2014). Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production. Plant Physiology. [Link]
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Technical Support Center: Investigating the Environmental Fate of 1-(2,4-Dichlorophenyl)urea
Introduction: 1-(2,4-dichlorophenyl)urea (DCPU) is a significant environmental compound, primarily recognized as a degradation intermediate of the widely used phenylurea herbicide, Diuron. Understanding its persistence, transformation, and ultimate fate is critical for comprehensive environmental risk assessment. This guide provides researchers, environmental scientists, and professionals in drug and pesticide development with a technical resource structured around common questions and experimental challenges encountered when studying the degradation pathways of DCPU.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the environmental degradation of this compound.
Q1: What are the primary environmental degradation pathways for this compound?
A1: The environmental degradation of this compound is governed by two main types of processes: biotic and abiotic.
-
Biotic Degradation: This is considered the principal mechanism for the natural attenuation of phenylurea herbicides and their metabolites in the environment.[1][2][3] Microbial activity, primarily from bacteria and fungi in soil and aquatic systems, plays a pivotal role.[1][2] The primary biotic pathway involves the enzymatic hydrolysis of the urea bond, cleaving this compound to form 2,4-dichloroaniline (2,4-DCA) and urea. The resulting 2,4-DCA can then undergo further microbial degradation.
-
Abiotic Degradation: While generally less significant than biodegradation in most agricultural soils, abiotic processes can contribute to the transformation of this compound.[1] These processes include:
-
Photodegradation: Transformation caused by the absorption of light, particularly UV radiation, which can occur on soil surfaces and in surface waters.[1] Studies on similar phenylurea compounds have demonstrated that photodegradation can lead to the formation of various reaction products.[4][5]
-
Hydrolysis: Chemical breakdown due to reaction with water. Phenylurea herbicides are generally stable against hydrolysis at neutral pH ranges (4-10), but the rate can be influenced by more acidic or basic conditions.[1][6]
-
Q2: What is the major metabolite formed during this compound degradation, and what is its environmental significance?
A2: The primary and most significant metabolite formed from the hydrolysis of this compound is 2,4-dichloroaniline (2,4-DCA) . This is a critical point of study because 2,4-DCA can be more persistent and toxic than the parent compound.[7] Its fate is a key factor in the overall environmental impact. 2,4-DCA is known to be toxic to aquatic organisms and can be slow to biodegrade, potentially leading to its accumulation in the environment.[8] Furthermore, under anaerobic conditions, 2,4-DCA can undergo reductive dechlorination to form monochloroanilines.[9][10]
Q3: Which types of microorganisms are known to degrade phenylurea herbicides and their aniline metabolites?
A3: A diverse range of soil microorganisms have been identified that can degrade phenylurea herbicides and their aniline derivatives. Bacterial strains are most commonly cited. For instance, species from genera such as Acinetobacter, Pseudomonas, and Bacillus have been shown to degrade the parent herbicide Diuron and its metabolite 3,4-DCA.[11][12] Fungi are also capable of metabolizing xenobiotic compounds through enzymes like cytochromes P450 (CYPs), which catalyze hydroxylation and ring cleavage reactions.[13][14] The degradation of the resulting 2,4-DCA often proceeds via an ortho-cleavage pathway, initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of chlorocatechols.[8]
Q4: How do environmental factors like pH, temperature, and soil composition influence degradation rates?
A4: The rate of degradation is highly dependent on environmental conditions.
-
pH: Phenylurea herbicides are relatively stable at neutral pH. However, acidic or basic conditions can increase the rate of chemical hydrolysis.[6] Microbial activity also has an optimal pH range, and deviations from this can inhibit biodegradation.
-
Temperature: Microbial metabolism is temperature-dependent. Generally, degradation rates increase with temperature up to an optimum, beyond which enzymatic activity decreases.
-
Soil Composition: Soil organic matter and clay content are crucial. High organic matter can increase the sorption of compounds like this compound, which can decrease their bioavailability for microbial degradation.[15] However, organic matter also supports a larger, more active microbial population. Soil structure and water content affect oxygen availability, determining whether aerobic or anaerobic degradation pathways will dominate.
Section 2: Troubleshooting Guide for Degradation Studies
This section provides practical advice for overcoming common experimental hurdles in a question-and-answer format.
Q1: Problem: My microbial degradation experiment shows very slow or no degradation of this compound. What are the potential causes?
A1: Causality & Solution Framework:
-
Cause 1: Lack of Acclimated Microorganisms. The microbial consortium in your soil or water sample may not have been previously exposed to this compound or similar structures and thus lacks the specific enzymes needed for degradation.
-
Solution: Implement an "acclimation period." Amend your microcosm with low concentrations of the target compound for an extended period (weeks to months) before starting the definitive experiment. This enrichment process selects for and encourages the growth of competent degrading populations.[9]
-
-
Cause 2: Substrate Toxicity. The concentration of this compound or its metabolite 2,4-DCA may be too high, leading to toxic effects that inhibit microbial activity.
-
Solution: Perform a dose-response study. Set up parallel experiments with a range of concentrations to identify the optimal, non-inhibitory level for your microbial system.
-
-
Cause 3: Nutrient Limitation. The degradation of organic pollutants can be limited by the availability of essential nutrients like nitrogen, phosphorus, or carbon sources (co-metabolism).
-
Solution: Ensure your experimental medium (if using liquid culture) or soil has adequate nutrient levels. Consider amending your microcosms with a balanced mineral salts medium. For some microbes, the presence of an additional, easily metabolizable carbon source can stimulate the production of enzymes that fortuitously degrade the target pollutant.
-
-
Cause 4: Poor Bioavailability. The compound may be strongly sorbed to soil organic matter or clay particles, making it unavailable to the microorganisms.
-
Solution: Analyze both the aqueous and solid phases of your samples to determine the partitioning of the compound. While altering soil composition is not feasible in a natural soil study, this knowledge is critical for interpreting your results.
-
Q2: Problem: I can see the parent compound disappearing, but I cannot detect the expected metabolite, 2,4-dichloroaniline (2,4-DCA). Why?
A2: Causality & Solution Framework:
-
Cause 1: Rapid Subsequent Degradation. The 2,4-DCA may be formed but then immediately degraded by other microorganisms in the consortium. This is known as transient accumulation.
-
Solution: Increase your sampling frequency, especially during the early stages of the experiment. Analyzing samples at shorter time intervals (e.g., every few hours instead of every few days) may allow you to capture the peak concentration of the transient metabolite.
-
-
Cause 2: Formation of Bound Residues. Aniline compounds like 2,4-DCA are known to bind irreversibly to soil organic matter (humus), forming non-extractable or "bound" residues.
-
Solution: Your analytical method may only be measuring the extractable fraction. To investigate bound residues, more rigorous extraction techniques or the use of radiolabeled ¹⁴C-1-(2,4-dichlorophenyl)urea is required. Tracking the ¹⁴C label allows for a complete mass balance, showing how much has been mineralized to ¹⁴CO₂, how much remains extractable, and how much has become incorporated into the soil matrix.
-
-
Cause 3: Analytical Method Issues. Your extraction solvent, cleanup procedure, or instrumental analysis may not be suitable for 2,4-DCA.
-
Solution: Validate your analytical method specifically for 2,4-DCA. Spike a control soil sample with a known amount of 2,4-DCA standard and perform your entire procedure to calculate the recovery rate. 2,4-DCA is more polar than its urea precursor, which may require different chromatographic conditions (e.g., mobile phase composition, column type) for good separation and detection.[7][16]
-
Q3: Problem: My sterile/abiotic control shows a significant loss of the parent compound. How can I confirm the cause?
A3: Causality & Solution Framework:
-
Cause 1: Incomplete Sterilization. Autoclaving or chemical sterilization (e.g., with sodium azide or mercuric chloride) may not have been fully effective, allowing some resilient microbes to remain active.
-
Solution: After sterilization, plate a small aliquot of your control soil slurry or water onto a nutrient-rich agar medium and incubate to check for microbial growth. This verifies the sterility of your control setup.
-
-
Cause 2: Abiotic Degradation. As mentioned in the FAQ, photodegradation or chemical hydrolysis could be occurring.
-
Solution: To isolate photodegradation, set up an additional control that is sterilized and incubated in the dark. If the loss is eliminated, photodegradation is the cause. To assess hydrolysis, ensure your experiment is buffered to a stable pH and compare rates at different pH values if necessary. Phenylurea herbicides are generally stable, so significant abiotic loss in typical environmental conditions (pH 5-9, dark) is unusual.[1]
-
Section 3: Data & Pathway Visualizations
Key Degradation Pathway
The primary microbial degradation pathway involves the hydrolysis of the urea side chain, followed by the subsequent degradation of the resulting aniline.
Caption: Primary microbial degradation pathway of this compound.
Experimental Workflow for a Soil Microcosm Study
A typical workflow for assessing the biodegradation of this compound in a soil matrix.
Caption: Standard experimental workflow for a soil degradation study.
Section 4: Experimental Protocol
Protocol: Assessing the Aerobic Biodegradation of this compound in Soil
This protocol outlines a robust method for determining the degradation rate and identifying the primary metabolite, 2,4-DCA, in a laboratory setting.
1. Materials & Reagents:
-
Freshly sieved (<2 mm) agricultural soil with no recent history of phenylurea herbicide application.
-
Analytical standards of this compound and 2,4-dichloroaniline (>98% purity).
-
HPLC-grade solvents (acetonitrile, methanol, water).
-
Reagent-grade calcium chloride (CaCl₂), sodium azide (NaN₃).
-
Glass flasks or jars (e.g., 250 mL Erlenmeyer flasks) with breathable seals.
-
Accelerated Solvent Extractor (ASE) or sonicator.
-
Centrifuge and filters (e.g., 0.22 µm PTFE).
2. Microcosm Preparation:
-
Rationale: This step creates a controlled environment to monitor degradation.
-
Determine the maximum water holding capacity (MWHC) of the soil. Adjust the soil moisture to 50-60% MWHC with sterile deionized water to ensure optimal microbial activity.
-
Weigh 50 g (dry weight equivalent) of the moisture-adjusted soil into each flask. Prepare triplicate flasks for each time point for both active and sterile treatments.
-
For Sterile Controls: Autoclave the soil-filled flasks twice for 60 minutes at 121°C, with a 24-hour interval between cycles. Alternatively, create a soil slurry and add sodium azide to a final concentration of 0.1% (w/w) as a chemical sterilant.
3. Application of Test Substance:
-
Rationale: Ensures a homogenous distribution of the compound at a known starting concentration.
-
Prepare a stock solution of this compound in methanol.
-
Add a small volume of the stock solution to each flask to achieve a final soil concentration relevant to environmental conditions (e.g., 1-5 mg/kg). Allow the methanol to evaporate completely in a fume hood before sealing the flasks.
-
The "Day 0" samples should be sacrificed and extracted immediately after this step.
4. Incubation:
-
Rationale: Maintains consistent environmental conditions for the duration of the experiment.
-
Incubate all flasks in the dark at a constant temperature (e.g., 20-25°C). The darkness prevents photodegradation.
-
Periodically weigh the flasks and add sterile water as needed to maintain constant moisture content.
5. Sampling and Extraction:
-
Rationale: This critical step recovers the parent compound and its metabolites from the complex soil matrix for analysis.
-
At each designated time point (e.g., 0, 1, 3, 7, 14, 28, 56 days), sacrifice three active and three sterile flasks.
-
Extract the entire 50 g soil sample. A common method is Accelerated Solvent Extraction (ASE) with a methanol/water mixture.[17] Alternatively, add 100 mL of acetonitrile to the flask, sonicate for 30 minutes, and shake for 2 hours.
-
Centrifuge the resulting slurry at high speed (e.g., 8000 x g) for 15 minutes.
-
Carefully collect the supernatant (the extract).
6. Analysis:
-
Rationale: Provides accurate quantification of the target analytes.
-
Filter the extract through a 0.22 µm filter into an HPLC vial.
-
Analyze the samples using a validated HPLC-UV or LC-MS/MS method. LC-MS/MS is preferred for its higher sensitivity and selectivity, which is crucial for metabolite identification.[17]
-
Typical HPLC Conditions:
7. Data Interpretation:
-
Rationale: Translates raw analytical data into meaningful degradation kinetics.
-
Plot the concentration of this compound versus time for both active and sterile treatments.
-
Calculate the Dissipation Time 50 (DT₅₀), or half-life, for the active soil using first-order kinetics, correcting for any abiotic loss observed in the sterile controls.
-
Plot the concentration of the 2,4-DCA metabolite over time to observe its formation and subsequent decline.
Section 5: References
-
Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PubMed Central. [Link]
-
Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. MDPI. [Link]
-
2,4-Dichloroaniline | C6H5Cl2N | CID 11123. PubChem. [Link]
-
Degradation of Diuron by a Bacterial Mixture and Shifts in the Bacterial Community During Bioremediation of Contaminated Soil. ProQuest. [Link]
-
Different pathways for 2,4-D degradation proposed in the literature. ResearchGate. [Link]
-
Aerobic degradation pathways of diuron and its metabolites. ResearchGate. [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. [Link]
-
Enhanced photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from freshwater and industrial wastewater using TiO2–CuO–clay soil nanocomposites. PubMed Central. [Link]
-
Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology. [Link]
-
Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media and Toxicity of Its Reaction. Semantic Scholar. [Link]
-
Degradation of Diuron by a Bacterial Mixture and Shifts in the Bacterial Community During Bioremediation of Contaminated Soil. PubMed. [Link]
-
Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli. PubMed. [Link]
-
Full article: Abiotic and Biotic Processes Governing the Fate of Phenylurea Herbicides in Soils: A Review. Taylor & Francis. [Link]
-
Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products. PubMed. [Link]
-
Analytical method for the determination of linuron, diuron, and their principal metabolites in soil. EPA Archives. [Link]
-
Electroanalytical Overview: the Measurement of Diuron. ACS Publications. [Link]
-
Microbial degradation pathways of diuron. ResearchGate. [Link]
-
Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. [Link]
-
Reductive dehalogenation of dichloroanilines by anaerobic microorganisms in fresh and dichlorophenol-acclimated pond sediment. PubMed Central. [Link]
-
(PDF) Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. ResearchGate. [Link]
-
Reductive dehalogenation of dichloroanilines by anaerobic microorganisms in fresh and dichlorophenol-acclimated pond sediment. ASM Journals. [Link]
-
Abiotic and Biotic Processes Governing the Fate of Phenylurea Herbicides in Soils: A Review. ResearchGate. [Link]
-
Cucumber Bioassay and HPLC Analysis to Detect Diuron Residues in Remineralized Soils Following Canavalia ensiformis Cultivation as a Phytoremediator. MDPI. [Link]
-
Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology. [Link]
-
Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. MDPI. [Link]
-
Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. SciELO. [Link]
-
Abiotic and Biotic Processes Governing the Fate of Phenylurea Herbicides in Soils: A Review. Taylor & Francis Online. [Link]
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- 5. Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 2,4-Dichloroaniline Degradation Pathway [eawag-bbd.ethz.ch]
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- 11. Degradation of Diuron by a Bacterial Mixture and Shifts in the Bacterial Community During Bioremediation of Contaminated Soil - ProQuest [proquest.com]
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- 13. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Inconsistent Results in Photosynthesis Inhibition Experiments
Welcome to the technical support center for photosynthesis inhibition experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these assays and troubleshoot the inconsistent results that can often arise. As field-seasoned scientists, we understand that variability is the enemy of discovery. This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively.
Our approach is built on three pillars: Expertise , explaining the "why" behind the "how"; Trustworthiness , providing self-validating protocols; and Authoritative Grounding , with in-text citations and a comprehensive reference list.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that often arise during photosynthesis inhibition experiments.
Q1: My control (untreated) plants/algae are showing high variability in photosynthetic efficiency (e.g., Fv/Fm). What's the first thing I should check?
A1: The first and most critical area to investigate is the environmental conditions. Photosynthesis is exquisitely sensitive to fluctuations in light, temperature, and CO2 availability.[1][2][3] Ensure all your replicates, both control and treated, are experiencing identical conditions. Even minor differences in light angle or temperature gradients across a growth chamber can cause significant variability.[4][5][6] It's also crucial to standardize the dark-adaptation period before taking chlorophyll fluorescence measurements, as this is fundamental for obtaining an accurate maximum quantum yield of PSII (Fv/Fm).[7]
Q2: I'm not seeing any inhibitory effect from a compound that is a known photosynthesis inhibitor. What could be the issue?
A2: This common problem often points to issues with the inhibitor itself or its delivery to the target site. Check the following:
-
Solubility: Many inhibitors are lipophilic and have poor solubility in aqueous solutions.[8] Ensure your compound is fully dissolved in a stock solution (e.g., using DMSO or ethanol) and that the final solvent concentration in your assay is low (typically <1% v/v) to avoid solvent-induced artifacts.[8]
-
Degradation: Some inhibitors, particularly quinones, are sensitive to light and can degrade over time.[8] Use a fresh stock solution and store it appropriately (in the dark, at low temperatures).
-
Uptake and Translocation: For whole-plant assays, consider if the inhibitor is being effectively absorbed by the roots or leaves and transported to the chloroplasts where photosynthesis occurs.[9] The method of application is critical.
Q3: The dose-response curve for my inhibitor is not sigmoidal and looks noisy. How can I improve it?
A3: A noisy or non-standard dose-response curve suggests issues with dose preparation, experimental variability, or data analysis.
-
Dose Range: Ensure your concentration range spans from no observable effect to 100% inhibition.[10] If the inhibitor is highly potent, you may need to use a much lower concentration range. Conversely, for a weak inhibitor, you may not reach full inhibition.
-
Replicates: Increase the number of biological replicates for each concentration to improve statistical power and identify outliers.
-
Homogenization: Ensure the inhibitor is thoroughly mixed into the medium (for algae) or evenly applied to the plant tissue.
-
Curve Fitting: Use a non-linear regression model, such as a four-parameter logistic curve, to analyze your data. This is standard for dose-response analyses.[10]
Q4: My chlorophyll fluorescence signal is unstable or noisy after adding the inhibitor. What should I do?
A4: Signal instability can be caused by several factors:
-
Inhibitor Precipitation: As mentioned, poor solubility can cause the compound to precipitate, which scatters the measurement light and creates a noisy signal.[8] Try lowering the concentration or ensuring vigorous mixing.
-
Solvent Effects: The solvent (e.g., DMSO) can affect membrane integrity at higher concentrations, leading to unstable fluorescence.[8]
-
Instrumental Issues: Check that your fluorometer is properly calibrated and that the light sources are stable.[8] Also, ensure the sample is correctly positioned in the instrument's measuring head or cuvette.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific sources of experimental inconsistency.
Guide 1: Environmental and Abiotic Factors
Inconsistent environmental conditions are a primary source of variability in photosynthesis research.[3][12] The plant's physiological state is a direct reflection of its immediate environment.
Issue: High variability between replicates.
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Inconsistent Light Intensity | Light is the driving force of photosynthesis. Even small differences in photon flux density (PFD) between replicates will lead to different rates of electron transport and, consequently, different levels of inhibition.[1][2] | 1. Measure PFD: Use a quantum sensor to measure the light intensity at the exact position of each plant or well. 2. Randomize: Randomize the position of your replicates within the growth chamber or greenhouse to average out any spatial variations in light.[6] 3. Consistent Angle: For leaf-clip based measurements, ensure the angle of the leaf relative to the light source is consistent.[4] |
| Temperature Fluctuations | Photosynthetic enzyme activity, particularly RuBisCO, is highly temperature-dependent.[3] Temperature also affects membrane fluidity and the rate of all biochemical reactions, including the inhibitor's binding kinetics. | 1. Monitor Temperature: Place multiple thermometers or data loggers throughout your experimental setup. 2. Acclimation: Ensure all plants are fully acclimated to the experimental temperature before starting measurements. 3. Avoid Heat from Lights: Be aware that lamps can generate significant heat. Use heat filters or ensure adequate air circulation. |
| Variable CO2 Concentration | CO2 is the substrate for carbon fixation. Inconsistent CO2 availability, often due to poor air circulation, will directly impact the rate of photosynthesis.[2] | 1. Ensure Airflow: Use fans to gently circulate air in enclosed growth chambers. 2. Control CO2 Levels: For highly precise experiments, use a gas exchange system with a CO2 controller.[13][14] 3. Standardize Chamber Size: When using sealed containers, ensure the volume-to-biomass ratio is consistent. |
| Water Stress/Humidity | Water deficit leads to stomatal closure to conserve water, which in turn limits CO2 uptake and affects photosynthesis.[2] This can confound the effects of your inhibitor. | 1. Consistent Watering Schedule: Ensure all plants are watered consistently and are not water-stressed. 2. Monitor Humidity: Maintain a stable relative humidity, as this affects the transpiration rate and stomatal conductance. |
Workflow Diagram: Standardizing Environmental Conditions
Caption: Workflow for ensuring uniform environmental conditions.
Guide 2: Reagent and Inhibitor-Specific Issues
The properties of the inhibitor and its preparation are fundamental to achieving reproducible results.
Issue: Inconsistent or no inhibition observed.
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Poor Inhibitor Solubility | If the inhibitor is not fully in solution, its effective concentration will be lower than intended and highly variable. Precipitates can also physically block light or interfere with measurements.[8] | 1. Verify Solubility: Check the manufacturer's data sheet or literature for appropriate solvents. 2. Use a Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., 100% DMSO). 3. Serial Dilutions: Perform serial dilutions from the stock to create your working concentrations. Ensure the final solvent concentration is consistent across all treatments and controls. 4. Vortex Thoroughly: Vortex each dilution thoroughly before application. |
| Inhibitor Degradation | Chemical instability can lead to a loss of active compound over time, especially with exposure to light, high temperatures, or repeated freeze-thaw cycles.[8][15] | 1. Check Storage Conditions: Ensure the inhibitor is stored as recommended (e.g., -20°C, protected from light). 2. Prepare Fresh: Prepare working dilutions fresh for each experiment from a stable stock solution. 3. Aliquot Stocks: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[15] |
| Incorrect Concentration Calculation | Simple calculation errors can lead to incorrect dosing and unreliable results. | 1. Double-Check Math: Have a colleague double-check your dilution calculations. 2. Use Online Calculators: Utilize online dilution calculators to verify your figures. 3. Calibrated Pipettes: Ensure your pipettes are properly calibrated.[15] |
| Non-Specific Binding/Adsorption | Some compounds may adsorb to the surfaces of plasticware (e.g., microplates, tubes), reducing the effective concentration available to the biological system. | 1. Use Low-Binding Plasticware: If you suspect this is an issue, use specially treated low-protein-binding plates or tubes. 2. Consider Glassware: For stock solutions, glass vials may be preferable to plastic tubes. |
Validated Protocol: Inhibitor Stock and Working Solution Preparation
-
Determine Solvent: Based on the inhibitor's properties, select an appropriate solvent (e.g., DMSO, Ethanol).
-
Prepare High-Concentration Stock: Weigh the inhibitor accurately and dissolve it in the chosen solvent to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes. Store at the recommended temperature (typically -20°C or -80°C).
-
Prepare Intermediate Dilution: On the day of the experiment, thaw one aliquot of the stock solution. Prepare an intermediate dilution in your assay medium.
-
Create Final Working Concentrations: Perform a serial dilution from the intermediate stock to create your final working concentrations.
-
Prepare Solvent Control: Crucially, prepare a control treatment that contains the same final concentration of the solvent as your highest inhibitor concentration. This allows you to differentiate the inhibitor's effect from any solvent-induced artifacts.
Guide 3: Measurement Technique and Instrumentation
Chlorophyll fluorescence is a powerful but nuanced technique. Incorrect instrument settings or application can easily lead to inconsistent data.[16][17][18]
Issue: High variability in fluorescence parameters (Fv/Fm, ΦPSII, NPQ).
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Incomplete Dark Adaptation | The measurement of Fv/Fm requires all Photosystem II (PSII) reaction centers to be in an "open" state, which is achieved by dark adaptation. An insufficient dark period will result in an underestimation of Fm and thus an artificially low Fv/Fm.[7] | 1. Standardize Time: Use a consistent dark adaptation period for all samples (typically 20-30 minutes for most plants). 2. Ensure Complete Darkness: Use dark adaptation clips or ensure the room is completely dark. Even very low levels of stray light can affect the results. |
| Incorrect Saturating Pulse Settings | The saturating pulse must be strong enough and long enough to close all PSII reaction centers to measure the true Fm. If the pulse is too weak or too short, Fm will be underestimated.[19] | 1. Optimize Pulse Intensity: Perform a test on a healthy, dark-adapted leaf. Increase the saturating pulse intensity until the measured Fm value no longer increases. Use this intensity for all subsequent measurements. 2. Check Pulse Duration: Ensure the pulse duration is sufficient (typically 0.6-0.8 seconds). |
| Inconsistent Sample Geometry | The distance and angle between the probe and the sample surface affect the amount of fluorescence signal captured. This is especially problematic with imaging PAM systems or when measuring irregularly shaped samples.[11][20] | 1. Use a Leaf Clip: Whenever possible, use a leaf clip to maintain a fixed distance and angle. 2. Consistent Positioning: If not using a clip, create a jig or holder to ensure every sample is placed in the exact same position relative to the probe. 3. Background Correction: For samples smaller than the measurement area (e.g., algae on a filter), background correction is necessary.[11] |
| Misinterpretation of Automatically Calculated Parameters | Instrument software often provides automatically calculated parameters like NPQ. However, these calculations can be misleading, especially under stress conditions where the underlying assumptions may be violated.[4][16][17][18] | 1. Inspect Raw Traces: Always inspect the raw fluorescence trace (F, Fm, Fm') before relying on calculated parameters. Look for anomalies or unexpected shapes.[4][16][17][18] 2. Understand the Formulas: Be aware of how parameters like NPQ are calculated (NPQ = (Fm - Fm') / Fm'). Understand that changes in Fm can affect NPQ values. |
Diagram: Troubleshooting Logic for PAM Fluorometry
Caption: Decision tree for troubleshooting PAM fluorometry data.
Guide 4: Biological Variability
Even under perfectly controlled conditions, inherent biological differences between individual plants or cultures can lead to variability.
Issue: A subset of replicates responds differently to the inhibitor.
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Genetic Variation | If using a non-clonal plant population, genetic differences can lead to varied responses to chemical treatments. Some genotypes may be naturally more tolerant or sensitive.[21] | 1. Use Clonal Lines: If possible, use genetically identical (clonal) plants or a highly inbred line to minimize genetic variability. 2. Increase Sample Size: If using a genetically diverse population is unavoidable (or desirable), a larger sample size is required to achieve statistical significance. |
| Developmental Stage | The age and developmental stage of a leaf or plant can significantly affect its photosynthetic capacity and its response to inhibitors. Younger, developing leaves may have different metabolic rates than older, mature leaves. | 1. Standardize Age: Use plants of the same age and leaves from the same position on the plant (e.g., the third fully expanded leaf). 2. Record Developmental Stage: Always record the developmental stage of the plants or cultures being used in your experiment. |
| Pre-existing Stress | Plants may have experienced prior stress (e.g., brief drought, temperature spike) that is not visually apparent but has altered their physiology, making them respond differently to the inhibitor.[21] | 1. Careful Acclimation: Ensure a sufficiently long and stable acclimation period before the experiment begins. 2. Discard Unhealthy Plants: Visually inspect all plants before the experiment and discard any that show signs of stress, disease, or damage. 3. Healthy Controls: Ensure your control samples have a high Fv/Fm (typically >0.8 for most species) before starting, as this indicates they are not stressed.[7] |
References
-
Logan, B. A., Adams, W. W., & Demmig-Adams, B. (2007). Viewpoint: Avoiding common pitfalls of chlorophyll fluorescence analysis under field conditions. Functional Plant Biology, 34(9), 853-859. [Link]
-
Logan, B. A., Adams, W. W., & Demmig-Adams, B. (2007). Viewpoint: Avoiding common pitfalls of chlorophyll fluorescence analysis under field conditions. ResearchGate. [Link]
-
Logan, B. A., Adams, W. W., & Demmig-Adams, B. (2007). Viewpoint: Avoiding common pitfalls of chlorophyll fluorescence analysis under field conditions. PubMed. [Link]
-
CID Bio-Science. (2023). Exploring Plant Nutrient Status: Q&A on Chlorophyll Fluorescence Measurements. CID Bio-Science. [Link]
-
Logan, B. A., Adams, W. W., & Demmig-Adams, B. (2007). Viewpoint: Avoiding common pitfalls of chlorophyll fluorescence analysis under field conditions. Semantic Scholar. [Link]
-
Bruce, T. J. A. (2014). Variation in plant responsiveness to defense elicitors caused by genotype and environment. Frontiers in Plant Science, 5, 349. [Link]
-
Ainsworth, E. A., & Rogers, A. (2020). Emerging approaches to measure photosynthesis from the leaf to the ecosystem. Journal of Experimental Botany, 71(7), 2137-2148. [Link]
-
CID Bio-Science. (2024). How to Measure Photosynthetic Efficiency: Tools, Methods, and the Importance of Accuracy. CID Bio-Science. [Link]
-
ResearchGate. (2023). How to correct PAM fluorometry measurements when the algal tissue is smaller than the measured area by the spectrometer? ResearchGate. [Link]
-
Sarangi, D., & Tyre, A. J. (2013). Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels. Weed Science, 61(1), 13-26. [Link]
-
van Kooten, O., & Snel, J. F. H. (1990). The use of chlorophyll fluorescence nomenclature in plant stress physiology. Photosynthesis Research, 25(3), 147-150. This is a foundational paper, a more accessible version of its concepts can be found in: Murchie, E. H., & Lawson, T. (2013). Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications. Journal of Experimental Botany, 64(13), 3983-3998. [Link]
-
ResearchGate. (2021). How to correctly analyze and interpret PAM fluorometry imaging data of organisms on rock? ResearchGate. [Link]
-
Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 51(345), 659-668. [Link]
-
Téskey, R. O., et al. (2024). A guide to photosynthetic gas exchange measurements: Fundamental principles, best practice and potential pitfalls. Plant, Cell & Environment. [Link]
-
University of Cambridge, Department of Plant Sciences. (n.d.). Environmental Plant Physiology. University of Cambridge. [Link]
-
Monash University. (n.d.). Factors affecting photosynthesis. Monash University. [Link]
-
Oregon State University Extension Service. (n.d.). Environmental factors affecting plant growth. Oregon State University. [Link]
Sources
- 1. Exploring Plant Nutrient Status: Q&A on Chlorophyll Fluorescence Measurements - CID Bio-Science [cid-inc.com]
- 2. monash.edu [monash.edu]
- 3. Environmental factors affecting plant growth | OSU Extension Service [extension.oregonstate.edu]
- 4. connectsci.au [connectsci.au]
- 5. engineering.csuohio.edu [engineering.csuohio.edu]
- 6. Plant Growth Experiments - Cornell Waste Management Institute [compost.css.cornell.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 10. bioone.org [bioone.org]
- 11. researchgate.net [researchgate.net]
- 12. Environmental plant physiology | Crop Science Centre [cropsciencecentre.org]
- 13. Emerging approaches to measure photosynthesis from the leaf to the ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ripe.illinois.edu [ripe.illinois.edu]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Viewpoint: Avoiding common pitfalls of chlorophyll fluorescence analysis under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Frequently asked questions about in vivo chlorophyll fluorescence: practical issues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Variation in plant responsiveness to defense elicitors caused by genotype and environment [frontiersin.org]
Technical Support Center: Sample Preparation for 1-(2,4-dichlorophenyl)urea Analysis in Plant Tissues
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the complex task of preparing plant tissue samples for the analysis of 1-(2,4-dichlorophenyl)urea. Plant matrices are notoriously complex, containing a wide array of interfering compounds that can compromise the accuracy and reproducibility of your results. This document moves beyond simple protocols to explain the causality behind our recommendations, empowering you to troubleshoot effectively and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when preparing plant samples for this compound analysis?
The primary challenges stem from the inherent complexity and variability of plant matrices. Key issues include:
-
Matrix Interferences: Plant tissues are rich in pigments (chlorophylls, carotenoids), lipids, waxes, sugars, and organic acids. These co-extracted compounds can interfere with analysis, primarily by causing matrix effects in LC-MS, leading to ion suppression or enhancement.
-
Analyte Recovery: Achieving consistent and high recovery of this compound can be difficult due to its potential to bind to matrix components or be lost during multi-step cleanup procedures.
-
Reproducibility: The heterogeneity of plant tissues can lead to variability between subsamples, affecting the reproducibility of your results. Thorough homogenization is critical to mitigate this.
Q2: What is the recommended initial approach for sample extraction?
For most plant tissues, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the recommended starting point. It offers an excellent balance of speed, efficiency, and broad applicability. The core of the method involves:
-
Extraction with acetonitrile, which is highly effective at extracting moderately polar compounds like phenylureas while simultaneously precipitating many proteins and other macromolecules.
-
Salting-out using magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc) to induce phase separation between the aqueous and acetonitrile layers, driving the analyte into the organic phase.
The choice of the specific QuEChERS salt formulation (e.g., AOAC or EN standard) depends on the pH sensitivity of the analyte. Since urea compounds can be unstable at extreme pHs, a buffered system (like the EN 15662 method using citrate buffer) is often preferred to maintain a stable pH around 5.0-5.5.
Q3: How should I store my plant tissue samples before and after homogenization?
Proper storage is crucial to prevent the degradation of this compound.
-
Pre-Homogenization: If you cannot process fresh samples immediately, flash-freeze them in liquid nitrogen and store them at ≤ -20°C, or preferably at -80°C, in airtight containers to prevent water loss and sublimation.
-
Post-Homogenization: Homogenized samples should be extracted immediately. If storage is unavoidable, store the homogenate at -80°C.
-
Extracts: Final extracts should be stored at 4°C for short-term analysis (1-2 days) or at -20°C for longer periods. Always use amber vials to protect the analyte from potential photodegradation. Stability studies are recommended to validate storage conditions for your specific matrix and holding times.
Q4: Can I use Gas Chromatography (GC) for analyzing this compound?
While possible, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is generally the preferred method. Phenylurea herbicides are thermally labile and can degrade in the hot GC inlet, leading to poor sensitivity and reproducibility. To use GC, a derivatization step is typically required to create a more volatile and thermally stable analogue of the parent compound. This adds complexity and potential sources of error to the workflow.
Troubleshooting Guide: From Low Recovery to High Matrix Effects
This section addresses specific problems you may encounter during your sample preparation workflow.
Problem 1: Low or Inconsistent Analyte Recovery
| Probable Cause | Recommended Solution | Scientific Rationale |
| Incomplete Extraction | Ensure the sample is thoroughly homogenized to a fine powder or paste (cryogenic grinding is recommended). Increase the shaking/vortexing time during the solvent extraction step to at least 1-2 minutes to ensure complete partitioning. | A larger surface area created by proper homogenization allows for more efficient interaction between the solvent and the tissue, maximizing extraction efficiency. Extended agitation overcomes kinetic barriers to partitioning. |
| Analyte Adsorption to Matrix | For highly complex matrices, consider using a matrix-dispersive technique like Matrix Solid-Phase Dispersion (MSPD), which blends the sample directly with a sorbent (e.g., C18) before elution. | MSPD disrupts the sample matrix and disperses it over a solid support, breaking down analyte-matrix interactions and allowing for a more efficient cleanup and elution process. |
| Loss during Cleanup (d-SPE) | If using Graphitized Carbon Black (GCB) to remove pigments, be aware that it can adsorb planar molecules like phenylureas. Reduce the amount of GCB used, or switch to a different sorbent combination. Always validate recovery with a spiked sample. | GCB has a strong affinity for planar structures due to π-π interactions. While effective for chlorophyll, it can lead to significant losses of certain analytes. Balancing pigment removal and analyte recovery is key. |
| pH-dependent Degradation | Ensure your extraction and cleanup steps use a buffered system (e.g., citrate-buffered QuEChERS) to maintain a stable pH, ideally between 4 and 8. | Urea derivatives can undergo hydrolysis under strongly acidic or basic conditions. Maintaining a stable, neutral-to-slightly-acidic pH throughout the process minimizes chemical degradation. |
Problem 2: High Matrix Effects in LC-MS/MS (Ion Suppression or Enhancement)
| Probable Cause | Recommended Solution | Scientific Rationale |
| Co-eluting Interferences | 1. Improve Cleanup: Add a targeted d-SPE sorbent. Use PSA (Primary Secondary Amine) for organic acids/sugars and C18 for lipids. For very "dirty" extracts, consider a pass-through Solid Phase Extraction (SPE) step after the initial QuEChERS extraction. 2. Dilute the Extract: Perform a "dilute-and-shoot" approach by diluting the final extract 5- to 10-fold with the initial mobile phase. | 1. More effective cleanup removes the specific molecules that compete with the analyte for ionization in the MS source. 2. Dilution reduces the concentration of all matrix components, thereby minimizing their competitive ionization effects. While this also dilutes the analyte, modern MS systems are often sensitive enough to compensate. |
| Insufficient Chromatographic Separation | Optimize your LC method. Use a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18) or adjust the gradient to better separate the analyte from the bulk of the matrix components eluting from the column. | By chromatographically separating the analyte from the majority of co-extracted matrix components, you ensure that they do not enter the MS source at the same time, thus preventing competition for ionization. |
| Inappropriate Calibration Strategy | Do not use solvent-based calibration curves for quantification. Prepare matrix-matched calibration standards by spiking known concentrations of the analyte into a blank plant extract that has undergone the full sample preparation procedure. | This is the most effective way to compensate for matrix effects. Because the standards and the samples experience the same degree of ion suppression or enhancement, the ratio remains constant, leading to accurate quantification. |
Visualized Workflows and Protocols
General Sample Preparation Workflow
The following diagram illustrates a comprehensive workflow for the analysis of this compound in plant tissues, from sample collection to final analysis.
Caption: General workflow for plant tissue sample preparation.
Decision Tree for d-SPE Cleanup Sorbent Selection
Choosing the right combination of cleanup sorbents is critical for removing interferences without compromising analyte recovery.
Caption: Decision tree for selecting d-SPE cleanup sorbents.
Detailed Experimental Protocol: Modified QuEChERS Method
This protocol is a robust starting point for most leafy and fruiting plant tissues. Validation is required for each new matrix.
1. Sample Homogenization
-
Weigh approximately 50 g of fresh plant tissue.
-
Flash-freeze the sample by adding small pieces to liquid nitrogen.
-
Grind the frozen tissue to a fine, free-flowing powder using a cryogenic grinder.
-
Transfer the homogenized powder to a pre-chilled container and store at -80°C until extraction.
2. Extraction
-
Weigh 10 g (± 0.1 g) of the frozen homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If required, add an internal standard at this stage.
-
Cap the tube and shake vigorously for 1 minute by hand or using a mechanical shaker.
-
Add the QuEChERS salt packet (containing 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute. An exothermic reaction may occur.
-
Centrifuge at ≥4000 RCF for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain the appropriate sorbents based on your matrix (see table below). A common starting point for green vegetables is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥4000 RCF for 5 minutes.
4. Final Preparation
-
Take a 1 mL aliquot of the final supernatant.
-
Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Table 1: Common d-SPE Sorbents and Their Functions
| Sorbent | Full Name | Target Interferences | Cautions |
| MgSO₄ | Anhydrous Magnesium Sulfate | Residual water | Universal; helps promote phase separation. |
| PSA | Primary Secondary Amine | Organic acids, fatty acids, sugars, anthocyanin pigments | Can remove some acidic analytes. |
| C18 | Octadecylsilane (End-capped) | Non-polar interferences (lipids, waxes) | Generally safe for moderately polar analytes. |
| GCB | Graphitized Carbon Black | Pigments (chlorophyll, carotenoids), sterols | High risk of analyte loss for planar molecules. Use sparingly and validate recovery. |
References
-
Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 31(3), 345-364. [Link]
-
Chromtech. (n.d.). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. [Link]
-
Kruve, A., et al. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1187(1-2), 58-66. [Link]
-
Cui, K., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2631. [Link]
-
de Rijke, E., et al. (2000). Pesticide residue analyses in plant material by chromatographic methods: clean-up procedures and selective detectors. Journal of Chromatography A, 885(1-2), 119-152. [Link]
-
Banerjee, K., et al. (2012). Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS. Journal of AOAC International, 95(4), 1225-1233. [Link]
- Wang, J., et al. (2010
Technical Support Center: Managing Photodegradation of 1-(2,4-Dichlorophenyl)urea in Experimental Settings
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(2,4-dichlorophenyl)urea. This guide is designed to provide expert insights and practical solutions for managing its photodegradation in experimental contexts. Drawing from established principles of phenylurea herbicide photochemistry, this resource offers troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the study of this compound photodegradation. Each issue is presented with potential causes and actionable solutions to get your research back on track.
Issue 1: Inconsistent or Slower-Than-Expected Photodegradation Rates
Question: My photodegradation experiments with this compound are showing highly variable results, and the degradation is much slower than anticipated. What could be the cause?
Answer:
Inconsistent and slow degradation rates are common challenges that can often be traced back to several key experimental variables. Here’s a systematic approach to troubleshooting this issue:
-
Cause 1: Inadequate Light Source Intensity or Wavelength. The energy and wavelength of the light source are critical for initiating photodegradation. If the lamp's intensity is too low or its emission spectrum doesn't sufficiently overlap with the absorption spectrum of this compound, the reaction will be slow or nonexistent.
-
Solution:
-
Verify Lamp Specifications: Ensure your light source (e.g., UV lamp, solar simulator) is appropriate for inducing photodegradation of phenylurea compounds. Phenylurea herbicides typically absorb UV light, so a lamp with a significant output in the UV range is necessary.
-
Measure Light Intensity with Actinometry: Do not rely solely on the manufacturer's specifications for lamp power. The actual photon flux reaching your sample should be measured using chemical actinometry. A standard method involves the use of o-nitrobenzaldehyde, which undergoes a well-characterized photochemical reaction, allowing for the calculation of light intensity over a specific wavelength range.[1][2] For a detailed protocol, please refer to the Experimental Protocols section.
-
Consistent Geometry: Maintain a fixed distance and orientation between the light source and your reaction vessel throughout all experiments to ensure consistent light exposure.
-
-
-
Cause 2: Suboptimal Photocatalyst Concentration and Dispersion (if applicable). If you are using a photocatalyst like titanium dioxide (TiO₂), its concentration and dispersion in the solution are paramount.
-
Solution:
-
Optimize Catalyst Loading: The degradation rate of similar compounds like diuron increases with TiO₂ concentration up to an optimal point (often around 1 g/L), after which the rate may decrease due to light scattering and particle aggregation, which reduces the penetration of UV light.[3] It is crucial to perform a concentration-optimization study for your specific experimental setup.
-
Ensure Proper Dispersion: TiO₂ nanoparticles can agglomerate in solution, reducing the available surface area for reaction. Prepare a well-dispersed slurry by sonicating the TiO₂ suspension before adding it to your reaction mixture. For a detailed protocol on preparing a TiO₂ slurry, see the Experimental Protocols section.
-
-
-
Cause 3: Incorrect pH of the Aqueous Medium. The pH of the solution can significantly influence the surface charge of the photocatalyst and the stability of the target compound, thereby affecting the degradation rate.
-
Solution:
-
Monitor and Control pH: The photodegradation rates of diuron have been shown to increase with a rise in pH from 5 to 9.[3] It is advisable to buffer your reaction mixture to a consistent pH to ensure reproducibility.
-
Investigate Optimal pH: If feasible, conduct preliminary experiments at different pH values (e.g., 5, 7, 9) to determine the optimal condition for the photodegradation of this compound in your system.
-
-
-
Cause 4: Presence of Quenchers or Inhibitors. Components in your sample matrix (e.g., from environmental water samples) can act as radical scavengers or compete for photons, thus inhibiting the photodegradation process.
-
Solution:
-
Purify Samples: If working with complex matrices, consider a solid-phase extraction (SPE) clean-up step to remove potential interferences before the photodegradation experiment.
-
Run Controls: Always include a control experiment with this compound in ultrapure water to establish a baseline degradation rate. This will help you determine if your sample matrix is a contributing factor to the slow degradation.
-
-
Issue 2: Poor Reproducibility in Analytical Quantification (HPLC-UV)
Question: I'm using HPLC-UV to measure the concentration of this compound, but my results are not reproducible. I'm seeing shifting retention times and inconsistent peak areas. What should I check?
Answer:
High-performance liquid chromatography (HPLC) is the method of choice for analyzing phenylurea herbicides.[4][5] However, several factors can lead to poor reproducibility. Here is a checklist to troubleshoot your HPLC analysis:
-
Cause 1: Mobile Phase Issues. The composition and preparation of the mobile phase are critical for consistent chromatography.
-
Solution:
-
Freshly Prepare and Degas Mobile Phase: Always use freshly prepared mobile phase made with HPLC-grade solvents and reagents. Ensure the mobile phase is thoroughly degassed to prevent air bubbles from interfering with the pump and detector.
-
Precise Composition: Use a graduated cylinder or volumetric flasks to ensure the accurate composition of your mobile phase. Small variations in the organic-to-aqueous ratio can lead to significant shifts in retention time.
-
Buffer pH: If using a buffer, ensure its pH is consistent across all runs, as pH can affect the retention of ionizable compounds.
-
-
-
Cause 2: Column-Related Problems. The HPLC column is the heart of the separation, and its condition is crucial.
-
Solution:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This may take 10-20 column volumes or more.
-
Column Contamination: If you are analyzing samples from complex matrices, your column may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. Using a guard column is highly recommended to protect your analytical column.
-
Column Temperature: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can cause retention time drift.
-
-
-
Cause 3: Sample Preparation and Injection. Inconsistencies in how samples are prepared and introduced to the HPLC system can lead to variability.
-
Solution:
-
Consistent Dilution: Use calibrated pipettes and consistent procedures for all sample dilutions.
-
Sample Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the system.
-
Autosampler Issues: If using an autosampler, check for air bubbles in the sample syringe and ensure the injection volume is consistent.
-
-
-
Cause 4: Detector Issues. A noisy or drifting baseline from the UV detector can affect peak integration and reproducibility.
-
Solution:
-
Check Lamp Performance: The UV lamp has a finite lifetime. A failing lamp can cause a noisy baseline.
-
Clean Detector Cell: Contaminants or air bubbles in the detector flow cell can cause baseline disturbances. Flush the cell with a strong, clean solvent.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental management of this compound photodegradation.
Q1: What is the expected photodegradation pathway for this compound?
A: The photodegradation of phenylurea herbicides generally proceeds through a series of reactions.[6] For this compound, the expected primary degradation steps, based on studies of similar compounds like diuron, include:
-
Hydroxylation of the aromatic ring: The addition of hydroxyl radicals (•OH) to the phenyl ring is a common initial step in photocatalytic degradation.
-
Dechlorination: The removal of one or both chlorine atoms from the phenyl ring.
-
Cleavage of the urea group: This can lead to the formation of 2,4-dichloroaniline and other intermediates.
The exact pathway and the resulting byproducts can be influenced by the experimental conditions, such as the presence of a photocatalyst, the pH, and the solvent.[3]
Q2: How can I distinguish between direct photolysis and photocatalysis in my experiments?
A: This is a critical control experiment. To differentiate between direct photolysis (degradation by light alone) and photocatalysis (degradation enhanced by a catalyst), you must run parallel experiments:
-
Direct Photolysis Control: Irradiate a solution of this compound under the same conditions (light source, temperature, pH) as your main experiment but without the photocatalyst.
-
Adsorption Control: Stir a solution of this compound with the photocatalyst in the dark for the same duration as your experiment. This will quantify the amount of compound that is simply adsorbed onto the catalyst surface.
-
Photocatalysis Experiment: Run your experiment with both the light source and the photocatalyst.
By comparing the degradation in these three conditions, you can determine the relative contributions of photolysis, adsorption, and photocatalysis.
Q3: What are the key parameters to include when reporting my photodegradation data?
A: For your research to be reproducible and comparable to other studies, it is essential to report the following parameters:
-
Initial concentration of this compound.
-
Light source specifications (type, manufacturer, power, emission spectrum).
-
Measured light intensity at the sample (irradiance), preferably determined by chemical actinometry.[1]
-
Photocatalyst used (if any), its concentration, and its key characteristics (e.g., crystal phase, surface area).
-
Reaction volume and vessel geometry.
-
pH of the solution.
-
Reaction temperature.
-
Calculated degradation rate constants and half-life.
-
Quantum yield, if calculated.
Q4: How do I prepare my samples for analysis if they are from a complex matrix like river water?
A: Environmental water samples often contain dissolved organic matter and other substances that can interfere with HPLC analysis and the photodegradation process itself. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and pre-concentration.[7]
-
Sorbent Selection: For phenylurea herbicides, a C18 (octadecyl) sorbent is commonly used due to the nonpolar nature of these compounds.
-
General SPE Protocol:
-
Conditioning: Pass methanol through the SPE cartridge to activate the C18 sorbent.
-
Equilibration: Flush the cartridge with ultrapure water to prepare it for the aqueous sample.
-
Loading: Pass your water sample through the cartridge at a controlled flow rate. The this compound will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the retained this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Troubleshooting SPE: Common issues include low recovery and poor reproducibility. These can often be resolved by optimizing the sorbent choice, elution solvent strength, and flow rates.[7][8]
Section 3: Data and Protocols
Table 1: Factors Influencing Photodegradation of Phenylurea Herbicides
| Parameter | Effect on Degradation Rate | Rationale | Key Considerations |
| Light Intensity | Increases with intensity (up to a point) | Higher photon flux leads to a greater rate of photocatalyst activation and direct photolysis.[9] | At very high intensities, the rate may plateau due to limitations in mass transfer or the number of active sites on the catalyst. |
| Photocatalyst (TiO₂) Concentration | Increases to an optimum, then decreases | Higher concentration provides more active sites.[3] | Excessive concentration leads to light scattering and particle aggregation, reducing efficiency.[3] |
| pH | Generally increases from acidic to slightly alkaline (pH 5-9) | Affects the surface charge of the photocatalyst and the speciation of the target compound.[3] | The optimal pH should be determined experimentally for the specific compound and catalyst. |
| Photosensitizers (e.g., H₂O₂, KNO₃) | Can increase degradation rate | These substances can promote the formation of highly reactive species like hydroxyl radicals. | Their effectiveness and optimal concentration depend on the specific experimental conditions. |
| Dissolved Organic Matter (DOM) | Can decrease degradation rate | DOM can compete for photons and scavenge reactive oxygen species. | Important to consider when working with environmental water samples. |
Experimental Protocols
Protocol 1: Preparation of TiO₂ Slurry for Photocatalysis
This protocol is adapted from general procedures for preparing TiO₂ suspensions for photocatalytic experiments.[10][11]
-
Weighing: Accurately weigh the desired amount of TiO₂ powder (e.g., to achieve a final concentration of 1 g/L in your reaction).
-
Dispersion: Add the TiO₂ powder to a volume of ultrapure water corresponding to your final reaction volume in a suitable container (e.g., a beaker).
-
Sonication: Place the container in an ultrasonic bath and sonicate for 15-30 minutes. This will break up agglomerates and ensure a fine, homogenous dispersion of the nanoparticles.
-
pH Adjustment (Optional): If required, adjust the pH of the slurry using dilute acid or base while stirring.
-
Use Immediately: It is best to use the prepared slurry immediately to prevent re-agglomeration of the nanoparticles.
Protocol 2: Chemical Actinometry using o-Nitrobenzaldehyde
This protocol provides a method to determine the photon flux of your light source.[1][2]
-
Prepare Actinometer Solution: Prepare a solution of o-nitrobenzaldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Irradiation: Place a known volume of the actinometer solution in the same reaction vessel you use for your photodegradation experiments and irradiate it with your light source.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 15, 20 minutes), withdraw a small aliquot of the solution.[2]
-
Analysis: Analyze the concentration of o-nitrobenzaldehyde in each aliquot using a suitable analytical method (e.g., GC-MS or HPLC-UV).
-
Calculation: The rate of disappearance of o-nitrobenzaldehyde is used to calculate the incident light intensity (I₀) using the known quantum yield (φ) of the reaction and the fraction of light absorbed (f). The detailed calculations can be found in the cited literature.[1]
Section 4: Visualizing the Process
Diagram 1: General Workflow for a Photodegradation Experiment
Caption: The efficiency of photocatalytic degradation is influenced by light, catalyst, and solution properties.
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Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. (2016). ResearchGate. [Link]
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Photodegradation of Pesticides on Plant and Soil Surfaces. (2003). ResearchGate. [Link]
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Preparation and Characterization of Chitosan/TiO2 Composite Membranes as Adsorbent Materials for Water Purification. (2022). MDPI. [Link]
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Validation & Comparative
Validating the Herbicidal Activity of 1-(2,4-dichlorophenyl)urea In Vivo: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo herbicidal activity of 1-(2,4-dichlorophenyl)urea, commonly known as Diuron. We will delve into the causality behind experimental choices, present detailed protocols for robust in vivo assays, and objectively compare Diuron's performance against key alternative herbicides. This document is designed to ensure scientific integrity and provide a self-validating system for your research endeavors.
Introduction: Understanding this compound (Diuron) and the Importance of In Vivo Validation
This compound is a potent phenylurea herbicide that has been utilized in agriculture for the pre-emergence control of a wide range of broadleaf and grassy weeds. Its primary mechanism of action involves the inhibition of photosynthesis.[1] Specifically, Diuron blocks the QB plastoquinone binding site on the D1 protein of photosystem II (PSII), thereby interrupting the photosynthetic electron transport chain.[2] This disruption prevents the conversion of light energy into the chemical energy (ATP and NADPH) necessary for plant growth, ultimately leading to plant death.[2][3]
While in vitro assays are valuable for initial screening and mechanistic studies, in vivo validation is a critical step to ascertain a compound's true herbicidal potential under more complex biological conditions. Whole-plant bioassays provide essential data on uptake, translocation, metabolism, and the overall phytotoxic effect of the herbicide on the target organism.[4] This guide will provide the necessary protocols and comparative data to rigorously assess the in vivo efficacy of Diuron.
Comparative Analysis: Diuron and Alternative Herbicides
To provide a comprehensive evaluation, it is essential to compare the performance of Diuron against other herbicides with different modes of action. This allows for a broader understanding of its relative efficacy and spectrum of activity. The following herbicides are commonly used as benchmarks in weed science research:
-
Glyphosate: A broad-spectrum, non-selective systemic herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the synthesis of aromatic amino acids in plants.[5]
-
Glufosinate: A non-selective contact herbicide that inhibits the enzyme glutamine synthetase, leading to a toxic accumulation of ammonia within the plant.[4][6]
-
Atrazine: A selective triazine herbicide that, similar to Diuron, inhibits photosynthesis at PSII, but it binds to a different site on the D1 protein.[7][8]
-
Paraquat: A fast-acting, non-selective contact herbicide that acts as an electron diverter in photosystem I (PSI), leading to the generation of reactive oxygen species that destroy cell membranes.[9][10]
Mechanism of Action Overview
The distinct mechanisms of these herbicides result in different symptomologies and efficacy profiles. Understanding these differences is crucial for interpreting experimental outcomes.
Figure 1: Comparative overview of the mechanisms of action for Diuron and selected alternative herbicides.
Data Presentation: Comparative Herbicidal Efficacy
The following table summarizes representative half-maximal effective concentration (ED₅₀) or growth reduction (GR₅₀) values for Diuron and the selected alternative herbicides against common weed species. It is crucial to note that these values can vary significantly based on experimental conditions, including weed growth stage, environmental factors, and specific bioassay methodology. The data presented here is synthesized from various studies to provide a comparative baseline.
| Herbicide | Mechanism of Action | Target Weed Species | ED₅₀ / GR₅₀ (g a.i./ha) | Reference(s) |
| This compound (Diuron) | Photosystem II Inhibitor | Amaranthus retroflexus (Redroot Pigweed) | 221 | [11] |
| Chenopodium album (Common Lambsquarters) | 150-250 | [12] | ||
| Abutilon theophrasti (Velvetleaf) | 200-300 | [13] | ||
| Glyphosate | EPSPS Inhibitor | Amaranthus retroflexus | 300-500 | [14] |
| Chenopodium album | 250-450 | [11] | ||
| Abutilon theophrasti | 420-840 | [15] | ||
| Glufosinate | Glutamine Synthetase Inhibitor | Amaranthus retroflexus | 200-400 | [8] |
| Chenopodium album | 150-350 | [10] | ||
| Abutilon theophrasti | 250-500 | [10] | ||
| Atrazine | Photosystem II Inhibitor | Amaranthus retroflexus | 100-200 | [16] |
| Chenopodium album | 80-150 | [12] | ||
| Abutilon theophrasti | 120-250 | [13] | ||
| Paraquat | Photosystem I Electron Diverter | Amaranthus retroflexus | 150-300 | [7] |
| Chenopodium album | 100-250 | [7] | ||
| Abutilon theophrasti | 200-400 | [7] |
Disclaimer: The ED₅₀/GR₅₀ values are approximate and intended for comparative purposes only. Actual values will vary based on specific experimental conditions.
Experimental Protocols: In Vivo Whole-Plant Bioassay
This section provides a detailed, step-by-step methodology for conducting a robust in vivo whole-plant bioassay to evaluate and compare the herbicidal efficacy of Diuron and its alternatives. Adherence to standardized protocols is paramount for generating reproducible and reliable data.[4][6]
Experimental Workflow Overview
The following diagram outlines the key stages of the in vivo herbicide evaluation workflow.
Figure 2: A generalized workflow for the in vivo evaluation of herbicidal compounds.
Detailed Methodology
4.2.1. Plant Material and Growth Conditions
-
Seed Selection: Obtain certified seeds of the target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Chenopodium album) and a susceptible crop species (e.g., Zea mays, Glycine max) for control and comparison. Ensure seeds have a high germination rate (>90%).
-
Potting Medium: Use a consistent, well-draining potting medium. A common mixture is a 2:1:1 ratio of sandy loam soil, peat moss, and perlite. Autoclave the soil mixture to eliminate any existing weed seeds or pathogens.
-
Planting: Fill 10-cm diameter pots with the prepared soil mixture. Sow 3-5 seeds per pot at a depth of approximately 1 cm. Once germinated, thin seedlings to one uniform plant per pot.
-
Growth Environment: Maintain plants in a controlled environment greenhouse or growth chamber. Recommended conditions are a 16:8 hour (light:dark) photoperiod, a constant temperature of 25 ± 2°C, and a relative humidity of 60-70%. Water plants as needed to maintain consistent soil moisture.
4.2.2. Herbicide Preparation and Application
-
Stock Solutions: Prepare stock solutions of this compound and the comparative herbicides (Glyphosate, Glufosinate, Atrazine, Paraquat) in an appropriate solvent (e.g., acetone or DMSO) and then dilute with deionized water containing a non-ionic surfactant (e.g., 0.1% v/v Tween 20) to create a range of concentrations. The concentration range should be determined based on preliminary range-finding experiments to bracket the expected ED₅₀/GR₅₀ values.
-
Application: When the plants have reached the 2-4 true leaf stage, apply the herbicide solutions as a foliar spray. Use a laboratory-grade cabinet sprayer to ensure uniform application. A typical application volume is 200-400 L/ha. Include a control group that is sprayed only with the water and surfactant solution.
-
Replication: Each treatment (herbicide and concentration) should be replicated at least four times in a completely randomized design.
4.2.3. Data Collection and Analysis
-
Visual Phytotoxicity Assessment: Visually assess the plants for signs of injury at 7, 14, and 21 days after treatment (DAT). Use a standardized rating scale, such as the 0-100% scale, where 0% represents no injury and 100% represents complete plant death.[7][9] Symptoms to note include chlorosis (yellowing), necrosis (tissue death), stunting, and malformation.
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of each plant. Record the fresh weight immediately. Subsequently, dry the plant material in an oven at 70°C for 72 hours, or until a constant weight is achieved, and record the dry weight.
-
Data Analysis: Calculate the percent inhibition of growth for each treatment relative to the untreated control. Use a statistical software package to perform a non-linear regression analysis to fit a dose-response curve (e.g., a four-parameter log-logistic model) to the biomass data. From this curve, determine the ED₅₀ or GR₅₀ value for each herbicide, which is the dose that causes a 50% reduction in plant growth.[17]
Causality and Trustworthiness in Experimental Design
The described protocol is designed as a self-validating system. The inclusion of multiple, well-characterized comparator herbicides with distinct mechanisms of action provides internal controls and benchmarks for the activity of this compound. For instance, observing the expected rapid contact activity of Paraquat versus the slower systemic effects of Glyphosate helps to validate that the experimental system is responding as anticipated.
The use of a standardized, susceptible weed species and controlled environmental conditions minimizes variability and allows for the attribution of observed effects directly to the applied herbicides. The dose-response analysis is critical for quantifying the potency of each compound and allows for statistically robust comparisons.
Conclusion
This guide provides a robust framework for the in vivo validation of the herbicidal activity of this compound. By following the detailed protocols and utilizing the comparative data provided, researchers can generate reliable and reproducible results. The emphasis on understanding the mechanisms of action and employing a self-validating experimental design will ensure the scientific integrity of the findings. This comprehensive approach will enable a thorough assessment of Diuron's performance and its potential as an effective weed management tool.
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The 0 to 10 rating system for herbicide phytotoxicity used in these studies. ResearchGate. [Link]
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A Comparative Guide to the Herbicidal Efficacy of Phenylurea Compounds: 1-(2,4-dichlorophenyl)urea vs. Monuron
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two phenylurea-based herbicides: the well-characterized, historical compound Monuron, and the less-documented 1-(2,4-dichlorophenyl)urea. Recognizing the disparity in publicly available data, this document serves a dual purpose: first, to consolidate the known attributes of Monuron as a benchmark, and second, to provide a rigorous experimental framework for researchers to directly and objectively evaluate the herbicidal efficacy of this compound in comparison.
The Phenylurea Herbicides: A Shared Mechanism of Action
Both this compound and Monuron belong to the phenylurea class of herbicides.[1] Their primary mode of action is the disruption of photosynthesis, a process fundamental to plant survival.[1][2] Specifically, these compounds are potent inhibitors of Photosystem II (PSII), a critical protein complex within the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.
They function by binding to the D1 protein of the PSII complex. This binding action physically blocks the plastoquinone (QB) binding site, which halts the flow of electrons from the primary electron acceptor (QA) to QB.[1] The interruption of this electron transport chain leads to a cascade of destructive events:
-
Inhibition of ATP and NADPH synthesis: The necessary energy and reducing power for carbon fixation are lost.
-
Generation of Reactive Oxygen Species (ROS): The buildup of high-energy electrons leads to the formation of ROS, which cause lipid peroxidation, membrane damage, and ultimately, cell death.[1]
-
Chlorosis and Necrosis: The visible symptoms of this cellular damage are yellowing of the leaves (chlorosis) followed by tissue death (necrosis).[2]
Caption: Mechanism of Photosystem II inhibition by phenylurea herbicides.
Compound Profiles
Monuron: The Benchmark Herbicide
Monuron, chemically known as 3-(p-chlorophenyl)-1,1-dimethylurea, was introduced in 1952 and has been extensively used as a non-selective, systemic herbicide.[3] It is effective for the control of a wide range of annual and perennial broadleaved weeds and grasses.[3][4] Its primary application is in non-cropland areas for total vegetation control, such as on industrial sites and rights-of-way, though it has also been used at lower rates on crops like cotton and sugarcane.[3]
| Property | Value | Source |
| IUPAC Name | 3-(4-chlorophenyl)-1,1-dimethylurea | [5] |
| CAS Number | 150-68-5 | [5] |
| Molecular Formula | C₉H₁₁ClN₂O | [5] |
| Molecular Weight | 198.65 g/mol | [5] |
| Water Solubility | 230 mg/L at 25 °C | [3] |
| Mode of Action | Systemic, inhibits photosynthesis | [3][4] |
| Use Classification | Non-selective herbicide | [3] |
Environmental Fate: Monuron is persistent in soil, a quality that makes it effective for long-term vegetation control. At high application rates (e.g., 23–230 kg/ha ), it can remain phytotoxic for several seasons.[3] Its persistence is lower in warm, moist soils. Due to its moderate water solubility and potential for leaching, its use has been restricted in some regions over environmental concerns.[3][4]
This compound: An Uncharacterized Alternative
In contrast to Monuron, there is a significant lack of published scientific literature detailing the herbicidal efficacy of this compound. While its chemical structure is known, its performance characteristics, such as target weed spectrum, effective dose rates, and crop safety, are not well-documented in public research.
| Property | Value | Source |
| IUPAC Name | (2,4-dichlorophenyl)urea | N/A |
| CAS Number | 5428-50-2 | N/A |
| Molecular Formula | C₇H₆Cl₂N₂O | N/A |
| Molecular Weight | 205.04 g/mol | [6] |
| Water Solubility | Data not available | N/A |
Structure-Activity Relationship Hypothesis: The key structural difference between Monuron and this compound is the halogen substitution on the phenyl ring. Monuron has a single chlorine atom at the para- (4) position, whereas this compound has chlorine atoms at both the ortho- (2) and para- (4) positions. In the closely related herbicide Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), the presence of a second chlorine atom is known to affect its physicochemical properties and herbicidal potency compared to Monuron.[1] It is plausible that the dichlorination in this compound would similarly alter its binding affinity for the D1 protein and its overall efficacy, but this can only be confirmed through direct experimental testing.
A Framework for Comparative Efficacy Evaluation
For researchers aiming to quantify and compare the herbicidal performance of this compound against Monuron, a structured experimental approach is essential. The following protocols are designed to yield robust, comparable data.
Caption: Generalized workflow for comparative herbicide efficacy testing.
Experiment 1: Whole-Plant Dose-Response Bioassay
Objective: To determine the effective dose required for 50% growth reduction (ED₅₀) for each herbicide on selected weed species. A lower ED₅₀ value indicates higher herbicidal potency.[7]
Methodology:
-
Plant Material: Select at least two relevant weed species, one broadleaf (e.g., Amaranthus retroflexus, redroot pigweed) and one grass (e.g., Setaria viridis, green foxtail). Include a known susceptible reference population.
-
Growth Conditions: Germinate seeds and grow seedlings in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Preparation: Prepare stock solutions of this compound and Monuron. Perform serial dilutions to create a range of at least seven doses for each herbicide, plus an untreated control. The dose range should be determined from preliminary tests to span from no effect to complete plant death.
-
Application: Apply the herbicide solutions to plants at a consistent growth stage (e.g., 3-4 true leaves) using a precision bench sprayer to ensure uniform coverage.
-
Data Collection: After a set period (typically 21-28 days post-application), assess the plants.
-
Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Measurement: Harvest the above-ground plant material, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis:
-
Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.
-
Fit the data to a non-linear regression model, such as a four-parameter log-logistic function, to generate a dose-response curve.[7]
-
From the curve, calculate the ED₅₀ value and its corresponding 95% confidence interval for each herbicide on each species.
-
Experiment 2: Crop Phytotoxicity Assessment
Objective: To evaluate the potential for crop injury from each herbicide, determining their selectivity.
Methodology:
-
Plant Material: Select a representative crop species not intended to be a target of the herbicide (e.g., corn, Zea mays; soybean, Glycine max).
-
Application Rates: Treat the crop plants with each herbicide at two rates: the projected effective use rate (1X, determined from Experiment 1) and twice that rate (2X) to simulate spray overlap in the field. Include an untreated control.
-
Data Collection: Visually assess phytotoxicity symptoms (e.g., stunting, chlorosis, necrosis, malformation) at 7, 14, and 21 days after treatment, using a 0-100% injury scale.[8]
-
Data Analysis: Compare the average injury ratings for each treatment. Significant injury at the 1X and 2X rates indicates a lack of crop safety and low selectivity.
Conclusion
While Monuron is a well-documented phenylurea herbicide, its use has declined due to environmental persistence and regulatory restrictions.[3][4] this compound represents a structurally related compound whose herbicidal potential remains largely uncharacterized in public literature. Based on the shared phenylurea chemistry, it is expected to inhibit Photosystem II. However, its relative efficacy, weed control spectrum, and crop selectivity can only be ascertained through rigorous, comparative experimentation. The protocols outlined in this guide provide a robust framework for researchers to generate the necessary data to objectively compare these two compounds, contributing valuable knowledge to the field of weed science and herbicide development.
References
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A Comparative Analysis of 1-(2,4-dichlorophenyl)urea and Atrazine Binding Sites in Photosystem II
This guide provides a detailed comparison of the binding sites of two widely studied herbicides, 1-(2,4-dichlorophenyl)urea (a urea-type herbicide closely related to Diuron) and atrazine (a triazine), within the Photosystem II (PSII) complex. Understanding the nuanced interactions of these molecules is crucial for the development of more effective and selective herbicides and for managing the evolution of herbicide resistance in weed populations.
The Central Role of Photosystem II in Photosynthesis and as a Herbicide Target
Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.[1] Its primary function is to catalyze the light-driven oxidation of water, releasing oxygen and protons, and to transfer the resulting electrons through a series of cofactors.[1] A key component of this electron transport chain is the D1 protein, which harbors the binding pocket for the mobile electron carrier, plastoquinone (PQ), at the QB site.[2]
Herbicides such as ureas and triazines act by competitively inhibiting the binding of plastoquinone to the QB site on the D1 protein.[2][3] This blockage of electron flow halts photosynthesis, leading to the formation of highly reactive oxygen species that cause rapid cellular damage and ultimately, plant death.[4]
Unraveling the Binding Pockets: A Tale of Two Herbicides
While both this compound and atrazine target the QB binding pocket, high-resolution structural studies, primarily using X-ray crystallography and more recently cryo-electron microscopy, have revealed distinct binding modes and interactions with the surrounding amino acid residues of the D1 protein.[5]
The Binding of this compound: A Focus on Histidine
Urea-type herbicides, exemplified by the well-studied Diuron (DCMU), are characterized by their interaction with a specific set of amino acid residues within the QB pocket. Molecular docking studies and structural data have indicated that a key interaction for urea-type herbicides is the formation of a hydrogen bond with the histidine residue at position 215 (His215) of the D1 protein.[2][6] This interaction is a critical determinant of their high binding affinity.
The Binding of Atrazine: The Significance of Serine
In contrast, triazine herbicides like atrazine exhibit a different set of interactions. Their binding is heavily influenced by the serine residue at position 264 (Ser264) of the D1 protein.[6][7] The development of resistance to atrazine in many weed species is directly linked to a single amino acid substitution at this position, most commonly from serine to glycine.[1] This mutation significantly reduces the binding affinity of atrazine, rendering the herbicide ineffective.
While both classes of herbicides occupy the same general space as plastoquinone, the subtle differences in their interactions have led to the concept of overlapping, yet distinct, binding sites.[8] This is further supported by the lack of cross-resistance between the two herbicide groups in many cases.[6]
Quantitative Comparison of Binding Affinities
The efficacy of a herbicide is directly related to its binding affinity for its target site. This is often quantified by the concentration required to inhibit 50% of the photosynthetic electron transport, known as the I50 value. A lower I50 value indicates a higher binding affinity.
| Herbicide Class | Representative Compound | Typical I50 Range (M) | Key Interacting Residue |
| Urea | Diuron | 7-8 x 10⁻⁸ | His215 |
| Triazine | Atrazine | 1-2 x 10⁻⁷ | Ser264 |
Data compiled from studies on various plant species.[1][5]
As the table illustrates, urea-type herbicides like diuron generally exhibit a higher binding affinity (lower I50) than triazine herbicides such as atrazine.[5] This difference in affinity can be attributed to the specific molecular interactions within the QB binding pocket.
Visualizing the Binding Interactions
The following diagrams illustrate the key interactions and the overall workflow for assessing herbicide binding.
Caption: Key amino acid interactions for urea and atrazine herbicides in the QB binding pocket of the D1 protein.
Experimental Workflow: Assessing Herbicide Binding Affinity via Chlorophyll Fluorescence
A common and robust method for determining the binding affinity of PSII-inhibiting herbicides is through the analysis of chlorophyll a fluorescence kinetics.[5] The OJIP test, which measures the fluorescence transient from a dark-adapted state, is particularly informative.[5]
Caption: Experimental workflow for determining herbicide I50 values using chlorophyll fluorescence.
Step-by-Step Protocol:
-
Thylakoid Isolation:
-
Homogenize fresh plant leaves (e.g., spinach or pea) in a chilled isolation buffer.
-
Filter the homogenate through several layers of cheesecloth or nylon mesh.
-
Centrifuge the filtrate at a low speed to pellet intact chloroplasts.
-
Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoid membranes.
-
Centrifuge at a higher speed to pellet the thylakoid membranes. Wash the pellet with a suitable buffer.
-
-
Sample Preparation and Incubation:
-
Resuspend the final thylakoid pellet in a reaction buffer and adjust the chlorophyll concentration to a standardized value.
-
Prepare a series of herbicide dilutions in the reaction buffer.
-
Add the herbicide dilutions to the thylakoid samples and incubate for a defined period in the dark.
-
-
Chlorophyll Fluorescence Measurement:
-
Dark-adapt the herbicide-treated and control samples.
-
Use a suitable fluorometer to record the fast chlorophyll fluorescence induction curve (OJIP transient) upon illumination with a saturating light pulse.
-
-
Data Analysis:
-
Extract relevant parameters from the fluorescence curves. A common parameter for assessing PSII inhibition is the relative variable fluorescence at the J-step (VJ).
-
Calculate the percentage of inhibition for each herbicide concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the herbicide concentration.
-
Fit the data to a dose-response curve and determine the I50 value.
-
Concluding Remarks for the Modern Researcher
The distinct binding mechanisms of this compound and atrazine within the QB pocket of the D1 protein underscore the importance of understanding structure-activity relationships in herbicide design. While both effectively inhibit photosynthesis, their differential interactions with key amino acid residues have significant implications for their efficacy, species selectivity, and the development of resistance. For professionals in drug development and crop protection, these insights are invaluable for creating next-generation herbicides that are not only potent but also sustainable in the face of evolving weed populations. The use of biophysical techniques like chlorophyll fluorescence provides a robust and high-throughput method for characterizing these interactions and for screening new chemical entities.
References
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Miteva, L., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(7), 1501. [Link]
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University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Herbicide Symptoms. [Link]
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Miteva, L., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. ResearchGate. [Link]
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Miteva, L., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. MDPI. [Link]
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de Oliveira, R. S., et al. (2021). Photosystem II inhibitor herbicides. ResearchGate. [Link]
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Wang, X., et al. (2021). Modulation of Electron Transfer Branches by Atrazine and Triazine Herbicides in Photosynthetic Reaction Centers. Biochemistry, 60(2), 147-158. [Link]
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Klobus, G., & Buczynska, A. (2015). The effect of triazine- and urea-type herbicides on photosynthetic apparatus in cucumber leaves. ResearchGate. [Link]
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Hsu, B. D., Lee, J. Y., & Pan, R. L. (1986). The two binding sites for DCMU in Photosystem II. Biochemical and Biophysical Research Communications, 141(2), 682-688. [Link]
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Vermaas, W. F., Arntzen, C. J., Gu, L. Q., & Yu, C. A. (1983). Changes in [14C]Atrazine Binding Associated with the Oxidation-Reduction State of the Secondary Quinone Acceptor of Photosystem II. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 723(2), 266-275. [Link]
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Ohad, I., & Hirschberg, J. (1992). Mutations in the D1 subunit of Photosystem II distinguish between quinone and herbicide binding sites. ResearchGate. [Link]
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Giardi, M. T., et al. (1996). Photosystem II Core Phosphorylation Heterogeneity, Differential Herbicide Binding, and Regulation of Electron Transfer in Photosystem II Preparations from Spinach. ResearchGate. [Link]
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Barber, J., & Andersson, B. (1994). Herbicide-induced oxidative stress in photosystem II. Trends in Biochemical Sciences, 19(2), 81-86. [Link]
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Renger, G., & Vermaas, W. (1986). Herbicide/Quinone Binding Interactions in Photosystem II. ResearchGate. [Link]
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Wang, Y., et al. (2024). Potential Candidate Molecule of Photosystem II Inhibitor Herbicide—Brassicanate A Sulfoxide. International Journal of Molecular Sciences, 25(4), 2291. [Link]
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Wang, Y., et al. (2024). Potential Candidate Molecule of Photosystem II Inhibitor Herbicide—Brassicanate A Sulfoxide. MDPI. [Link]
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Darr, S. C. (n.d.). Inhibitors of Photosystem II. Herbicides That Act Through Photosynthesis. [Link]
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Schrenk, D. (n.d.). 19.5 Herbicide Resistance to Photosystem II Inhibitors. Principles of Weed Control. [Link]
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A Researcher's Guide to the Validation of 1-(2,4-dichlorophenyl)urea as a Specific Photosystem II Inhibitor
This guide provides a comprehensive framework for the validation of 1-(2,4-dichlorophenyl)urea as a specific inhibitor of Photosystem II (PSII). We will delve into the mechanistic underpinnings of PSII inhibition, present a logical, self-validating experimental workflow, and objectively compare the candidate compound's performance against established benchmarks: the phenylurea herbicide Diuron (DCMU) and the triazine herbicide Atrazine. The methodologies described herein are designed to provide robust, publication-quality data for researchers in plant science, herbicide development, and photosynthesis research.
The Mechanism of Action: Targeting the Heart of Photosynthesis
Photosystem II is a critical protein complex within the thylakoid membranes of chloroplasts, responsible for the light-dependent reactions of photosynthesis. Its primary function is to use light energy to split water molecules, releasing oxygen, protons, and electrons. These electrons are then passed along an electron transport chain (ETC) to generate the chemical energy (ATP and NADPH) required for carbon fixation.
Phenylurea and triazine-class herbicides act by interrupting this vital electron flow. They specifically bind to the D1 protein of the PSII reaction center, at a site normally occupied by a mobile plastoquinone molecule known as QB.[1][2] By competitively inhibiting the binding of plastoquinone, the herbicide blocks the transfer of electrons from the primary quinone acceptor, QA, to QB.[3] This blockage halts the entire linear electron transport chain, leading to a cascade of events:
-
The production of ATP and NADPH ceases, starving the plant of energy.[1]
-
The absorbed light energy, unable to be used for photochemistry, is dissipated, partly as an increase in chlorophyll fluorescence.
-
A buildup of highly reactive oxygen species occurs, causing rapid photo-oxidative damage to cellular components, ultimately leading to cell death.[1]
Comparative Benchmarks: Establishing a Performance Baseline
To validate a new compound, it must be compared against well-characterized standards. We have selected two widely used PSII inhibitors for this purpose.
| Compound | Chemical Class | Key Structural Features | Target Site |
| This compound | Phenylurea | 2,4-dichloro substitution on the phenyl ring. Unsubstituted urea nitrogen. | QB binding niche on the D1 protein of PSII. |
| Diuron (DCMU) [4] | Phenylurea | 3,4-dichloro substitution on the phenyl ring. Dimethylated urea nitrogen. | QB binding niche on the D1 protein of PSII.[5] |
| Atrazine [6] | s-Triazine | Triazine ring with ethylamine and isopropylamine side chains. | QB binding niche on the D1 protein of PSII.[7] |
The choice of these benchmarks is deliberate. DCMU allows for a direct comparison within the same chemical class, highlighting how the position of the chlorine atoms and urea substitution affects potency. Atrazine provides a comparison with a different chemical class that targets the same binding site, offering insights into the broader specificity of the D1 protein pocket.
The Validation Workflow: A Step-by-Step Experimental Framework
A robust validation follows a logical progression from initial screening to quantitative analysis and specificity confirmation. This workflow ensures that each experimental step builds upon the last, creating a self-validating system.
Foundational Step: Isolation of Thylakoid Membranes
The basis of our in vitro assays is a functionally active preparation of thylakoid membranes, the site of the light-dependent reactions.
Protocol 1: Isolation of Thylakoid Membranes from Spinach (Spinacia oleracea)
-
Homogenization: Homogenize ~20 g of deveined, fresh spinach leaves in 100 mL of ice-cold isolation buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, and 0.1% BSA). Perform this step in a chilled blender with short, high-speed bursts to prevent heating.
-
Filtration: Filter the homogenate through several layers of cheesecloth or Miracloth into a chilled beaker to remove large debris.
-
Centrifugation: Transfer the filtrate to centrifuge tubes and spin at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet intact chloroplasts.
-
Lysis: Discard the supernatant. Resuspend the chloroplast pellet in a small volume of hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.6, 1 mM MgCl₂) and incubate on ice for 5 minutes to induce osmotic lysis and release the thylakoids.
-
Washing: Add an equal volume of double-strength suspension buffer (e.g., 660 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 1 mM MgCl₂) and centrifuge at a higher speed (e.g., 5,000 x g) for 10 minutes at 4°C to pellet the thylakoid membranes.
-
Final Suspension: Discard the supernatant and resuspend the thylakoid pellet in a minimal volume of the final suspension buffer.
-
Quantification: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.[8] Adjust the concentration to a working stock (e.g., 1 mg chlorophyll/mL) for use in subsequent assays.
Primary Screening: Does it Inhibit PSII?
The initial goal is to confirm that this compound inhibits PSII activity. We use two complementary methods that measure different aspects of PSII function.
This assay directly measures the primary function of PSII: the splitting of water.[9] A decrease in the rate of light-induced oxygen evolution in the presence of the inhibitor is a direct indication of PSII inhibition.
Protocol 2: Measurement of Photosynthetic Oxygen Evolution
-
System Setup: Calibrate a Clark-type oxygen electrode system at a constant temperature (e.g., 25°C).
-
Reaction Mixture: In the electrode chamber, add reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 330 mM sorbitol, 1 mM MgCl₂, 10 mM NaCl) and an artificial electron acceptor such as 2,5-dichloro-p-benzoquinone (DCBQ) or potassium ferricyanide. These acceptors are necessary because the natural electron acceptor, NADP+, is not present in isolated thylakoids.
-
Baseline Measurement: Add an aliquot of the thylakoid suspension (e.g., to a final concentration of 15-20 µg chlorophyll/mL) to the chamber. Measure the dark respiration rate for a few minutes.
-
Light-Induced Evolution: Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.
-
Inhibition Assay: Turn off the light. Add a specific concentration of the inhibitor (e.g., 1 µM of this compound, DCMU, or Atrazine dissolved in a suitable solvent like DMSO or ethanol). Incubate for 2-5 minutes in the dark.
-
Measure Inhibition: Illuminate the chamber again and record the inhibited rate of oxygen evolution. The percentage of inhibition is calculated relative to the uninhibited control rate.
This technique is a highly sensitive, non-invasive probe of PSII photochemistry.[10][11] When electron transport from QA to QB is blocked, the reaction centers become "closed," and the absorbed light energy that cannot be used is re-emitted as fluorescence. An increase in fluorescence yield is a hallmark of PSII inhibition.
Protocol 3: Chlorophyll a Fluorescence Measurement
-
Instrument Setup: Use a Pulse-Amplitude-Modulated (PAM) fluorometer.
-
Sample Preparation: Dilute the thylakoid suspension in the reaction buffer to a low chlorophyll concentration (e.g., 10-15 µg/mL) in a suitable cuvette.
-
Dark Adaptation: Dark-adapt the sample for at least 5 minutes. This ensures all PSII reaction centers are "open" (QA is oxidized).
-
Measure F₀: Measure the minimum fluorescence level (F₀) by applying a weak, modulated measuring light.
-
Measure Fₘ: Apply a short (~0.8 s), high-intensity pulse of saturating light to transiently close all PSII reaction centers. The maximum fluorescence level reached is Fₘ.
-
Calculate Fᵥ/Fₘ: The maximum quantum yield of PSII is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. In a healthy, uninhibited sample, this value is typically ~0.83.
-
Inhibition Assay: Add the inhibitor to the sample, incubate in the dark for 2-5 minutes, and repeat steps 4-5. PSII inhibitors will cause a significant increase in the F₀ level and a corresponding decrease in the calculated Fᵥ/Fₘ, indicating a block in electron transport.[12]
Quantitative Comparison: Determining Inhibitory Potency (IC₅₀)
After confirming inhibitory activity, the next step is to quantify its potency. This is achieved by determining the half-maximal inhibitory concentration (IC₅₀), the concentration of the inhibitor required to reduce PSII activity by 50%.[13] A lower IC₅₀ value indicates a more potent inhibitor.
To determine the IC₅₀, a dose-response experiment is performed using either the oxygen evolution or chlorophyll fluorescence assay. A range of inhibitor concentrations is tested, and the percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve is used to calculate the IC₅₀ value.[14]
Table 2: Comparative Inhibitory Potency (IC₅₀) on PSII Activity
| Compound | Assay Method | Reported/Expected IC₅₀ (nM) |
| This compound | Oxygen Evolution | ~80-120 (Hypothetical) |
| Diuron (DCMU) | Oxygen Evolution | ~30-50[3][15] |
| Atrazine | Oxygen Evolution | ~400-600[16][17] |
Note: IC₅₀ values are highly dependent on experimental conditions, particularly the chlorophyll concentration. The values presented are for comparative purposes. The hypothetical value for this compound is based on structure-activity relationships within the phenylurea class, suggesting it may be slightly less potent than the 3,4-dichloro isomer (DCMU).
Conclusion
The validation of this compound as a specific Photosystem II inhibitor requires a systematic and multi-faceted approach. By following the outlined workflow—from the isolation of active thylakoids to the confirmation of inhibition via oxygen evolution and chlorophyll fluorescence, and finally to the quantitative determination of its IC₅₀ value—researchers can generate robust and reliable data.
Comparing the compound against the well-established inhibitors DCMU and Atrazine provides crucial context for its potency and mechanism. The evidence gathered through these protocols would strongly support the classification of this compound as a specific inhibitor that, like other phenylureas, targets the QB binding site on the D1 protein of Photosystem II, thereby blocking photosynthetic electron transport.
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Navigating the Cellular Maze: A Comparative Guide to the Cross-Reactivity of Dichlorophenyl Ureas
For researchers, scientists, and drug development professionals, understanding the precise interactions of a chemical entity within the complex cellular landscape is paramount. The specificity of a compound for its intended target is the bedrock of its therapeutic potential and safety profile. This guide provides an in-depth technical comparison of the cross-reactivity of 1-(2,4-dichlorophenyl)urea and its closely related analogs, with a primary focus on the well-characterized herbicide Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea], due to the prevalence of data for this compound. We will explore the known cellular targets, delve into potential off-target interactions, and present a comparative analysis of state-of-the-art methodologies to comprehensively profile compound selectivity.
The Dichlorophenyl Urea Scaffold: From Herbicides to Kinase Inhibitors
The dichlorophenyl urea scaffold is a versatile chemical moiety found in a range of biologically active compounds. While Diuron is widely recognized for its potent inhibition of photosystem II in plants, leading to its use as a herbicide, emerging research has highlighted that aryl urea derivatives possess a broader pharmacological scope, including the ability to inhibit protein kinases.[1][2] This dual activity underscores the critical need for rigorous cross-reactivity profiling to delineate on-target efficacy from potential off-target liabilities.
Primary Target and Mechanism of Action of Diuron
The primary and most well-documented target of Diuron is the D1 protein of the photosystem II complex in chloroplasts.[3] By binding to this protein, Diuron blocks the electron transport chain, thereby inhibiting photosynthesis and leading to plant death.
Known Off-Target Effects in Mammalian Cells
Despite its primary application in agriculture, studies have revealed that Diuron and its metabolites can exert effects on non-target organisms, including mammals. A significant body of evidence points to mitochondrial dysfunction as a key off-target effect.[4][5][6][7] Specifically, Diuron and its metabolites have been shown to induce uncoupling of oxidative phosphorylation and reduce cell viability in various human cell lines, with mitochondria identified as a primary target.[6] Furthermore, some studies suggest potential genotoxicity and endocrine-disrupting effects.[8][9][10]
A Comparative Analysis of Methodologies for Cross-Reactivity Profiling
The journey to understanding a compound's selectivity is paved with a diverse array of experimental techniques. The choice of methodology is a critical experimental decision, contingent on the research question, available resources, and the desired depth of analysis. Here, we compare several key approaches.
Broad-Spectrum Kinase Profiling
Given that the aryl urea scaffold is a known feature in many kinase inhibitors, assessing the cross-reactivity of dichlorophenyl ureas against a broad panel of kinases is a logical and crucial step.[11][12][13][14]
Expertise & Experience: Kinase profiling can be performed using either biochemical or cell-based assays. Biochemical assays, which measure the direct inhibition of purified kinase enzymes, offer a clean, quantitative measure of a compound's potency (e.g., IC50).[15] However, they lack the physiological context of a living cell. Cellular assays, on the other hand, provide a more holistic view by assessing a compound's activity within the complex intracellular environment, accounting for factors like cell permeability and the presence of competing endogenous ligands such as ATP.[16]
Trustworthiness: A robust kinase profiling experiment will include a diverse panel of kinases from different families. Commercial services offer access to extensive panels, often exceeding 500 kinases.[17] Data should be generated in a dose-response format to determine accurate IC50 values.
Data Presentation:
| Kinase Target | Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Score (S-score) |
| Target Kinase X | This compound | 50 | 200 | 0.8 |
| Off-Target Kinase A | This compound | 1500 | >10000 | - |
| Off-Target Kinase B | This compound | 800 | 5000 | - |
| Staurosporine (Control) | This compound | 5 | 10 | 0.1 |
Hypothetical data for illustrative purposes.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and ATP.
-
Aliquot Kinase: Add the purified kinase to the wells of a microtiter plate.
-
Add Compound: Add serial dilutions of the test compound (e.g., this compound) and control inhibitors (e.g., staurosporine).
-
Initiate Reaction: Add the substrate and [γ-³³P]ATP to start the kinase reaction.
-
Incubate: Allow the reaction to proceed at a controlled temperature for a specific time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Capture Substrate: Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate.
-
Wash: Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify: Measure the radioactivity on the filter using a scintillation counter.
-
Analyze Data: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for validating target engagement in a cellular context.[18][19][20][21] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.
Expertise & Experience: This method provides direct evidence of a physical interaction between the compound and its target protein within intact cells. A key advantage is its ability to identify targets without the need for compound modification or labeling. The readout is typically performed by Western blotting or mass spectrometry.
Trustworthiness: A well-designed CETSA® experiment includes a melt curve to determine the optimal temperature for discriminating between the ligand-bound and unbound states of the target protein. Isothermal dose-response experiments are then performed at this temperature to quantify the compound's potency in stabilizing the target.[22]
Data Presentation:
| Compound | Target Protein | Concentration (µM) | Relative Protein Abundance (Normalized to DMSO) |
| This compound | Target X | 10 | 1.8 |
| This compound | Off-Target Y | 10 | 1.1 |
| DMSO | Target X | - | 1.0 |
| DMSO | Off-Target Y | - | 1.0 |
Hypothetical data for illustrative purposes.
Experimental Protocol: Western Blot-Based CETSA®
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle (DMSO) for a defined period.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation.
-
Protein Quantification: Determine the protein concentration of the soluble fractions.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
Detection: Use a secondary antibody conjugated to a reporter molecule (e.g., HRP) for detection and imaging.
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate a melt curve or against compound concentration for an isothermal dose-response curve.
Chemical Proteomics: The Kinobeads™ Approach
Chemical proteomics offers an unbiased, large-scale method to identify the cellular targets of a small molecule.[23][24][25][26] The Kinobeads™ technology utilizes immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.
Expertise & Experience: In a competitive binding experiment, a cell lysate is pre-incubated with the test compound before being applied to the Kinobeads™. Proteins that are bound by the test compound will not be captured by the beads. The captured proteins are then identified and quantified by mass spectrometry. This approach can reveal both expected and unexpected targets.
Trustworthiness: This method provides a global view of a compound's interactions with the kinome in a near-native state. The use of quantitative mass spectrometry allows for the precise determination of the displacement of each kinase from the beads, which is proportional to the compound's binding affinity.
Mandatory Visualization:
Caption: A schematic of the Kinobeads™ workflow for target identification.
Receptor Binding Assays
To investigate interactions with non-kinase targets, such as G-protein coupled receptors (GPCRs) or nuclear receptors, receptor binding assays are the gold standard.[27][28][29][30]
Expertise & Experience: These assays typically involve a competitive format where the test compound competes with a radiolabeled or fluorescently labeled ligand of known affinity for binding to a receptor preparation (e.g., cell membranes expressing the receptor).
Trustworthiness: A well-validated receptor binding assay will have a high signal-to-noise ratio and low non-specific binding. The data are used to calculate the inhibition constant (Ki), which reflects the compound's affinity for the receptor.
Synthesizing the Data for a Comprehensive Selectivity Profile
No single method provides a complete picture of a compound's cross-reactivity. A truly comprehensive understanding is achieved by integrating data from multiple orthogonal assays. For instance, a hit from a kinase panel should be validated for target engagement in cells using CETSA®. Unexpected findings from a chemical proteomics screen should be followed up with specific binding or functional assays.
Mandatory Visualization:
Caption: A logical workflow for assessing compound selectivity.
Conclusion: A Multi-Faceted Approach to Ensure Specificity
The study of the cross-reactivity of this compound and its analogs reveals the importance of looking beyond the primary intended target. While compounds like Diuron have a well-defined herbicidal mechanism, their potential for off-target effects, particularly on mitochondria and kinases, necessitates a thorough and multi-pronged investigational approach. By combining broad-spectrum screening with targeted validation assays in cellular contexts, researchers can build a comprehensive selectivity profile. This not only de-risks the potential for toxicity in drug development but also opens avenues for repurposing existing chemical scaffolds for new therapeutic applications. The rigorous application of the comparative methodologies outlined in this guide will empower scientists to navigate the cellular maze with greater confidence and precision.
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Herbicide Diuron as Endocrine Disrupting Chemicals (EDCs) through Histopathological Analysis in Gonads of Javanese Medaka (Oryzias javanicus, Bleeker 1854). National Center for Biotechnology Information. [Link]
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Diuron and its metabolites induce mitochondrial dysfunction-mediated cytotoxicity in urothelial cells. Taylor & Francis Online. [Link]
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Diuron in Water: Functional Toxicity and Intracellular Detoxification Patterns of Active Concentrations Assayed in Tandem by a Yeast-Based Probe. MDPI. [Link]
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Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]
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Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
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Kinase Panel Profiling. Pharmaron. [Link]
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Effect of Light and Cytokinin Modulators on Adventitious Shooting in Melia volkensii Gürke. MDPI. [Link]
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Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. MDPI. [Link]
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Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. National Center for Biotechnology Information. [Link]
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Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. National Center for Biotechnology Information. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
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Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
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Special Issue : Plant Biodiversity and Molecular Marker Technology: Discovery and Application of DNA Polymorphisms. MDPI. [Link]
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A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(2,4-dichlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, comparative analysis of methodologies for the quantitative determination of 1-(2,4-dichlorophenyl)urea, a compound of interest in various chemical and pharmaceutical contexts. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the rationale behind experimental choices, offering a practical and scientifically sound resource for your laboratory.
The Critical Need for Validated Analytical Methods
Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for the analysis of non-volatile and thermally labile compounds like phenylurea derivatives[3]. The selection of a reversed-phase HPLC method with UV detection is predicated on the chromophoric nature of the dichlorophenyl ring system, which allows for sensitive detection, and the polarity of the urea moiety, which is well-suited for separation on a C18 stationary phase.
Rationale for Method Adaptation
While a specific validated method for this compound was not found in the public literature during the preparation of this guide, a comprehensive validated method for the simultaneous determination of the herbicide diuron and its metabolites, including the structurally analogous 3,4-dichlorophenylurea , provides a scientifically sound basis for adaptation[1][2][4]. The shift in the chlorine substitution from the 3,4- to the 2,4-position on the phenyl ring is not expected to fundamentally alter the chromatographic behavior or the UV absorbance maximum significantly, making the adaptation of this method a logical and efficient starting point for validation in your laboratory.
Experimental Protocol: HPLC-UV
This protocol is adapted from a validated method for a closely related structural isomer and serves as a robust starting point for the validation of this compound analysis[1][2][4].
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for moderately polar compounds like dichlorophenyl ureas.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (45:55 v/v). This composition offers a good balance of solvent strength to achieve adequate retention and a reasonable run time.
-
Flow Rate: 0.86 mL/min. This flow rate is optimized for the column dimensions to ensure efficient separation.
-
Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 254 nm. The dichlorophenyl ring exhibits strong absorbance at this wavelength, providing good sensitivity.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.
-
Sample Preparation: The sample preparation will be matrix-dependent. For drug substance analysis, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like soil or biological fluids, a solid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances[1].
Validation of the HPLC-UV Method
The validation of this analytical procedure should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validation parameters[5].
Table 1: Summary of Validation Parameters and Acceptance Criteria for the HPLC-UV Method
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and spiked samples. Assess peak purity using a DAD. | The analyte peak should be free of interference from other components. Peak purity index should be close to 1. |
| Linearity | Analyze at least five concentrations over the range of 80-120% of the expected sample concentration. Plot peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) > 0.99. The y-intercept should be close to zero. |
| Accuracy | Analyze a minimum of three replicate preparations at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in the matrix. | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze a minimum of six replicate preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and observe the effect on the results. | The method should remain unaffected by small, deliberate variations in parameters. |
The following diagram illustrates the workflow for the validation of the HPLC-UV method.
Caption: Workflow for HPLC Method Validation.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely accessible technique, other methods may offer advantages in specific scenarios. The choice of an analytical method should be based on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
Table 2: Comparison of Analytical Methods for this compound
| Feature | HPLC-UV | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds in the gas phase. | High-resolution separation with highly selective and sensitive detection based on mass-to-charge ratio. | Separation of ions in an electrolyte solution under the influence of an electric field. |
| Advantages | Robust, reliable, widely available, and cost-effective. | High resolution for volatile compounds. | Extremely high sensitivity and selectivity, suitable for complex matrices and trace-level analysis. | High separation efficiency, low sample and reagent consumption. |
| Disadvantages | Moderate sensitivity compared to MS. Potential for interference in complex matrices. | Requires derivatization for non-volatile or thermally labile compounds like phenylureas, which adds complexity and potential for error[3]. | Higher equipment and maintenance costs. Requires specialized expertise. | Lower sensitivity for some analytes compared to HPLC, potential for adsorption to the capillary wall. |
| Typical Application | Routine quality control, purity assessment, and content uniformity. | Analysis of volatile impurities. | Trace-level quantification in complex matrices (e.g., environmental, biological samples), impurity profiling. | Analysis of charged species, chiral separations. |
The following decision tree can guide the selection of an appropriate analytical method.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The validation of an analytical method for this compound is a critical step in ensuring the quality and safety of pharmaceutical products and for accurate environmental monitoring. This guide has provided a comprehensive framework for the validation of a primary HPLC-UV method, grounded in established regulatory guidelines. The adaptation of a validated method for a close structural isomer presents a scientifically sound and efficient approach. Furthermore, the comparison with alternative techniques such as GC, UPLC-MS/MS, and Capillary Electrophoresis offers a broader perspective, enabling researchers and scientists to select the most appropriate method for their specific analytical challenges. By following the principles of scientific integrity and thorough validation, reliable and defensible analytical data can be consistently achieved.
References
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MDPI. (n.d.). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Available from: [Link]
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da Silva, J. B. B., Yabe, M. J. S., & de Souza, N. E. (2012). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Anais da Academia Brasileira de Ciências, 84(3), 661–668. Available from: [Link]
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Assessing the Phytotoxicity of 1-(2,4-dichlorophenyl)urea on Non-Target Plants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Environmental Impact of Phenylurea Herbicides
1-(2,4-dichlorophenyl)urea, a member of the phenylurea class of herbicides, is widely utilized for pre-emergence control of a broad spectrum of weeds in various agricultural and non-agricultural settings.[1][2] Its efficacy lies in its ability to inhibit photosynthesis, a fundamental process for plant survival.[3][4] However, the very mechanism that makes it a potent herbicide also raises concerns about its potential impact on non-target plants, which are crucial components of healthy ecosystems. This guide provides a comprehensive framework for assessing the phytotoxicity of this compound, offering a comparative analysis with other herbicides and detailing robust experimental protocols to ensure scientific integrity.
The assessment of a herbicide's phytotoxicity is a critical component of its environmental risk assessment.[5][6] It informs regulatory decisions, guides safe application practices, and is essential for developing more selective and environmentally benign weed control solutions. This guide is designed to equip researchers with the necessary knowledge and methodologies to conduct thorough and reliable phytotoxicity evaluations.
Mechanism of Action: The Molecular Basis of Phytotoxicity
The primary mode of action for this compound and other phenylurea herbicides is the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain.[4][7] Specifically, it blocks electron flow at the quinone acceptors of PSII by competing for the binding site of plastoquinone.[7] This disruption halts the production of ATP and NADPH, the energy currency and reducing power essential for carbon fixation, ultimately leading to a decrease in sugar content and plant death.[3][7]
One of the initial and visible symptoms of this disruption is chlorosis, a yellowing of the leaves due to the degradation of chlorophyll.[3] The inhibition of electron transport also leads to the formation of reactive oxygen species, which can cause severe cellular damage.[7]
Caption: Inhibition of electron transport in Photosystem II by this compound.
Comparative Phytotoxicity Assessment: Experimental Design and Key Endpoints
To objectively assess the phytotoxicity of this compound, it is crucial to compare its effects with other herbicides, particularly those with different modes of action. A well-designed study should include a range of concentrations to establish a dose-response relationship and determine key toxicological endpoints.
Standardized Protocols:
Several internationally recognized guidelines provide a framework for terrestrial plant toxicity testing. The OECD Guideline 208 is a widely accepted standard for evaluating the effects of chemicals on seedling emergence and growth.[8] This protocol involves exposing seeds or young seedlings to the test substance in a controlled environment and measuring various growth parameters.[8]
Key Phytotoxicity Endpoints:
A comprehensive assessment should evaluate multiple endpoints to capture the full spectrum of potential phytotoxic effects. These include:
-
Germination Percentage: Assesses the impact on the initial stage of plant development.
-
Shoot and Root Length: Provides a measure of early seedling growth and vigor. Inhibition of root length is often a more sensitive indicator of phytotoxicity.[9][10]
-
Biomass (Fresh and Dry Weight): A critical endpoint for quantifying the overall impact on plant growth and productivity.
-
Visual Injury Symptoms: Qualitative assessment of symptoms such as chlorosis, necrosis, and morphological deformities.[11]
-
Photosynthetic Efficiency: Can be measured using techniques like chlorophyll fluorescence to directly assess the impact on the herbicide's target site.[12]
Experimental Workflow for Terrestrial Plant Phytotoxicity Testing (Adapted from OECD 208)
Caption: Standardized workflow for assessing herbicide phytotoxicity on non-target plants.
Comparative Data Analysis: this compound vs. Other Herbicides
The following table presents a hypothetical comparison of the phytotoxicity of this compound with two other common herbicides, 2,4-D (a synthetic auxin) and Glyphosate (an EPSP synthase inhibitor), on a representative non-target dicot species (e.g., Lactuca sativa - lettuce). The data is expressed as EC50 values (the concentration causing a 50% reduction in a given endpoint).
| Herbicide | Mode of Action | Germination EC50 (mg/kg soil) | Root Elongation EC50 (mg/kg soil) | Shoot Biomass EC50 (mg/kg soil) |
| This compound | Photosystem II Inhibitor | > 10 | 0.5 - 1.5 | 1.0 - 2.5 |
| 2,4-D | Synthetic Auxin | > 20 | 0.1 - 0.5 | 0.5 - 1.0 |
| Glyphosate | EPSP Synthase Inhibitor | > 50 | 5.0 - 10.0 | 10.0 - 20.0 |
Interpretation of Comparative Data:
This hypothetical data illustrates that different herbicides exhibit varying levels of phytotoxicity and affect different growth parameters to varying extents. For instance, while 2,4-D shows a more pronounced effect on root elongation at lower concentrations, this compound demonstrates significant inhibition of both root and shoot growth. Glyphosate, in this example, is less phytotoxic at the seedling stage. Such comparative data is invaluable for understanding the specific risks posed by different herbicides to non-target plant communities.
Causality and Self-Validating Protocols
The robustness of any phytotoxicity assessment hinges on the causality behind experimental choices and the implementation of self-validating systems.
Experimental Choices:
-
Selection of Non-Target Species: The choice of plant species is critical. A range of species, including both monocots and dicots, and representatives from different plant families, should be tested to provide a more comprehensive risk profile. Standard test species are often used for regulatory purposes, but including ecologically relevant wild species can provide more realistic insights.[5][13]
-
Concentration Range: The selected concentrations should span a range that is environmentally relevant, from expected environmental concentrations (EECs) to levels that are likely to cause significant effects. This allows for the determination of a no-observed-effect concentration (NOEC) and the EC50.
-
Control Groups: The inclusion of untreated controls is fundamental for establishing a baseline for normal growth and for validating that any observed effects are due to the herbicide treatment. A positive control (a substance with known phytotoxicity) can also be included to ensure the test system is responsive.
Self-Validating Systems:
-
Replication: Each treatment level and control should be replicated sufficiently (typically 3-5 replicates) to allow for statistical analysis and to ensure the results are not due to random chance.
-
Randomization: The placement of experimental units (e.g., pots) within the growth chamber should be randomized to minimize the influence of any environmental gradients (e.g., light, temperature).
-
Detailed Record Keeping: Meticulous documentation of all experimental parameters, including environmental conditions, application rates, and any observed anomalies, is essential for reproducibility and for troubleshooting any unexpected results.
Conclusion: Towards a More Comprehensive Understanding of Herbicide Impacts
The assessment of the phytotoxicity of this compound on non-target plants is a multifaceted process that requires a strong foundation in plant biology, toxicology, and experimental design. By employing standardized protocols, evaluating a range of relevant endpoints, and conducting comparative analyses with other herbicides, researchers can generate the robust data needed to accurately characterize its environmental risks. This guide provides a framework for conducting such assessments with scientific integrity, ultimately contributing to the development of more sustainable weed management strategies and the protection of biodiversity.
References
-
OECD. (n.d.). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Guidelines for the Testing of Chemicals, Section 2. Retrieved from [Link]
-
Northwest Coalition for Alternatives to Pesticides. (2003). Diuron. Journal of Pesticide Reform, 23(1). Retrieved from [Link]
-
Lawrence, J. M. (1966). Diuron as an Aquatic Herbicide. Proceedings of the Annual Conference of the Southeastern Association of Game and Fish Commissioners, 19, 194-196. Retrieved from [Link]
-
Boutin, C., Strandberg, B., & Carpenter, D. (2014). Phytotoxicity testing for herbicide regulation: Shortcomings in relation to biodiversity and ecosystem services in agrarian systems. Ecotoxicology and Environmental Safety, 107, 154-163. Retrieved from [Link]
-
dos Santos, V. M., et al. (2024). Comparative assessment of 2,4-D phytotoxicity on six green manure plants. Environmental Science and Pollution Research, 31(1), 1-11. Retrieved from [Link]
-
Negri, A. P., et al. (2015). Lethal and sub-lethal chronic effects of the herbicide diuron on seagrass. Aquatic Toxicology, 165, 184-193. Retrieved from [Link]
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European and Mediterranean Plant Protection Organization. (2014). PP 1/135 (4) Phytotoxicity assessment. EPPO Bulletin, 44(3), 289-293. Retrieved from [Link]
-
Mudge, C. R. (2013). Impact of aquatic herbicide combinations on nontarget submersed plants. Journal of Aquatic Plant Management, 51, 117-124. Retrieved from [Link]
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Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Diuron (Ref: DPX 14740). Pesticide Properties DataBase. Retrieved from [Link]
-
Vedantu. (n.d.). Herbicide DCMU 33 4dichlorophenyl1 1dimethyl urea kills class 11 biology CBSE. Retrieved from [Link]
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Department of Agriculture, Forestry and Fisheries, Republic of South Africa. (n.d.). Guidelines for Herbicide Registration Trials: Cotton. Retrieved from [Link]
-
Agriculture Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
-
dos Santos, V. M., et al. (2024). Comparative Assessment Of 2,4-D Phytotoxicity On Six Green Manure Plants. ResearchGate. Retrieved from [Link]
-
St. John, J. B., & Hilton, J. L. (1973). Effects of Optically Active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts. Plant Physiology, 52(5), 470–474. Retrieved from [Link]
-
St. John, J. B., & Hilton, J. L. (1973). Effects of Optically Active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts. Plant Physiology, 52(5), 470–474. Retrieved from [Link]
-
German Environment Agency (Umweltbundesamt). (2017). Protection of terrestrial non-target plant species in the regulation of environmental risks of pesticides. Retrieved from [Link]
-
University of Maryland Extension. (2024). Phytotoxicity: Chemical Damage to Garden Plants. Retrieved from [Link]
-
Krogmeier, M. J., McCarty, G. W., & Bremner, J. M. (1989). Phytotoxicity of foliar-applied urea. Proceedings of the National Academy of Sciences, 86(21), 8189-8191. Retrieved from [Link]
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Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary. Retrieved from [Link]
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Wessels, J. S. C., & van der Veen, R. (1956). A Possible Mechanism of Action of the Urea Type Herbicides. Weeds, 4(4), 397-398. Retrieved from [Link]
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Zwerger, P., & Pestemer, W. (2002). Testing the phytotoxic effects of herbicides on higher terrestrial non-target plants using a plant life cycle test. ResearchGate. Retrieved from [Link]
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Upchurch, R. P., & Mason, D. D. (1958). The Comparative Toxicities of Four Phenylurea Herbicides in Several Soil Types. Weeds, 6(4), 413-424. Retrieved from [Link]
-
Strandberg, B., et al. (2012). Effects of herbicides on non-target plants: How do effects in standard plant test relate to effects in natural habitats?. Danish Environmental Protection Agency. Retrieved from [Link]
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Singh, S., & Singh, S. (2019). A relative predictive study of structurally similar chlorophenyl urea herbicides: Monuron and Diuron. ResearchGate. Retrieved from [Link]
-
Busi, R., & Goggin, D. E. (2024). Metabolism of 2,4‐D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science, 80(12), 6041-6052. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,4-dichlorophenyl)urea
Executive Overview
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 1-(2,4-dichlorophenyl)urea (CAS No. 5428-50-2). As a chlorinated phenylurea compound, this chemical presents specific hazards, including skin and eye irritation, potential for skin sensitization, and presumed aquatic toxicity based on related structures.[1] Adherence to these procedures is critical not only for regulatory compliance with bodies such as the U.S. Environmental Protection Agency (EPA) but also for ensuring the safety of laboratory personnel and protecting the environment. The core principle of this guide is waste minimization, followed by responsible, informed disposal of all contaminated materials as hazardous waste.
Chemical & Hazard Profile
A foundational understanding of the chemical's properties and associated hazards is paramount to executing its disposal safely. The causality behind the stringent disposal protocols lies in its chemical structure: a chlorinated aromatic ring coupled with a urea functional group, a combination known for environmental persistence and potential biological activity.
Table 1: Chemical Identification and Properties of this compound
| Property | Data | Reference / Source |
| Chemical Name | This compound | [1] |
| CAS Number | 5428-50-2 | [1] |
| Molecular Formula | C₇H₆Cl₂N₂O | [1] |
| Molecular Weight | 205.04 g/mol | [2] |
| Appearance | Solid (presumed white crystalline) | General knowledge of related phenylurea compounds. |
| Primary Hazards | Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319). | [1] |
| Environmental Hazards | Presumed harmful/toxic to aquatic life with long-lasting effects (based on related compounds). | [3] |
| Incompatible Materials | Oxidizing agents, Reducing agents, Water. | [1] |
Regulatory Framework & Waste Classification
All waste generated must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[5]
-
Waste Classification: this compound is not explicitly listed by name as a P-listed or U-listed hazardous waste in 40 CFR §261.33.[6] However, this does not mean it is non-hazardous. Disposal must be based on its characteristics.
-
Likely RCRA Waste Codes:
-
D002 (Corrosivity): Not applicable, as the substance is not acidic or basic.
-
D001 (Ignitability): Not applicable, it is a non-volatile solid.
-
D003 (Reactivity): Not applicable under normal conditions.
-
Toxicity Characteristic (D004-D043): Waste may be classified as toxic if it leaches specific contaminants above regulatory limits. While unlikely for this specific compound to be listed, its chlorinated aromatic structure warrants caution.
-
-
Recommended Action: In the absence of a specific listing, any discarded, unused this compound, along with grossly contaminated materials and spill cleanup debris, should be conservatively managed as a toxic hazardous waste . Consult with your institution's Environmental Health & Safety (EHS) department for the appropriate state-specific waste codes. Common practice for unlisted toxic chemical waste is to use a state-equivalent code or manage it under the most protective category available.
Risk Assessment and Hazard Control
Prior to handling, a thorough risk assessment must be conducted. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[7]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand | Nitrile gloves (double-gloving recommended). | Prevents skin contact, irritation, and potential sensitization.[1] |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn when handling larger quantities (>50g) or when there is a significant risk of dust generation. | Protects against eye irritation from dust particles.[1] |
| Body | Fully buttoned laboratory coat. Consider a chemically resistant apron when handling bulk quantities. | Protects skin and clothing from contamination. |
| Respiratory | Required if handling outside of a certified chemical fume hood or if dust is generated. Use a NIOSH-approved respirator with P95 or P100 particulate filters. | Minimizes inhalation of airborne particles. The NIOSH Pocket Guide to Chemical Hazards provides guidance on respirator selection for various chemical classes.[8][9][10] |
Engineering Controls:
-
Chemical Fume Hood: All weighing and transfer operations involving the solid compound should be performed within a certified chemical fume hood to contain dust and prevent inhalation exposure.
-
Ventilation: Ensure the disposal area is well-ventilated.
Step-by-Step Disposal Procedures
The following workflow provides a logical pathway for managing waste streams associated with this compound.
Caption: Disposal Decision Workflow for this compound.
Protocol for Empty Container Decontamination
The objective is to render the container non-hazardous by removing residual chemical. The first rinse is the most critical and must be captured as hazardous waste.
-
Initial Solvent Rinse (Rinse 1):
-
Causality: Phenylurea herbicides exhibit increased degradation rates under acidic or basic conditions.[11][12] An initial rinse with a solvent capable of dissolving the compound, followed by a pH-adjusted rinse, can be effective.
-
Procedure: a. Select a solvent in which the compound is soluble (e.g., methanol, acetone). b. Add a small amount of the solvent to the container (approx. 10% of the container volume). c. Securely cap and vigorously shake the container to dissolve all visible residue. d. Decant the solvent rinsate into a designated hazardous waste container labeled "Halogenated Organic Waste." This first rinse is considered acutely hazardous.
-
-
Aqueous Rinse (Rinse 2 & 3):
-
Procedure: a. Fill the container approximately 10% full with water and a small amount of laboratory detergent. b. Shake vigorously and empty the rinsate into the same hazardous waste container. c. Repeat with a final water rinse and collect the rinsate.
-
-
Final Disposition:
-
After air-drying completely, obliterate or remove the original label.
-
The container can now be disposed of as standard laboratory glass or plastic waste.
-
Protocol for Bulk and Spill Waste Disposal
This procedure applies to unused/expired product, reaction residues, and materials used for spill cleanup (e.g., absorbent pads, contaminated PPE).
-
Waste Collection:
-
Carefully transfer all solid waste into a designated, leak-proof, and sturdy hazardous waste container. Use a plastic liner bag if necessary.
-
DO NOT mix with incompatible wastes, particularly strong oxidizing or reducing agents.[1]
-
-
Container Labeling:
-
The container must be kept closed except when adding waste.
-
Affix a hazardous waste label immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Toxic")
-
The accumulation start date.
-
-
-
Storage and Pickup:
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) or central storage area, segregated from incompatible materials.
-
Arrange for disposal through your institution's EHS department. The ultimate disposal method will likely be high-temperature incineration in a RCRA-permitted facility, which is the standard for many chlorinated organic compounds.[3]
-
Emergency Procedures
Spill Response:
-
Small Spill (<5g in a fume hood):
-
Ensure PPE is worn.
-
Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a hazardous waste container.
-
Decontaminate the area with a detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.
-
-
Large Spill (>5g or any spill outside a hood):
-
Evacuate the immediate area.
-
Alert others and restrict access.
-
Contact your institution's EHS or emergency response team immediately.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
-
HPC Standards, Safety Data Sheet: (2,4-Dichlorophenyl)urea.
-
Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). In-Field Spatial Variability in the Degradation of the Phenyl-Urea Herbicide Isoproturon Is the Result of Interactions between Degradative Sphingomonas spp. and Soil pH. Applied and Environmental Microbiology, 69(7), 3967–3973.
-
Sørensen, S. R., Aamand, J., & Jacobsen, C. S. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1-11.
-
ResearchGate, Phenylurea herbicide initial hydrolysis enzymes.
-
ResearchGate, Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation.
-
ResearchGate, Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas.
-
Finar Limited, Safety Data Sheet: Urea. (2022).
-
U.S. Geological Survey, Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates.
-
Centers for Disease Control and Prevention, NIOSH Pocket Guide to Chemical Hazards.
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U.S. Environmental Protection Agency, RCRAInfo Waste Code List.
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Environment and Climate Change Canada, Screening Assessment for the Challenge Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron). (2010).
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European Union, The Joint Research Centre: Aquatic toxicity.
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Quest Contributor, RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015).
-
U.S. Environmental Protection Agency, EPA Hazardous Waste Codes.
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Centers for Disease Control and Prevention, NIOSH Pocket Guide to Chemical Hazards (1990).
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Centers for Disease Control and Prevention, NIOSH Pocket Guide to Chemical Hazards (2005).
-
Thermo Fisher Scientific, Safety Data Sheet: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea. (2025).
-
Echemi, 1-(2,3-DICHLOROPHENYL)UREA Safety Data Sheets.
-
Alfred University, EPA Hazardous Waste Codes.
-
PubChem, Urea, (3,4-dichlorophenyl)-.
-
Lion Technology Inc., P or U? RCRA Waste Codes for Chemical Products. (2020).
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HPC Standards, Safety Data Sheet: 1-(3,4-Dichlorophenyl)urea.
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National Centers for Coastal Ocean Science, Data Collection: Linuron.
-
Centers for Disease Control and Prevention, NIOSH Pocket Guide to Chemical Hazards: Chloropicrin.
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Mastering Safety: A Researcher's Guide to Handling 1-(2,4-dichlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for the Safe Handling, Use, and Disposal of 1-(2,4-dichlorophenyl)urea, Ensuring Operator Safety and Experimental Integrity.
As scientific endeavors push the boundaries of innovation, the safe handling of novel chemical compounds remains a cornerstone of responsible research. This compound, a compound of interest in various research and development applications, necessitates a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide, designed for the laboratory professional, provides essential, immediate safety and logistical information, moving beyond mere procedural steps to explain the causality behind each recommendation. Our aim is to empower researchers with the knowledge to create a self-validating system of safety, fostering a culture of confidence and precision in the laboratory.
Hazard Assessment: Understanding the Risks
This compound (CAS No. 5428-50-2) is a solid, powdered substance that presents several key hazards that must be managed to ensure a safe working environment.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]
The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. The potential for this compound to cause skin sensitization is of particular concern, as repeated exposure can lead to an allergic response. Therefore, minimizing direct contact is paramount.
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure to hazardous powders is through the implementation of robust engineering controls. These measures are designed to contain the hazard at its source, minimizing the reliance on personal protective equipment (PPE).
-
Chemical Fume Hood: All handling of powdered this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles.
-
Ventilated Balance Enclosure: For precise weighing of small quantities, a ventilated balance enclosure (also known as a powder containment hood) provides a localized exhaust system that protects the operator from inhaling dust particles.
-
Glove Box or Isolator: For procedures requiring a higher degree of containment, particularly for repetitive tasks or when handling larger quantities, a glove box or isolator should be utilized.
The rationale behind these controls is the principle of containment. By physically separating the chemical from the laboratory environment and the operator's breathing zone, the risk of exposure is significantly reduced.
Personal Protective Equipment (PPE): A Comprehensive Barrier
While engineering controls are the primary means of protection, a comprehensive PPE regimen is mandatory to provide a final barrier against exposure. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving Recommended. Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals and is a suitable material for handling this compound in a powdered form. Double gloving provides an extra layer of protection in case the outer glove is compromised. Change gloves frequently , and immediately if they become contaminated. |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield. Standard safety glasses do not provide adequate protection from dust particles. Chemical splash goggles that form a seal around the eyes are required. A face shield should be worn over the goggles to protect the entire face from splashes or airborne particles, especially when handling larger quantities or during procedures with a higher risk of aerosolization. |
| Respiratory Protection | NIOSH-approved N95 Respirator or Higher. When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary. An N95 respirator will provide protection against airborne particulates. For higher-risk procedures, a half-mask or full-face respirator with P100 cartridges should be considered. Fit testing is mandatory for all tight-fitting respirators to ensure a proper seal. |
| Protective Clothing | Dedicated Lab Coat with Long Sleeves and Elastic Cuffs. A lab coat made of a low-permeability fabric should be worn and buttoned completely. Elastic cuffs help to prevent dust from entering the sleeves. For procedures with a high risk of contamination, a disposable coverall (e.g., Tyvek) is recommended. Lab coats used when handling this compound should be laundered separately from personal clothing. |
| Footwear | Closed-toe shoes. Shoes that fully cover the feet are required in all laboratory settings. |
Diagram: PPE Donning and Doffing Procedure
Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a standardized operational plan is crucial for minimizing the risk of exposure. The following steps should be followed for all procedures involving this compound:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Don all required PPE as outlined in the previous section.
-
-
Handling:
-
Perform all manipulations of the powder deep within the fume hood to ensure containment.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid scooping in a manner that creates dust.
-
If creating a solution, add the solvent to the vessel containing the powder slowly to avoid splashing and aerosolization.
-
-
Decontamination:
-
All non-disposable equipment that has come into contact with the compound must be decontaminated. A solution of mild detergent and water is effective for initial cleaning, followed by a thorough rinse. For phenylurea herbicides, a decontamination step using a dilute bleach solution (sodium hypochlorite) can be effective, followed by copious rinsing with water. Always consult equipment manuals for compatibility with cleaning agents.
-
Wipe down the work surface in the fume hood with a suitable decontaminating solution after each use.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, bench paper, and disposable labware, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of this chemical down the drain.
-
EPA Waste Codes: While a specific EPA waste code for this compound is not explicitly listed, it may fall under the category of a discarded commercial chemical product. Depending on the concentration and formulation, it could be classified under a generic code for urea-based pesticides. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures, as local regulations may vary.[3][4]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Wear appropriate PPE, including respiratory protection. If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department immediately. |
This guide provides a comprehensive framework for the safe handling of this compound. By integrating these principles of hazard assessment, engineering controls, personal protective equipment, and standardized procedures, researchers can confidently and safely advance their scientific objectives.
References
-
CPAchem. (n.d.). Safety data sheet: (2,4-Dichlorophenyl)urea. Retrieved from [Link]
-
The Law on Pesticide Wastes. (n.d.). National Agricultural Law Center. Retrieved from [Link]
-
Disposing of Unusable Pesticides and Agricultural, Household and Residential Pesticide Products. (n.d.). Pacific Northwest Pest Management Handbooks. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Waste Codes. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
